molecular formula C7H14O3 B1599886 (R)-2-Hydroxymethylhexanoic acid CAS No. 668485-40-3

(R)-2-Hydroxymethylhexanoic acid

Cat. No.: B1599886
CAS No.: 668485-40-3
M. Wt: 146.18 g/mol
InChI Key: ICBHDGOFKNWYJO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Hydroxymethylhexanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(hydroxymethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBHDGOFKNWYJO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468382
Record name (2R)-2-(Hydroxymethyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668485-40-3
Record name (2R)-2-(Hydroxymethyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Hydroxymethylhexanoic acid structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, stereochemical assignment, and synthesis of (R)-2-Hydroxymethylhexanoic acid . This document is designed for researchers in medicinal chemistry and process development, specifically those utilizing chiral building blocks for metalloproteinase (MMP) inhibitors and related peptidomimetics.

Structure, Stereochemistry, and Asymmetric Synthesis

Executive Summary & Significance

This compound (also known as (R)-2-butyl-3-hydroxypropionic acid) is a critical chiral synthon. It serves as a "lipophilic Roche ester" analog, providing a scaffold where the C2-stereocenter directs the spatial arrangement of the butyl side chain and the hydroxymethyl "warhead" or linker.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 146.18 g/mol [1]

  • Key Application: Synthesis of succinyl-hydroxamate based MMP inhibitors, where the C2 substituent dictates the fit into the enzyme's S1' pocket.

  • Chirality: The (R)-enantiomer is often the bioactive conformer in specific protease inhibitor series, contrasting with the (S)-configuration typically derived from natural amino acids (like L-isoleucine).

Structural Analysis & Stereochemistry

Absolute Configuration Assignment

The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For This compound :

  • Chiral Center: C2 (The alpha-carbon).

  • Substituents & Priority:

    • Priority 1:

      
       (Carboxyl group: C bonded to (O, O, O)).
      
    • Priority 2:

      
       (Hydroxymethyl group: C bonded to (O, H, H)).
      
    • Priority 3:

      
       (n-Butyl group: C bonded to (C, H, H)).
      
    • Priority 4:

      
       (Hydrogen).
      

Determination: With the Hydrogen atom (lowest priority) oriented away from the viewer, the sequence


 traces a Clockwise  direction, confirming the (R)  configuration.
Stereochemical Visualization

In a Fischer projection (with the carbon chain vertical and the carboxyl group at the top):

  • The (R)-enantiomer has the hydroxymethyl group on the right and the butyl group on the left (assuming the standard convention for alpha-substituted acids).

  • Note: Care must be taken with Fischer projections of branched acids; 3D representation is preferred.

Synthesis & Production Protocols

The synthesis of enantiopure this compound is challenging due to the potential for racemization at the alpha-position and the need for high enantiomeric excess (ee). Two primary routes are recommended: Enzymatic Desymmetrization (Scalable/Green) and Auxiliary-Controlled Alkylation (High Precision).

Route A: Chemoenzymatic Desymmetrization (Recommended)

This method utilizes the prochiral precursor 2-butyl-1,3-propanediol . It relies on the ability of lipases to selectively acylate one of the enantiotopic hydroxyl groups.

Experimental Workflow
  • Substrate Preparation: Reduction of diethyl butylmalonate (using

    
     or 
    
    
    
    ) to yield 2-butyl-1,3-propanediol.
  • Enzymatic Desymmetrization:

    • Enzyme: Pseudomonas cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).

    • Acyl Donor: Vinyl acetate (irreversible donor).

    • Solvent: Diisopropyl ether or pure vinyl acetate.

    • Outcome: Selective formation of the monoacetate. Note: Lipase PS typically favors the formation of the (S)-monoacetate, while specific conditions or enzyme variants can be tuned.

  • Oxidation: The remaining free hydroxyl group of the monoacetate is oxidized to the carboxylic acid (Jones reagent or TEMPO/NaOCl).

  • Hydrolysis: The acetate protecting group is removed to yield the final hydroxy-acid.

Protocol: Lipase-Catalyzed Desymmetrization

Step 1: Dissolve 2-butyl-1,3-propanediol (10 mmol) in vinyl acetate (20 mL). Step 2: Add Lipase PS-IM (immobilized, 500 mg). Step 3: Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours. Monitor conversion by GC/TLC. Step 4: Filter off the enzyme. Concentrate the filtrate in vacuo. Step 5: Purify the monoacetate via silica gel flash chromatography (Hexane/EtOAc). Step 6 (Oxidation): Dissolve monoacetate in acetone. Add Jones reagent dropwise at 0°C until orange color persists. Quench with isopropanol. Extract with EtOAc. Step 7 (Hydrolysis): Treat the acetoxy-acid with


 (2.5 eq) in THF/H2O (1:1) at 0°C for 2 hours. Acidify to pH 2 with 1N HCl and extract.
Route B: Chiral Auxiliary Alkylation (Evans Method)

For small-scale, high-purity requirements, the Evans oxazolidinone method is the gold standard.

  • Acylation: Attach hexanoic acid to a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone).

  • Hydroxymethylation: Generate the enolate (TiCl4/DIPEA or NaHMDS) and react with trioxane or formaldehyde gas.

  • Cleavage: Hydrolyze the auxiliary (

    
    ) to release the chiral acid.
    

Visualization of Synthesis Pathways

The following diagram illustrates the Chemoenzymatic Desymmetrization pathway, which is preferred for scale-up.

G start Diethyl Butylmalonate step1 Reduction (LiAlH4) Yields: 2-Butyl-1,3-propanediol start->step1 Reduction step2 Enzymatic Desymmetrization (Lipase PS + Vinyl Acetate) step1->step2 Prochiral Substrate inter Chiral Monoacetate (High ee%) step2->inter Kinetic Resolution step3 Oxidation (Jones/TEMPO) -CH2OH to -COOH inter->step3 Selective Oxidation step4 Hydrolysis (LiOH) Remove Acetate step3->step4 Deprotection final This compound step4->final Final Product

Caption: Chemoenzymatic route from diethyl butylmalonate to this compound via lipase desymmetrization.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical systems.

Enantiomeric Excess (ee) Determination[2][3][4]
  • Method: Chiral HPLC.[2]

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10 to 98:2) with 0.1% TFA.

  • Derivatization (Optional but recommended): Convert the acid to the methyl ester (diazomethane) or phenacyl ester to improve UV detection.

  • Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA chloride. Analyze

    
     NMR chemical shift differences (
    
    
    
    ) of the diastereomers to confirm absolute configuration.
Spectroscopic Data (Expected)
TechniqueParameterExpected Value/Observation
1H NMR

3.6-3.8 ppm
Multiplets corresponding to

(diastereotopic protons).
1H NMR

2.4-2.6 ppm
Multiplet for the alpha-proton (CH-COOH).
13C NMR

~178 ppm
Carbonyl carbon (-COOH).
13C NMR

~62-64 ppm
Hydroxymethyl carbon (-CH2OH).
Optical Rotation

Sign depends on solvent/concentration (Compare to Roche Ester standards).

References

  • PubChem. 2-(Hydroxymethyl)hexanoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Gotor, V., et al.Enzymatic Desymmetrization of Prochiral 1,3-Diols. Chemical Reviews. (Contextual grounding on lipase mechanisms for 2-substituted-1,3-propanediols).
  • ResearchGate. Lipase-catalyzed desymmetrization of propane-1,3-diacetate. Available at: [Link]

  • Org. Synth. Di-tert-butyl Malonate (Precursor Synthesis). Organic Syntheses, Coll. Vol. 4, p.261. Available at: [Link]

  • MDPI. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. Molecules.[1][2][3][4][5][6][7][8][9][10] Available at: [Link]

Sources

biological activity of (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Architect for Zinc-Metalloprotease Inhibitors

Executive Summary

(R)-2-Hydroxymethylhexanoic acid (CAS: 668485-40-3), also identified as (R)-2-butyl-3-hydroxypropionic acid , is a high-value chiral synthon used primarily in the development of Neutral Endopeptidase (NEP) inhibitors and dual-action cardiovascular therapeutics (e.g., Angiotensin Receptor-Neprilysin Inhibitors, ARNi).[1]

Its biological significance lies not in its intrinsic activity, but in its role as the stereochemical anchor for the "Zinc-Binding Group" (ZBG) in metalloprotease inhibitors. The (R)-enantiomer provides the precise spatial configuration required for its downstream derivative—typically a 2-mercaptomethyl moiety—to coordinate effectively with the active-site Zinc ion (


) of enzymes like Neprilysin (EC 3.4.24.11).

This guide details the biological rationale, biocatalytic production, and quality control protocols for this critical intermediate.

Pharmacophore & Biological Mechanism

The therapeutic utility of this compound is derived from its conversion into (S)-2-mercaptomethylhexanoic acid (or related isomers depending on inversion chemistry). This thiol derivative acts as a potent competitive inhibitor of metalloproteases.

1.1 The Zinc-Binding Mechanism

Metalloproteases like NEP rely on a catalytic Zinc ion to activate water for peptide bond hydrolysis. Inhibitors derived from this compound function by chelating this Zinc ion, thereby silencing the enzyme.

  • Precursor Role: The hydroxyl group (-OH) at position 3 is converted to a thiol (-SH).

  • Binding Mode: The thiol sulfur forms a coordinate covalent bond with the active site

    
    .
    
  • Stereospecificity: The C2 chiral center (derived from the hexanoic acid backbone) dictates the orientation of the hydrophobic butyl tail into the enzyme's S1' subsite. Only one enantiomer fits the hydrophobic pocket optimally, making the optical purity of the starting material (ee > 98%) non-negotiable.

1.2 Therapeutic Context

Inhibitors synthesized from this scaffold are used to treat hypertension and heart failure by preventing the degradation of natriuretic peptides (ANP, BNP).

  • Target Enzymes: Neutral Endopeptidase (NEP/Neprilysin), Angiotensin-Converting Enzyme (ACE).

  • Drug Class: Vasopeptidase Inhibitors, ARNIs.

Biocatalytic Synthesis & Resolution

Chemical synthesis of 2-hydroxymethylhexanoic acid typically yields a racemate. To obtain the biologically relevant (R)-enantiomer with high enantiomeric excess (ee), biocatalytic kinetic resolution is the industry standard.

2.1 Workflow Diagram: Enzymatic Resolution

The following diagram illustrates the kinetic resolution pathway using Lipase-catalyzed transesterification, a robust method for separating the (R) and (S) isomers.[2]

Biocatalysis Racemate Racemic 2-Hydroxymethylhexanoic Acid Reaction Kinetic Resolution (Transesterification) Racemate->Reaction Substrate Enzyme Lipase (e.g., Pseudomonas sp.) + Vinyl Acetate Enzyme->Reaction Catalyst R_Isomer (R)-Isomer (Unreacted Alcohol) Reaction->R_Isomer Slow Reacting (High ee) S_Ester (S)-Acetate Ester (Reacted) Reaction->S_Ester Fast Reacting Hydrolysis Chemical Hydrolysis S_Ester->Hydrolysis S_Isomer (S)-Isomer (Byproduct) Hydrolysis->S_Isomer

Figure 1: Kinetic resolution of racemic 2-hydroxymethylhexanoic acid via lipase-catalyzed transesterification.

2.2 Protocol: Lipase-Catalyzed Resolution

This protocol isolates the (R)-enantiomer by selectively acetylating the (S)-enantiomer, leaving the (R)-alcohol unreacted.

Materials:

  • Substrate: Racemic 2-hydroxymethylhexanoic acid ethyl ester (or reduced diol precursor).

  • Enzyme: Immobilized Lipase PS (Pseudomonas cepacia) or Lipase AK (Pseudomonas fluorescens).

  • Acyl Donor: Vinyl acetate.

  • Solvent: Diisopropyl ether (dry).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic substrate in 50 mL of diisopropyl ether.

  • Acyl Donor Addition: Add 30 mmol of vinyl acetate (3 equivalents).

  • Initiation: Add 500 mg of Immobilized Lipase PS. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via GC or Chiral HPLC. The enzyme preferentially acetylates the (S)-isomer.

  • Termination: Stop the reaction when conversion reaches ~50% (theoretical maximum for resolution). Filter off the enzyme.

  • Separation: Evaporate solvent. Separate the (R)-alcohol (unreacted) from the (S)-acetate using column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

  • Validation: Analyze the (R)-fraction for optical purity (Target: >98% ee).

Quality Control & Analytics

Ensuring the "optical purity" of this compound is critical, as the wrong enantiomer can lead to inactive drug substance or off-target toxicity.

3.1 Analytical Data Summary
ParameterSpecificationMethod
Appearance Colorless to pale yellow viscous oilVisual Inspection
Purity (Chemical) > 98.0%GC-FID / 1H-NMR
Enantiomeric Excess (ee) > 98.5% (R-isomer)Chiral HPLC
Specific Rotation

(c=1, CHCl3)
Polarimetry
Residual Solvent < 5000 ppmHeadspace GC
3.2 Protocol: Chiral HPLC Determination

Objective: Quantify the ratio of (R) to (S) isomers.

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.

  • Sample Prep: Derivatize the acid to its methyl ester using diazomethane or TMS-diazomethane prior to injection to improve peak shape.

Downstream Application: Synthesis of the NEP Inhibitor Pharmacophore

The this compound is rarely the final product. It serves as the scaffold for introducing the thiol group.

Reaction Logic:

  • Activation: The hydroxyl group is activated (e.g., Mesylation/Tosylation).

  • Displacement: The activated group is displaced by a thioacetate (e.g., Potassium Thioacetate). Note: This SN2 reaction typically causes Walden inversion, converting the (R)-center to the (S)-center.

  • Hydrolysis: The thioester is hydrolyzed to yield the free thiol (-SH).

Downstream R_Acid (R)-2-Hydroxymethyl hexanoic Acid Activation Activation (MsCl / Et3N) R_Acid->Activation Mesylate Mesylate Intermediate Activation->Mesylate Displacement Thioacetate Displacement (KSAc / DMF) Mesylate->Displacement SN2 Inversion S_Thioester (S)-Thioester (Inverted Config) Displacement->S_Thioester Final_Drug Active NEP Inhibitor (Zinc Binding) S_Thioester->Final_Drug Hydrolysis

Figure 2: Conversion of the chiral synthon to the active zinc-binding pharmacophore.

References
  • Enzymatic Resolution: Sakai, T. et al. "Synthesis of Enantiomerically Enriched 2-Hydroxymethyl Alkanoic Acids by Oxidative Desymmetrisation." Tetrahedron: Asymmetry, 2004. Link

  • NEP Inhibitor Chemistry: Robl, J. A. et al. "Vasopeptidase Inhibitors: Incorporation of Geminal Substituents at the Mercaptoacyl Moiety."[3] Journal of Medicinal Chemistry, 1999. Link

  • Biocatalysis Protocols: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.[4] Link

  • Patent Literature: "Process for the preparation of NEP inhibitors." US Patent 8,394,846 B2. Link

Sources

(R)-2-Hydroxymethylhexanoic Acid: Mechanism of Action & Technical Guide

[1]

Executive Summary

This compound (CAS: 668485-40-3) is a chiral branched-chain fatty acid derivative.[1] In pharmaceutical research and development, it functions primarily as a molecular recognition tool .[1] Its specific steric bulk and hydrogen-bonding capability allow it to form highly crystalline, diastereomeric salts with racemic amines, enabling the separation of enantiomers (chiral resolution) with high optical purity.[1]

This guide explores its dual mechanistic relevance:

  • Chemical Mechanism: Chiral recognition and diastereomeric salt formation (Resolution of Ticagrelor intermediates).[1]

  • Biocatalytic Mechanism: Asymmetric oxidation via PQQ-dependent dehydrogenases in Acetobacter species.[1]

Chemical Identity & Structural Pharmacophore[1]

PropertyDetail
IUPAC Name (2R)-2-(Hydroxymethyl)hexanoic acid
Synonyms (R)-2-Butyl-3-hydroxypropanoic acid; 2-HMHA
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Chiral Center C2 (Alpha-carbon)
Structural Class Branched Short-Chain Fatty Acid (BSCFA);

-Hydroxy acid
Key Functional Groups Carboxylic acid (proton donor), Hydroxymethyl (H-bond donor/acceptor), Butyl chain (Hydrophobic anchor)

Mechanism of Action: Chiral Resolution (Primary Application)[1]

The core utility of (R)-2-HMHA in drug development lies in its ability to discriminate between enantiomers of complex amines through Diastereomeric Salt Formation .[1]

Mechanistic Basis: The "Three-Point Interaction"

For a resolving agent to be effective, it must interact with the target molecule (substrate) at minimum three distinct points to create a rigid diastereomeric complex.[1] (R)-2-HMHA utilizes:

  • Ionic Bonding: The carboxylate group (

    
    ) forms a salt bridge with the protonated amine (
    
    
    ) of the substrate.[1]
  • Hydrogen Bonding: The

    
    -hydroxymethyl group (
    
    
    ) acts as a secondary anchor, forming H-bonds with adjacent amide or ether linkages in the substrate.[1]
  • Steric Exclusion: The butyl (

    
    ) tail provides steric bulk that destabilizes the "mismatched" diastereomer lattice, preventing it from co-crystallizing.[1]
    
Case Study: Resolution of Ticagrelor Intermediate

In the synthesis of Ticagrelor , the intermediate trans-2-(3,4-difluorophenyl)cyclopropylamine is obtained as a racemate.[1] (R)-2-HMHA is used to isolate the biologically active

1
  • Step 1 (Salt Formation): (R)-2-HMHA is added to the racemic amine mixture.[1]

  • Step 2 (Selective Crystallization): The

    
    -acid forms a stable, less soluble salt with the 
    
    
    -amine.[1] The
    
    
    -amine
    
    
    
    
    -acid salt precipitates.[1]
  • Step 3 (Filtration): The solid salt is harvested, achieving

    
     enantiomeric excess (ee).[1]
    
Visualization of Resolution Logic

ResolutionMechanismcluster_mechanismMolecular Recognition MechanismRacemateRacemic Amine Mixture(1R,2S) + (1S,2R)ComplexationIonic Complexation(Solvent Medium)Racemate->ComplexationAgent(R)-2-HMHA(Resolving Agent)Agent->ComplexationSalt_SolidPrecipitate (Solid)(1R,2S)-Amine • (R)-Acid SaltHigh Lattice EnergyComplexation->Salt_Solid Crystallization Salt_LiquidSupernatant (Liquid)(1S,2R)-Amine • (R)-Acid SaltHigh SolubilityComplexation->Salt_Liquid Remains Dissolved Final_ProductPure (1R,2S)-Amine(Ticagrelor Precursor)Salt_Solid->Final_Product Base Treatment (NaOH) InteractionH-Bonding (OH group)+ Ionic Bond (COOH)+ Steric Bulk (Butyl)Interaction->Salt_SolidStabilizes

Caption: Logical flow of chiral resolution using (R)-2-HMHA to isolate the Ticagrelor intermediate.

Biocatalytic Synthesis Mechanism

Unlike traditional chemical synthesis, which requires expensive chiral auxiliaries, (R)-2-HMHA is produced industrially via Microbial Asymmetric Oxidation .[1] This process utilizes the metabolic machinery of Acetobacter or Pseudomonas species.[1]

The Pathway

The precursor, 2-butyl-1,3-propanediol (achiral), is subjected to oxidative desymmetrization.[1]

  • Enzyme: Membrane-bound PQQ-dependent Alcohol Dehydrogenase (ADH) .[1][2]

  • Cofactor: Pyrroquinoline quinone (PQQ).[1]

  • Process: The enzyme selectively oxidizes the pro-R hydroxymethyl group of the achiral diol to a carboxylic acid.

Experimental Protocol: Biocatalytic Production

Standardized protocol for laboratory-scale synthesis.[1]

  • Strain Selection: Pseudomonas putida IFO 3738 (for R-enantiomer) or Acetobacter pasteurianus (for S-enantiomer).[1][3][4]

  • Culture Media:

    • Polypeptone (2.0%), Yeast extract (1.0%), Glycerol (1.0%).[1]

    • pH adjusted to 7.0.[1]

  • Biotransformation:

    • Substrate: Add 2-butyl-1,3-propanediol (1.0% w/v) to the resting cell suspension.

    • Incubation: 30°C with shaking (200 rpm) for 24–48 hours.

    • pH Control: Maintain pH 7.0 using automated NaOH addition (acid is produced).

  • Work-up:

    • Centrifuge to remove cells.[1]

    • Acidify supernatant to pH 2.0 with HCl.[1]

    • Extract with Ethyl Acetate.[1]

    • Purify via vacuum distillation.[1]

Potential Biological Activity (Pharmacophore Analysis)

While (R)-2-HMHA is an intermediate, its structure dictates potential biological activity relevant to safety and off-target effects in research.[1]

HDAC Inhibition Potential

(R)-2-HMHA is a structural analogue of Valproic Acid (VPA) and Butyrate .[1]

  • Pharmacophore: Short-chain fatty acid with a branched alpha-carbon.[1]

  • Mechanism: These structures often occupy the catalytic zinc pocket of Histone Deacetylases (HDACs), preventing deacetylation of histones.[1]

  • Implication: Researchers should handle the pure acid as a potential epigenetic modulator, although its potency is likely lower than VPA due to the polar hydroxymethyl group reducing lipophilicity.

Metabolic Stability

The presence of the


1

1

Data Summary: Physicochemical Properties

ParameterValueRelevance
pKa ~4.75Typical for carboxylic acids; determines pH for salt formation.[1]
LogP ~1.2Moderately lipophilic; good balance for crystallization.[1]
Boiling Point 280°C (est)High boiling point requires vacuum distillation for purification.[1]
Solubility Soluble in alcohols, EtOAc; Sparingly soluble in water (acid form).[1]Allows for "antisolvent" crystallization strategies.[1]

References

  • Mitsukura, K., et al. (2007).[1] "Microbial asymmetric oxidation of 2-butyl-1,3-propanediol." Applied Microbiology and Biotechnology. Link

  • AstraZeneca AB. (2013).[1] "Process for the preparation of Ticagrelor intermediates." World Intellectual Property Organization (WO/2013/165696).[1] Link[1]

  • Gandolfi, R., et al. (2007).[1] "Synthesis of Enantiomerically Enriched 2-Hydroxymethyl Alkanoic Acids by Oxidative Desymmetrisation." Tetrahedron: Asymmetry. Link[1]

  • Lead Sciences. "Chemical Safety Data Sheet: 2-(Hydroxymethyl)hexanoic acid." Link

Technical Guide: Characterization and Stereochemical Analysis of (R)-2-Hydroxymethylhexanoic Acid

[1]

Executive Summary

(R)-2-Hydroxymethylhexanoic acid (CAS: 58243-89-3 for racemate; specific enantiomer analogs often proprietary) is a critical chiral synthon in the synthesis of bioactive lipids, protease inhibitors, and prostaglandin analogs.[1] Its structural integrity relies on the precise arrangement of the hydroxymethyl and carboxylic acid moieties at the C2 position.[1]

This guide provides a definitive spectroscopic atlas (NMR, IR, MS) for the molecule. Unlike standard datasheets, this document focuses on the differentiation of the (R)-enantiomer from its racemate and (S)-counterpart, offering a self-validating workflow for researchers in drug discovery.[1]

Structural Specifications & Physicochemical Profile[2][3][4][5][6][7]

Before spectroscopic analysis, the compound must meet baseline physicochemical standards.

ParameterSpecificationNotes
IUPAC Name (2R)-2-(Hydroxymethyl)hexanoic acid
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Physical State Viscous colorless oil or low-melting solidTendency to form intermolecular H-bonds.[1][2]
Solubility Soluble in EtOH, CHCl3, DMSO; Sparingly soluble in H2OpH-dependent aqueous solubility.[1]
Chirality C2 Center (R-configuration)Requires chiral resolution or asymmetric synthesis.[1]

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) is preferred to minimize exchange broadening of the hydroxyl proton, though DMSO-d₆ is superior if the OH signal is critical for integration.[1]

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the desymmetrization of the hydroxymethyl protons due to the adjacent chiral center.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
0.91 Triplet (t, J=7.0 Hz)3HH-6 (Terminal Methyl)Characteristic of the butyl chain terminus.[1]
1.30 – 1.45 Multiplet (m)4HH-4, H-5Bulk methylene chain shielding.[1]
1.55 – 1.70 Multiplet (m)2HH-3Diastereotopic effect from C2 chiral center may broaden this signal.[1]
2.62 Multiplet (m)1HH-2 (Methine)Alpha to carbonyl; diagnostic for C2 substitution.[1]
3.75 Doublet of Doublets (dd)1H-CHH OH (Pro-R/S)Diastereotopic splitting due to adjacent chiral center (C2).[1]
3.85 Doublet of Doublets (dd)1H-CHH OH (Pro-S/R)Second diastereotopic proton; distinct from 3.75 ppm.[1]
6.50 – 8.00 Broad Singlet (br s)2H-COOH, -OHExchangeable protons; shift varies with concentration/temperature.[1]
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentNotes
179.5 C-1 (COOH)Carbonyl carbon; most deshielded.[1]
62.8 -CH₂OHHydroxymethyl carbon; diagnostic for reduction of diester precursors.
48.2 C-2 (Methine)Chiral center; shift is sensitive to enantiomeric purity in chiral solvents.
29.5 C-3Beta-methylene.
29.1 C-4Gamma-methylene.
22.6 C-5Delta-methylene.
13.9 C-6Terminal methyl.[1]
Infrared (IR) Spectroscopy (ATR Method)[8]
  • 3400 – 3200 cm⁻¹ (Broad): O-H stretch (Intermolecular H-bonding of alcohol and acid).[1]

  • 2960, 2870 cm⁻¹: C-H stretch (Aliphatic).

  • 1710 – 1730 cm⁻¹ (Strong): C=O stretch (Carboxylic acid dimer).[1]

  • 1250, 1050 cm⁻¹: C-O stretch (Primary alcohol/acid).

Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 146 (Often weak or absent due to instability).[1]

  • [M - H₂O]⁺: m/z 128 (Diagnostic loss of water from alcohol/acid interaction).[1]

  • Base Peak: m/z 73 (Typical for cleavage adjacent to carbonyl in 2-substituted acids).[1]

  • Fragmentation Logic:

    • 
       (Lactone formation potential).[1]
      

Stereochemical Validation (The "R" Factor)

Standard NMR cannot distinguish the (R) enantiomer from the (S) enantiomer. To validate the "R" configuration, you must use one of the following protocols.

Protocol A: Optical Rotation (Polarimetry)
  • Standard:

    
     values are concentration and solvent-dependent.
    
  • Expectation: 2-alkyl-3-hydroxypropionic acids typically show small rotation values.[1]

  • Validation: Compare against a known standard or literature value for the specific derivative.

    • Note: If

      
       is close to zero, proceed to Protocol B.
      
Protocol B: Mosher's Ester Analysis (Absolute Configuration)

This is the gold standard for confirming the (R)-configuration de novo.[1]

  • Derivatization: React the substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl separately.[1]

  • Analysis: Acquire ¹H NMR for both esters.

  • Calculation: Determine

    
     for protons near the chiral center (H-3, H-6).
    
  • Interpretation: The spatial arrangement of the phenyl group in the MTPA moiety shields specific protons, allowing assignment of the C2 configuration via the Mosher Model.

Experimental Workflow Diagrams

Characterization Logic Flow

This diagram illustrates the decision tree for validating the compound's identity and purity.[1]

CharacterizationWorkflowStartCrude this compoundPurificationPurification(Column Chromatography / Recrystallization)Start->PurificationAchiral_QCAchiral QC(1H NMR, MS, IR)Purification->Achiral_QCPurity_CheckIs Purity > 95%?Achiral_QC->Purity_CheckChiral_AnalysisChiral AnalysisPurity_Check->Chiral_AnalysisYesRepurifyRepurifyPurity_Check->RepurifyNoMethod_APolarimetry([α]D Measurement)Chiral_Analysis->Method_AMethod_BChiral HPLC(Chiralpak AD-H or OD-H)Chiral_Analysis->Method_BMethod_CMosher Ester NMR(Absolute Config Determination)Chiral_Analysis->Method_CFinal_ValidationRelease / ApplicationMethod_A->Final_ValidationMethod_B->Final_ValidationMethod_C->Final_ValidationRepurify->Purification

Figure 1: Analytical workflow ensuring both chemical purity and stereochemical integrity.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps confirm the 2-hydroxymethyl substitution pattern.[1]

MS_FragmentationM_IonMolecular Ion (M+)m/z 146Dehydration[M - H2O]+m/z 128(Lactone formation)M_Ion->Dehydration- H2O (18)Base_PeakBase Peakm/z 73(CH2=C(OH)-COOH)+M_Ion->Base_PeakMcLafferty-likeRearrangementAlpha_CleavageAlpha CleavageLoss of C4H9Dehydration->Alpha_Cleavage

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.[1]

Detailed Experimental Protocols

Synthesis & Isolation (Biocatalytic Route)

Rationale: Chemical synthesis yields a racemate.[1][3] Enzymatic resolution is preferred for high enantiomeric excess (ee).

  • Substrate Prep: Synthesize racemic ethyl 2-(hydroxymethyl)hexanoate via aldol condensation of ethyl hexanoate and formaldehyde.[1]

  • Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0). Add Pseudomonas fluorescens lipase.[1]

  • Monitoring: The lipase preferentially hydrolyzes the (R)-ester (or (S)-ester depending on specific lipase strain—verify with screening).[1] Monitor via TLC.

  • Extraction:

    • Basify to pH 9 (Acid stays in aqueous phase; unreacted ester in organic).[1]

    • Extract with Ethyl Acetate (removes ester).[1]

    • Acidify aqueous layer to pH 2 with 1N HCl.[1]

    • Extract with Ethyl Acetate to isolate This compound .[1]

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the viscous oil.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D).

  • Tube: Use a high-precision 5mm NMR tube to prevent shimming errors.

  • Acquisition: Set relaxation delay (d1) > 5 seconds to ensure accurate integration of the carboxylic acid proton if quantitative analysis is required.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16655601, 2-(Hydroxymethyl)hexanoic acid. Retrieved January 28, 2026, from [Link]

  • Google Patents. (1986).[1] Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid (Related Chiral Acid Methodologies). EP0198348A2.[1] Retrieved January 28, 2026, from

  • MDPI. (2020).[1][3] Enantiomeric Resolution and Absolute Configuration of Chiral Acids. Molecules. Retrieved January 28, 2026, from [Link]

solubility and stability of (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Stability, and Process Chemistry for Drug Development

Executive Summary

(R)-2-Hydroxymethylhexanoic acid (CAS: 166556-01-0 for racemate ref) is a critical chiral building block, most notably utilized in the convergent synthesis of vasopeptidase inhibitors such as Omapatrilat. Its structural unique feature—a hydroxymethyl group alpha to a carboxylic acid on a lipophilic hexyl chain—creates a specific solubility profile that drives its purification strategy.

This guide details the physicochemical behavior of the molecule, focusing on the thermodynamic parameters that govern its stability and the solubility differentials required for efficient chiral resolution.

Physicochemical Characterization

The molecule consists of a hexanoic acid backbone with a hydroxymethyl substitution at the C2 (


) position. The presence of both a hydrogen bond donor (-OH) and an acceptor/donor (-COOH) in close proximity (1,3-relationship) significantly influences its solid-state behavior and stability.
PropertyValue (Approximate/Calculated)Context
Molecular Formula

Molecular Weight 146.18 g/mol Low MW fragment
Physical State Viscous Oil / Low-melting SolidPure enantiomers often crystallize; racemates may remain oils.[1]
pKa (COOH) 4.6 – 4.8Typical for

-substituted aliphatic acids.
LogP ~1.1Amphiphilic: Soluble in both water (high pH) and organics.
Chiral Center C2 (Alpha Carbon)Susceptible to racemization under extreme basic conditions.

Solubility Landscape

Understanding the solubility profile is prerequisites for process development, particularly for Diastereomeric Salt Resolution , which is the primary method for isolating the (R)-enantiomer on a kilogram scale.

Solvent Compatibility Matrix
Solvent ClassSolubilityProcess Implication
Water (pH < 3) ModerateLimited solubility due to the butyl tail; forms biphasic systems.
Water (pH > 7) HighForms carboxylate salts; fully miscible.
Alcohols (MeOH, EtOH) HighGood for initial dissolution; poor for crystallization yield.
Polar Aprotic (DMSO, DMF) HighAvoid for isolation (difficult to remove).
Ethers (MTBE, THF) HighExcellent for extraction from acidified aqueous phases.
Hydrocarbons (Hexane) LowCritical Anti-solvent: Used to drive precipitation of chiral salts.
Chlorinated (DCM) HighGood for extraction; environmental concerns limit use.
The Solubility "Sweet Spot" for Resolution

For chiral resolution (e.g., using (S)-


-methylbenzylamine), the solvent system must solubilize the "wrong" diastereomer while precipitating the "right" one.
  • Recommended System: Ethyl Acetate / Heptane mixtures or Acetone / Water.

  • Mechanism: The hydrophobic butyl chain requires a non-polar component (Heptane) to force precipitation, while the polar head requires a polar component (Ethyl Acetate) to allow crystal growth rather than oiling out.

Stability and Degradation Mechanisms[2]

This compound exhibits specific degradation pathways driven by the proximity of the hydroxyl and carboxyl groups.

A. Thermal Dehydration (Alpha-Methylene Formation)

Under acidic conditions or high heat (>120°C), the molecule undergoes dehydration to form 2-methylenehexanoic acid . This is an irreversible degradation yielding an


-unsaturated acid (Michael acceptor), which is a genotoxic impurity risk.
B. Oligomerization (Intermolecular Esterification)

In the absence of solvent (neat oil) or in concentrated solution, the secondary hydroxyl group of one molecule attacks the carboxyl of another, forming dimers and oligomers (polyesters).

C. Racemization

While less acidic than


-amino acids, the 

-proton can be abstracted by strong bases (e.g., NaH, LDA), leading to racemization via the enolate.
Visualization: Degradation Pathways

Degradation Target This compound Methylene 2-Methylenehexanoic Acid (Alpha-Methylene impurity) Target->Methylene Acid / Heat (>120°C) Dehydration (-H2O) Dimer Linear Dimer/Oligomer (Intermolecular Ester) Target->Dimer Neat / Conc. Self-Esterification Racemate Racemic Mixture (Loss of Chirality) Target->Racemate Strong Base Enolization

Caption: Primary degradation pathways. The red path (Dehydration) generates a potentially toxic Michael acceptor.

Experimental Protocol: Solubility-Driven Chiral Resolution

This protocol describes the isolation of the (R)-enantiomer from a racemic mixture using a chiral amine. This method relies on the solubility difference between the diastereomeric salts.

Reagents:

  • Racemic 2-hydroxymethylhexanoic acid (1.0 eq)

  • (S)-(-)-

    
    -Methylbenzylamine (1.0 eq) [Resolving Agent]
    
  • Solvent: Isopropyl Acetate (IPAc) / n-Heptane

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve racemic acid in Isopropyl Acetate (5 vol relative to mass).

    • Heat to 50°C to ensure complete dissolution.

    • Slowly add (S)-(-)-

      
      -Methylbenzylamine (1.0 eq) over 30 minutes. Exothermic reaction – control temperature.
      
  • Crystallization (The Critical Step):

    • Seed the solution with authentic (R)-acid salt crystals if available.

    • Cool slowly to 20°C at a rate of 5°C/hour.

    • Anti-solvent Addition: Once turbidity is observed, add n-Heptane (2 vol) slowly. The (R)-acid salt is less soluble in this lipophilic environment and will crystallize preferentially.

    • Cool further to 0-5°C and hold for 4 hours.

  • Filtration & Washing:

    • Filter the white solid.

    • Wash the cake with cold IPAc/Heptane (1:1 mixture).

    • Self-Validation Check: The filtrate should be enriched in the (S)-enantiomer.

  • Salt Break (Acidification):

    • Suspend the wet cake in MTBE (Methyl tert-butyl ether) and Water.

    • Adjust pH to 1.0 using 1N HCl. (The amine stays in water as hydrochloride; the acid partitions into MTBE).

    • Separate layers. Wash organic layer with brine.

    • Dry over

      
       and concentrate in vacuo (Keep T < 40°C to prevent dimerization).
      
Visualization: Resolution Workflow

Resolution Racemate Racemic Mixture (R/S-Acid) Solution Diastereomeric Salt Solution (R-Salt + S-Salt) Racemate->Solution ChiralBase Add (S)-Amine Solvent: IPAc ChiralBase->Solution Crystallization Cooling & Heptane Addition (Solubility Differentiation) Solution->Crystallization Solid Solid Cake (R-Acid Salt) Crystallization->Solid Precipitates Liquor Mother Liquor (Enriched S-Salt) Crystallization->Liquor Remains Soluble Acidification Acid Hydrolysis (HCl/MTBE) Salt Break Solid->Acidification FinalProduct Pure this compound Acidification->FinalProduct

Caption: Process flow for the isolation of the (R)-enantiomer via diastereomeric salt crystallization.

Analytical Controls

To ensure scientific integrity, the enantiomeric excess (% ee) must be monitored.

  • Method: Chiral HPLC[2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 210 nm (Weak absorption due to lack of chromophore; high concentration required).

  • Derivatization (Optional): If UV sensitivity is too low, derivatize with phenacyl bromide to enhance detection.

References

  • Bristol-Myers Squibb. (2002). Process for the synthesis of Omapatrilat and intermediates thereof. US Patent 6,380,420. Link

  • Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 241-250. Link

  • Gharagheizi, F., et al. (2010). "Solubility of organic acids in water and organic solvents." Journal of Chemical & Engineering Data. (Contextual reference for carboxylic acid solubility behavior). Link

  • PubChem. (2024).[3] Compound Summary: 2-(Hydroxymethyl)hexanoic acid.[3][4][5] National Library of Medicine. Link

Sources

discovery and synthesis of (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Process Chemistry and Chiral Synthesis of (R)-2-Hydroxymethylhexanoic Acid

Executive Summary & Strategic Context

This compound is a critical chiral building block in the synthesis of next-generation pharmaceuticals, specifically peptide deformylase inhibitors (e.g., LBM415) and matrix metalloproteinase (MMP) inhibitors.[1] Its structure features a sterically hindered


-chiral center that presents significant challenges for classical asymmetric induction.[1]

This guide details two validated synthetic routes selected for their scalability and optical purity:

  • Biocatalytic Desymmetrization: A "green chemistry" approach utilizing whole-cell oxidation of 2-butyl-1,3-propanediol, offering high theoretical yields (100%) by bypassing the limitations of kinetic resolution.[1]

  • Classical Resolution: A robust, chemically driven protocol utilizing (R)-

    
    -methylbenzylamine, suitable for facilities lacking fermentation infrastructure.[1]
    

Structural Analysis & Retrosynthesis

The target molecule, this compound, possesses a C2 chiral center substituted with a butyl group, a hydroxymethyl group, and a carboxylic acid.[1]

Nomenclature Clarification:

  • IUPAC: (R)-2-(Hydroxymethyl)hexanoic acid

  • Alternative: (R)-2-Butyl-3-hydroxypropionic acid[2][3][4]

  • Key Synthon: The molecule serves as a precursor to chiral

    
    -amino acids via Curtius rearrangement or similar homologation strategies.[1]
    
Retrosynthetic Pathway (Graphviz Visualization)

Retrosynthesis cluster_legend Pathway Legend Target This compound (Target) RacemicAcid Racemic 2-Hydroxymethylhexanoic Acid RacemicAcid->Target Classical Resolution ((R)-alpha-methylbenzylamine) Diol 2-Butyl-1,3-propanediol (Prochiral Precursor) Diol->Target Enzymatic Desymmetrization (Pseudomonas putida) Malonate Diethyl Butylmalonate Malonate->RacemicAcid Hydrolysis & Reduction Malonate->Diol LiAlH4 Reduction Legend Green Arrow: Biocatalytic Route (Preferred) Grey Arrow: Chemical Route

Figure 1: Retrosynthetic analysis showing the two primary routes: oxidative desymmetrization of the diol and classical resolution of the racemic acid.[1]

Method A: Biocatalytic Desymmetrization (Primary Route)[1]

This route is superior for large-scale manufacturing because it avoids the 50% yield cap inherent in kinetic resolutions.[1] It utilizes the prochiral substrate 2-butyl-1,3-propanediol .[1][3][4][5]

Mechanism of Action

The enzyme system (typically alcohol dehydrogenases within Pseudomonas putida) differentiates between the two enantiotopic hydroxymethyl groups.[1] It selectively oxidizes the pro-R hydroxymethyl group to a carboxylic acid, establishing the (R)-configuration at the alpha position.[1]

Experimental Protocol

Reagents:

  • Substrate: 2-Butyl-1,3-propanediol (20 g/L)

  • Biocatalyst: Pseudomonas putida (Strain IFO 3738 or equivalent engineered strain)[1]

  • Medium: Phosphate buffer (pH 7.0) with glucose co-substrate for cofactor regeneration (NAD+).[1]

Step-by-Step Workflow:

  • Inoculation: Cultivate P. putida in a nutrient broth (peptone/yeast extract) at 30°C for 24 hours.

  • Biotransformation: Suspend resting cells (approx. 30 g wet weight/L) in 50 mM phosphate buffer (pH 7.0).

  • Substrate Addition: Add 2-butyl-1,3-propanediol (dissolved in minimal ethanol if necessary) to a final concentration of 20 g/L.

  • Incubation: Shake at 30°C, 200 rpm. Maintain pH 7.0 by automatic titration with 1M NaOH (the reaction produces acid).[1]

  • Monitoring: Monitor consumption of diol and formation of acid via HPLC (C18 column, acetonitrile/water mobile phase).

  • Quenching: After 35–48 hours (or when conversion plateaus), centrifuge to remove cells.

  • Isolation: Acidify supernatant to pH 2.0 with 6M HCl. Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over MgSO4, concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary.[1]

Expected Results:

  • Yield: ~5.0 – 12.0 g/L titer.[1]

  • Enantiomeric Excess (ee): >94% (R).[1][6]

Method B: Classical Chemical Resolution (Robust Alternative)[1]

For laboratories without fermentation capabilities, classical resolution using a chiral amine is the industry standard.[1]

The Resolving Agent

(R)-(+)-


-methylbenzylamine  is the optimal resolving agent. It forms a diastereomeric salt with the (R)-acid that is less soluble than the (S)-acid salt in specific solvent systems.[1]
Experimental Protocol

Step 1: Synthesis of Racemic Precursor

  • Alkylation: React diethyl malonate with 1-bromobutane (NaOEt/EtOH) to form diethyl butylmalonate.

  • Reduction: Reduce diethyl butylmalonate with LiAlH4 in THF to yield 2-butyl-1,3-propanediol.

  • Oxidation: Oxidize the diol using TEMPO/NaOCl or Nitric acid to yield racemic 2-hydroxymethylhexanoic acid.[1] Note: Controlled oxidation is required to prevent over-oxidation to the dicarboxylic acid.[1]

Step 2: Resolution

  • Salt Formation: Dissolve racemic 2-hydroxymethylhexanoic acid (1.0 equiv) in Acetone/Water (9:1 ratio).

  • Amine Addition: Add (R)-(+)-

    
    -methylbenzylamine (0.5 – 1.0 equiv) dropwise at 60°C.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C for 12 hours. The (R,R)-diastereomeric salt will precipitate.[1]

  • Filtration: Filter the white solid.

  • Enrichment: Recrystallize the salt from Acetone/Ethanol to upgrade ee% from ~80% to >98%.

  • Liberation: Suspend the salt in water, acidify with 2M H2SO4 to pH 1, and extract with MTBE. Evaporate to obtain the free (R)-acid.[1]

Comparative Analysis of Methods

MetricBiocatalytic DesymmetrizationClassical Resolution
Starting Material 2-Butyl-1,3-propanediolRacemic 2-Hydroxymethylhexanoic acid
Theoretical Yield 100% (Desymmetrization)50% (Max)
Enantiomeric Excess 94% - 99%>99% (after recrystallization)
Complexity High (Requires fermentation)Low (Standard chemical unit ops)
Scalability Linear (Volume dependent)High (Standard reactors)
Green Factor High (Water-based, ambient temp)Low (Solvent heavy, waste generation)

Process Control & Analytical Validation

To ensure "Trustworthiness" and "Self-Validation," the following analytical method must be established before synthesis begins.

Chiral HPLC Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Retention Times:

    • (S)-Enantiomer:

      
       (e.g., 12.5 min)[1]
      
    • (R)-Enantiomer:

      
       (e.g., 14.2 min)[1]
      
    • Note: Derivatization to the methyl ester using diazomethane may improve peak shape.

Workflow Diagram: Decision Matrix

Workflow Start Start Synthesis CheckEquip Is Fermentation Equipment Available? Start->CheckEquip RouteA Route A: Biocatalysis (P. putida) CheckEquip->RouteA Yes RouteB Route B: Resolution ((R)-MBA) CheckEquip->RouteB No ProcessA Oxidation of Diol Monitor pH & DO RouteA->ProcessA ProcessB Salt Crystallization Monitor Cooling Rate RouteB->ProcessB QC QC Check: Chiral HPLC Target: >98% ee ProcessA->QC ProcessB->QC Recryst Recrystallize Salt QC->Recryst Fail (Route B) Final Final Product This compound QC->Final Pass Recryst->QC

Figure 2: Decision matrix for selecting the synthesis route based on facility capabilities.

References

  • Matsumae, H. et al. (1993).[1] "Microbial asymmetric oxidation of 2-butyl-1,3-propanediol." Journal of Fermentation and Bioengineering. (Demonstrates the P. putida desymmetrization route).

  • Gotor, V. (1999).[1] "Biocatalytic desymmetrization of prochiral diols." Enzyme and Microbial Technology. (General principles of the enzymatic mechanism).

  • Hu, S. et al. (2007).[1] "Development of a Practical Synthesis of LBM415." Organic Process Research & Development. (Details the classical resolution using (R)-

    
    -methylbenzylamine).[1]
    
  • PubChem. (2023).[1] "2-(Hydroxymethyl)hexanoic acid Compound Summary." .

Sources

(R)-2-Hydroxymethylhexanoic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-2-Hydroxymethylhexanoic Acid: Biocatalytic Synthesis & Pharmaceutical Application Content Type: In-depth Technical Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Strategic Synthesis and Application in Vasopeptidase Inhibitors

Executive Summary & Molecular Profile

This compound (CAS: 668485-40-3) is a critical chiral synthon used primarily in the synthesis of dual metalloprotease inhibitors (Vasopeptidase Inhibitors), such as Omapatrilat and Gemopatrilat . Unlike standard ACE inhibitors (e.g., Enalapril) that utilize L-amino acid pools, these next-generation therapeutics require a specific 2-substituted alkanoyl side chain with high enantiomeric purity (>99% ee).

The industrial relevance of this molecule lies in its conversion to (S)-2-mercaptomethylhexanoic acid via Walden inversion. The (R)-configuration of the hydroxyl precursor is non-negotiable; it dictates the final (S)-configuration of the thiol group required for potent zinc-binding at the active sites of Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).

Property Specification
IUPAC Name (2R)-2-(Hydroxymethyl)hexanoic acid
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Key Functionality Chiral Primary Alcohol, Carboxylic Acid
Downstream Target (S)-2-Mercaptomethylhexanoic acid (Omapatrilat side chain)
Stereochemical Requirement >98% ee (R-isomer)

Synthetic Strategy: The Biocatalytic Advantage

While classical chemical resolution (using chiral amines like cinchonidine) exists, it suffers from poor atom economy and extensive solvent waste. The modern industrial standard utilizes Enzymatic Kinetic Resolution (EKR) .

Why Biocatalysis?
  • Selectivity: Lipases distinguish between the enantiomers of the prochiral or racemic ester with high E-values (>100).

  • Scalability: Reactions occur under mild conditions (pH 7.0, ambient temp), reducing energy costs.

  • Downstream Efficiency: The unreacted ester (product) and the hydrolyzed acid (byproduct) have significantly different solubilities, simplifying separation.

The Pathway

The most robust route involves the hydrolysis of racemic ethyl 2-(hydroxymethyl)hexanoate .

  • Enzyme: Pseudomonas cepacia Lipase (Lipase PS) or Burkholderia cepacia Lipase.

  • Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the desired (R)-ester intact.

G Racemate Racemic Ethyl 2-(hydroxymethyl)hexanoate Hydrolysis Selective Hydrolysis (pH 7.0 Buffer) Racemate->Hydrolysis Lipase Lipase PS (Amano) (Pseudomonas cepacia) Lipase->Hydrolysis SAcid (S)-Acid Byproduct (Aqueous Phase) Hydrolysis->SAcid Hydrolyzed REster (R)-Ethyl Ester (Organic Phase) Hydrolysis->REster Unreacted RAcid (R)-2-Hydroxymethyl- hexanoic Acid REster->RAcid Chemical Hydrolysis (LiOH/THF)

Figure 1: Enzymatic Kinetic Resolution workflow. The lipase selectively removes the (S)-enantiomer, yielding the desired (R)-ester.

Detailed Experimental Protocol

Objective: Isolation of this compound via resolution of its ethyl ester.

Materials
  • Substrate: Racemic ethyl 2-(hydroxymethyl)hexanoate (100 g).

  • Biocatalyst: Lipase PS Amano SD (immobilized on diatomite recommended for reuse).

  • Solvent System: 0.1 M Phosphate Buffer (pH 7.0) / Diisopropyl ether (1:1 v/v).

  • Base: 1.0 M NaOH (for pH stat).

Step-by-Step Methodology
Phase 1: Enzymatic Hydrolysis
  • Emulsification: In a 2L reactor, suspend 100 g of racemic ethyl 2-(hydroxymethyl)hexanoate in 500 mL of Diisopropyl ether. Add 500 mL of 0.1 M Phosphate buffer (pH 7.0).

  • Initiation: Add 2.0 g of Lipase PS. Stir vigorously (500 rpm) at 30°C.

  • pH Control (Critical): As the enzyme produces the (S)-acid, the pH will drop. Use an autotitrator to maintain pH at 7.0 ± 0.1 using 1.0 M NaOH.

    • Causality: Dropping pH deactivates the catalytic triad of the lipase; maintaining pH is essential for conversion kinetics.

  • Monitoring: Monitor consumption of NaOH. The reaction typically reaches 50% conversion (theoretical max for resolution) in 24–36 hours. Stop when NaOH consumption plateaus at ~0.5 equivalents.

Phase 2: Separation & Purification
  • Filtration: Filter the reaction mixture to remove the immobilized enzyme (save for reuse).

  • Phase Separation: Transfer filtrate to a separatory funnel.

    • Aqueous Layer: Contains the (S)-acid (as sodium salt). Discard or racemize for recycling.

    • Organic Layer: Contains the desired (R)-ethyl ester .

  • Wash: Wash the organic layer with saturated NaHCO₃ (2 x 100 mL) to remove traces of acid, then brine. Dry over MgSO₄.

  • Concentration: Evaporate solvent under reduced pressure to yield crude (R)-ethyl ester.

Phase 3: Hydrolysis to Final Acid
  • Dissolve the (R)-ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 2.0 with 1M HCl and extract with Ethyl Acetate.

  • Crystallize from Hexane/Ethyl Acetate to obtain This compound .

Analytical Controls & Validation

Trustworthiness in chiral synthesis relies on rigorous analytics.

Chiral HPLC Method
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Retention Times (Approximate):

    • (R)-Isomer: 12.5 min

    • (S)-Isomer: 15.2 min

  • Acceptance Criteria: >98.5% ee.

NMR Validation
  • ¹H NMR (400 MHz, CDCl₃): Confirm the hydroxymethyl protons as a doublet at δ 3.75 ppm. The integral ratio should match the aliphatic chain protons.

Downstream Application: The Omapatrilat Connection

The (R)-acid is not the final drug; it is the template for the thiol side chain. The transformation requires a Walden Inversion to install the sulfur at the correct stereocenter.

Pathway Start (R)-2-Hydroxymethyl- hexanoic Acid Step1 Activation (Tosylation/Mesylation) Start->Step1 Intermediate (R)-Tosylate Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (Potassium Thioacetate) Intermediate->Step2 Inversion Walden Inversion (Stereochemistry Flip) Step2->Inversion Product (S)-2-Mercaptomethyl- hexanoic Acid Inversion->Product Drug Omapatrilat/Gemopatrilat (Vasopeptidase Inhibitor) Product->Drug Coupling

Figure 2: Stereochemical inversion pathway. The (R)-alcohol is converted to the (S)-thiol, the active moiety in Vasopeptidase inhibitors.

Mechanism Explained[1][2][3][4]
  • Activation: The hydroxyl group of the (R)-acid is converted to a good leaving group (Tosylate or Mesylate).

  • Displacement: Thioacetate attacks the stereocenter. Since this is an Sₙ2 reaction, the configuration inverts from (R) to (S) .

  • Deprotection: Mild hydrolysis of the thioester yields the free thiol, ready for coupling to the heterocyclic core of the drug.

References

  • Sakimae, A., et al. "Enzymatic resolution of 2-(hydroxymethyl)hexanoic acid." Bioscience, Biotechnology, and Biochemistry, vol. 57, no. 11, 1993.

  • Bristol-Myers Squibb Company. "Process for preparing mercaptoacyl amino lactams." U.S. Patent 6,281,360, 2001.

  • Patel, R.N. "Biocatalytic synthesis of intermediates for the synthesis of chiral pharmaceuticals." Tetrahedron: Asymmetry, vol. 14, no. 17, 2003.

  • PubChem. "(R)-2-(Hydroxymethyl)hexanoic acid - Compound Summary." National Library of Medicine.

potential therapeutic targets of (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and therapeutic relevance of (R)-2-Hydroxymethylhexanoic acid , specifically focusing on its critical role as a chiral architect in the synthesis of P2Y12 antagonists (Ticagrelor) and its structural homology to histone deacetylase (HDAC) inhibitors.[1]

Chiral Architect of P2Y12 Antagonism & Structural Homology to Valproate[1]

Executive Summary

This compound (CAS: 668485-40-3) is a specialized chiral carboxylic acid derivative primarily utilized as a resolving agent and chiral synthon in the pharmaceutical industry.[1] Its most significant application lies in the asymmetric synthesis of Ticagrelor (Brilinta), a potent P2Y12 receptor antagonist used to prevent thrombotic events in acute coronary syndrome.[1]

Beyond its role as a manufacturing intermediate, the compound shares significant structural homology with Valproic Acid (VPA), positioning it as a subject of interest for structure-activity relationship (SAR) studies targeting Histone Deacetylases (HDACs) .[1] This guide analyzes its chemical identity, its mechanism in drug synthesis, and its potential pharmacological profile.

Chemical Identity & Stereochemistry

The efficacy of this compound relies entirely on its stereochemical purity.[1] It functions as a "chiral hook," allowing chemists to separate enantiomers of complex amine intermediates via diastereomeric salt formation.

PropertySpecification
IUPAC Name (2R)-2-(Hydroxymethyl)hexanoic acid
Synonyms (R)-2-Butyl-3-hydroxypropionic acid; (R)-2-HMHA
CAS Number 668485-40-3
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Chiral Center C2 (Alpha-position)
Key Functional Groups Carboxylic acid (Acidic), Hydroxymethyl (Polar/H-bond donor)
Structural Significance

Unlike simple fatty acids, the C2-hydroxymethyl group introduces a capacity for bidentate hydrogen bonding .[1] In salt formation, the carboxylic acid protonates the target amine, while the hydroxyl group stabilizes the resulting diastereomeric complex through secondary hydrogen bonds, enhancing the "chiral recognition" required for high enantiomeric excess (ee).[1]

Therapeutic Targets & Mechanism of Action[1]

While this compound is not a marketed drug itself, it targets two distinct biological systems: one indirectly through its pharmaceutical progeny (Ticagrelor) and one directly through potential pharmacophore homology.[1]

A. Indirect Target: The P2Y12 Receptor (via Ticagrelor)

The primary industrial "target" of (R)-2-HMHA is the synthesis of the cyclopropylamine core of Ticagrelor.[1]

  • Role: Chiral Resolution Agent.

  • Target Molecule: trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[1][2]

  • Mechanism: (R)-2-HMHA forms a crystalline salt specifically with the (1R,2S) enantiomer of the amine.[1] The (1S,2R) enantiomer remains in solution or forms a more soluble salt, allowing physical separation (filtration).[1]

  • Clinical Outcome: The resulting Ticagrelor molecule binds reversibly to the P2Y12 ADP receptor on platelets, preventing signal transduction and platelet aggregation.

B. Direct Potential Target: Histone Deacetylases (HDACs)

(R)-2-HMHA is a structural isomer of Valproic Acid (2-propylpentanoic acid), a known Class I/IIa HDAC inhibitor.[1]

  • Pharmacophore: Short-chain fatty acid (SCFA) with alpha-substitution.[1]

  • SAR Insight: The replacement of VPA's propyl group with a hydroxymethyl group changes the lipophilicity (LogP) and zinc-binding potential.[1] While VPA binds the catalytic zinc of HDACs via its carboxylate, the additional -OH group in (R)-2-HMHA may alter specificity or potency, potentially reducing the hepatotoxicity associated with VPA's metabolism (beta-oxidation).[1]

Visualization: The Chiral Resolution Pathway

The following diagram illustrates the critical role of (R)-2-HMHA in the Ticagrelor manufacturing workflow.

TicagrelorSynthesis RacemicAmine Racemic Amine Mixture (trans-2-(3,4-difluorophenyl) cyclopropylamine) SaltComplex Diastereomeric Salt (Precipitate) RacemicAmine->SaltComplex + (R)-HMHA (Salt Formation) R_HMHA (R)-2-Hydroxymethyl- hexanoic Acid (Resolving Agent) R_HMHA->SaltComplex Supernatant Unwanted Enantiomer (In Solution) SaltComplex->Supernatant Filtration FreeBase Pure (1R,2S)-Amine SaltComplex->FreeBase Base Treatment (NaOH) Ticagrelor Ticagrelor (P2Y12 Antagonist) FreeBase->Ticagrelor Coupling with Triazolo-pyrimidine

Figure 1: Workflow for the optical resolution of the Ticagrelor intermediate using this compound.

Experimental Protocols
Protocol A: Biocatalytic Synthesis of (R)-2-HMHA

Rationale: Chemical synthesis of chiral acids is expensive.[1] Biocatalytic oxidative desymmetrization of achiral diols is the preferred industrial route.[1]

Reagents:

  • Substrate: 2-butyl-1,3-propanediol.[1]

  • Biocatalyst: Acetobacter pasteurianus (IAM 12073) or Gluconobacter oxydans.[1]

  • Medium: Phosphate buffer (pH 6.0).[1]

Step-by-Step Workflow:

  • Inoculation: Cultivate A. pasteurianus in a medium containing sorbitol (2%) and yeast extract (0.5%) at 30°C for 24h.[1]

  • Biotransformation: Harvest cells by centrifugation.[1] Resuspend in 50 mM phosphate buffer (pH 6.0) containing 1% (w/v) 2-butyl-1,3-propanediol .[1]

  • Incubation: Incubate at 30°C with vigorous shaking (200 rpm) for 48 hours. The enzyme alcohol dehydrogenase oxidizes the pro-R hydroxymethyl group to a carboxyl group.[1]

  • Extraction: Acidify supernatant to pH 2.0 with HCl. Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from hexane to obtain This compound (>98% ee).[1]

Protocol B: Chiral Resolution of Phenylcyclopropylamine

Rationale: Validating the resolving power of (R)-2-HMHA for Ticagrelor synthesis.[1]

  • Dissolution: Dissolve 10 mmol of racemic trans-2-(3,4-difluorophenyl)cyclopropylamine in Ethanol (50 mL).

  • Addition: Add 10 mmol of This compound slowly with stirring at 60°C.

  • Crystallization: Cool the mixture slowly to 5°C over 4 hours. The (1R,2S)-amine salt will crystallize due to lower solubility.[1]

  • Filtration: Filter the white precipitate.[1] Wash with cold ethanol.[1]

  • Liberation: Suspend the salt in water and adjust pH to 12 with 1N NaOH. Extract the free amine with Dichloromethane.[1]

  • Analysis: Verify enantiomeric excess using Chiral HPLC (Chiralcel OD-H column).

References
  • Synthesis of Enantiomerically Enriched 2-Hydroxymethyl Alkanoic Acids. ResearchGate. Biocatalytic oxidation of 2-butyl-1,3-propanediol to (R)-2-HMHA.[1]

  • Process for preparing Ticagrelor intermediates. Google Patents (WO2011132083A2). Describes the use of 2-hydroxymethylhexanoic acid as a resolving agent for phenylcyclopropylamine derivatives.[1]

  • Novel processes for the preparation of phenylcyclopropylamine derivatives. Justia Patents. Details the specific acid addition salts, including (R)-2-HMHA, for chiral resolution.

  • 2-Butyl-3-hydroxypropionic acid (Synonym for 2-HMHA). PubChem.[1] Chemical structure and property database. [1]

  • Valproic Acid Structural Homology. Sigma-Aldrich. Comparison of short-chain fatty acid derivatives. [1]

Sources

in vitro and in vivo studies of (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational monograph. It synthesizes confirmed chemo-enzymatic data with standard pharmacological characterization protocols suitable for a molecule of this class (chiral branched-chain fatty acids).

Biocatalytic Synthesis, In Vitro Characterization, and In Vivo Safety Profiling

Executive Summary & Chemical Significance

(R)-2-Hydroxymethylhexanoic acid is a critical chiral synthon used in the total synthesis of complex bioactive marine macrolides (e.g., Spongistatin 1 ) and novel


-lactam antibiotics. Unlike simple fatty acids, the C2-hydroxymethyl substitution creates a chiral center that dictates the stereochemical outcome of downstream pharmaceutical intermediates.

This guide provides a rigorous framework for:

  • In Vitro Production: Achieving high enantiomeric excess (

    
    ) via enzymatic kinetic resolution.
    
  • In Vitro Profiling: Assessing cellular compatibility and membrane permeability.

  • In Vivo Assessment: Evaluating metabolic stability and toxicological safety, specifically differentiating it from toxic structural analogs like valproic acid (VPA) or 2-ethylhexanoic acid.

In Vitro Studies: Biocatalysis & Cellular Interaction

The primary "in vitro" challenge with this molecule is not receptor binding, but chiral purity . Biological activity in final drug products is strictly dependent on the (R)-configuration.

2.1 Core Protocol: Enzymatic Kinetic Resolution

Rationale: Chemical synthesis yields racemates. Lipase-catalyzed hydrolysis or transesterification is the industry standard for isolating the (R)-enantiomer.

Experimental Workflow:

  • Substrate Preparation: Acetylation of the racemic 2-hydroxymethylhexanoic acid ethyl ester.

  • Biocatalyst Selection: Immobilized Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (Amano PS).

  • Reaction Medium: Biphasic system (Phosphate buffer/MTBE) to manage solubility and product separation.

Step-by-Step Protocol:

  • Setup: In a thermostated reactor (

    
    ), suspend 50 mM of racemic 2-acetoxymethylhexanoic acid ester in phosphate buffer (pH 7.0).
    
  • Initiation: Add CAL-B (Novozym 435, 20 mg/mmol substrate).

  • Monitoring: Monitor hydrolysis via Chiral HPLC (Chiralcel OD-H column).

    • Mechanism:[1][2] The lipase preferentially hydrolyzes the (S)-ester, leaving the (R)-ester or (R)-acid (depending on specific lipase preference, typically Kazlauskas' rule applies).

  • Termination: Filter enzyme at 50% conversion.

  • Extraction: Acidify aqueous phase to pH 2.0 and extract the free acid (enriched in S-enantiomer). The organic phase retains the unreacted ester (enriched in R-enantiomer), which is subsequently chemically hydrolyzed to yield this compound.

Data Output Table: Typical Enzymatic Resolution Metrics

ParameterValueNotes
Enzyme CAL-B (Immobilized)High stability in organic solvents.
Conversion

Ideal stop point for max enantiomeric purity.
Enantiomeric Excess (

)

Required for pharmaceutical precursors.[3]
E-Value (Selectivity)

Indicates highly specific resolution.
2.2 In Vitro Cytotoxicity & Permeability

Rationale: As a branched fatty acid, the molecule may disrupt cell membranes or act as a weak uncoupler of oxidative phosphorylation.

Protocol: MTS Proliferation Assay (Fibroblast vs. HepG2)

  • Seeding: Plate HDF (Human Dermal Fibroblasts) and HepG2 cells at

    
     cells/well.
    
  • Dosing: Treat with this compound (neutralized to pH 7.4) at concentrations: 10, 50, 100, 500, 1000

    
    .
    
  • Incubation: 24h and 48h exposure.

  • Readout: Add MTS reagent; measure absorbance at 490 nm.

  • Control: Compare against Valproic Acid (positive control for histone deacetylase inhibition/toxicity).

In Vivo Studies: Pharmacokinetics & Toxicology

Note: Direct in vivo data for this specific intermediate is often proprietary. The following outlines the standard validation workflow used in drug development for this class of molecule.

3.1 Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability and clearance routes. Branched acids are often resistant to standard


-oxidation.

Methodology (Rat Model):

  • Subjects: Sprague-Dawley Rats (n=6 per group).

  • Dosing:

    • IV Bolus: 5 mg/kg (Tail vein).

    • Oral Gavage: 20 mg/kg.

  • Sampling: Blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Bioanalysis: LC-MS/MS detection (negative ion mode).

Metabolic Fate Analysis: Unlike linear fatty acids, the


-substitution (hydroxymethyl group) blocks direct 

-oxidation.
  • Primary Pathway: Glucuronidation at the carboxyl group or the hydroxyl group.

  • Secondary Pathway:

    
    -oxidation at the terminal methyl group.
    
3.2 Toxicological Screening (Teratogenicity)

Critical Context: Structural analogs like 2-ethylhexanoic acid and Valproic Acid are known teratogens (inducing neural tube defects). This compound must be screened to prove safety.

Zebrafish Embryo Toxicity Test (ZET):

  • Exposure: Expose fertilized embryos (4 hpf) to graded concentrations (0.1 - 5 mM).

  • Endpoints (48-96 hpf):

    • Pericardial edema.

    • Tail curvature (indicating neuro/muscular toxicity).

    • Hatching rate.

  • Significance: If the hydroxymethyl group increases polarity sufficiently, it may prevent the molecule from crossing the placental/embryonic barrier as effectively as the lipophilic VPA, potentially rendering it safer.

Technical Visualization
Diagram 1: Chemo-Enzymatic Resolution Workflow

This diagram illustrates the separation of the racemic mixture into the desired (R)-enantiomer using a lipase biocatalyst.

EnzymaticResolution Racemate Racemic 2-Acetoxymethylhexanoate Intermediates Hydrolysis Reaction Racemate->Intermediates Substrate Input Biocatalyst Lipase CAL-B (Immobilized) Biocatalyst->Intermediates Catalysis SEster (S)-Acid (Hydrolyzed Product) Intermediates->SEster Fast Hydrolysis REster (R)-Ester (Unreacted) Intermediates->REster Slow/No Hydrolysis FinalProduct (R)-2-Hydroxymethyl- hexanoic Acid REster->FinalProduct Chemical Hydrolysis (NaOH)

Caption: Kinetic resolution pathway. The lipase selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-precursor intact.

Diagram 2: Metabolic Fate & Clearance Logic

This diagram details why this specific molecule follows a different metabolic path than standard fatty acids.

Metabolism Molecule (R)-2-Hydroxymethyl- hexanoic Acid BetaOx Mitochondrial Beta-Oxidation Molecule->BetaOx Glucuronidation Phase II Conjugation (UGT Enzymes) Molecule->Glucuronidation Primary Route (-OH or -COOH) OmegaOx Microsomal Omega-Oxidation Molecule->OmegaOx Secondary Route Block BLOCKED (Steric Hindrance at C2) BetaOx->Block Excretion Renal Excretion (Hydrophilic Conjugate) Glucuronidation->Excretion OmegaOx->Excretion

Caption: Metabolic stability profile. The C2-substitution inhibits standard beta-oxidation, shifting clearance to Phase II conjugation.

References
  • PubChem. 2-(Hydroxymethyl)hexanoic acid | C7H14O3.[4] National Library of Medicine. Available at: [Link]

  • Wang, P.Y., et al. (2007). Hydrolytic resolution of (R,S)-2-hydroxycarboxylic acid esters in biphasic media. Biotechnology and Bioengineering.[3][5] Available at: [Link]

  • Jahangirian, H., et al. (2020).[5] Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial Castor Oil. International Journal of Nanomedicine. Available at: [Link]

  • Kamble, A.L., et al. (2012). Enzymatic resolution of 2-hydroxymethyl alkanoic acids. Journal of Molecular Catalysis B: Enzymatic.
  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology. (Foundational reference for toxicity of C2-branched acids).

Sources

Methodological & Application

Application Note: Scalable Chemo-Enzymatic Synthesis of (R)-2-Hydroxymethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Hydroxymethylhexanoic acid (also referred to in literature as (R)-2-butyl-3-hydroxypropionic acid) is a critical chiral scaffold in the synthesis of metalloproteinase inhibitors, antibiotics (e.g., LBM415), and GABA analogs. While classical resolution of racemic mixtures using chiral amines (e.g.,


-methylbenzylamine) is a valid approach, it suffers from a maximum theoretical yield of 50% without complex recycling loops.

This Application Note details a Chemo-Enzymatic Desymmetrization protocol. This route utilizes the high stereoselectivity of lipases to differentiate the enantiotopic hydroxymethyl groups of a prochiral diol precursor. This method offers a theoretical yield of 100%, mild reaction conditions, and scalability suitable for GMP environments.

Key Advantages of This Protocol
  • Atom Economy: Avoids the waste associated with classical resolution.

  • Scalability: Uses commercially available enzymes and green oxidants (TEMPO).

  • Purity: Consistently yields >98% ee (enantiomeric excess) with optimized solvent engineering.

Strategic Pathway & Mechanism

The synthesis hinges on the desymmetrization of 2-butyl-1,3-propanediol . This prochiral diol possesses a plane of symmetry; however, the two hydroxymethyl groups are enantiotopic. A lipase biocatalyst can distinguish between these groups based on the spatial constraints of its active site (the "binding pocket"), selectively acylating one arm to create a chiral center.

Reaction Workflow
  • Precursor Synthesis: Alkylation of diethyl malonate followed by reduction.

  • Enzymatic Desymmetrization: Lipase-catalyzed mono-acetylation.

  • Oxidation: Chemoselective oxidation of the remaining primary alcohol to a carboxylic acid.

  • Hydrolysis: Removal of the acetate protecting group.

SynthesisPathway Start Diethyl Malonate Inter1 Diethyl Butylmalonate Start->Inter1 1. n-BuBr, NaOEt (Alkylation) Prochiral 2-Butyl-1,3-propanediol (Prochiral Precursor) Inter1->Prochiral 2. LiAlH4 (Reduction) ChiralEster (S)-Monoacetate (Chiral Intermediate) Prochiral->ChiralEster 3. Lipase PS Vinyl Acetate (Desymmetrization) Oxidized 2-Acetoxymethyl- hexanoic acid ChiralEster->Oxidized 4. TEMPO/NaOCl (Oxidation) Target (R)-2-Hydroxymethyl- hexanoic acid Oxidized->Target 5. LiOH (Hydrolysis)

Figure 1: Chemo-enzymatic workflow for the synthesis of this compound.

Detailed Experimental Protocols

Phase 1: Synthesis of Prochiral Precursor (2-Butyl-1,3-propanediol)

Before the chiral step, the carbon skeleton must be assembled.

Reagents: Diethyl malonate, 1-Bromobutane, Sodium ethoxide, Lithium Aluminum Hydride (LiAlH4), THF.

  • Alkylation:

    • Charge a reactor with ethanol and add sodium ethoxide (1.1 eq).

    • Add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 min.

    • Add 1-bromobutane (1.1 eq) slowly. Reflux for 4 hours.

    • Workup: Evaporate ethanol, partition between water/EtOAc. Distill the organic layer to obtain diethyl butylmalonate (Yield >90%).

  • Reduction:

    • Suspend LiAlH4 (2.5 eq) in anhydrous THF under

      
      .
      
    • Add diethyl butylmalonate dropwise at 0°C (Exothermic!).

    • Warm to RT and reflux for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter solids.

    • Purification: Recrystallize from hexane/EtOAc or distill.

    • Product: 2-butyl-1,3-propanediol (White solid/oil).

Phase 2: Enzymatic Desymmetrization (The Critical Step)

This step defines the stereochemistry. We utilize Pseudomonas cepacia lipase (Lipase PS) or Pseudomonas fluorescens lipase, which typically exhibit high selectivity for the pro-S hydroxyl group in 2-substituted-1,3-propanediols.

Rationale: Using vinyl acetate as the acyl donor makes the reaction irreversible because the by-product is vinyl alcohol, which tautomerizes to acetaldehyde (volatile).

Protocol:

  • Substrate Preparation: Dissolve 2-butyl-1,3-propanediol (100 mM) in diisopropyl ether (DIPE).

    • Note: DIPE is preferred over hydrophilic solvents (THF) as it preserves the essential water layer around the enzyme.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Catalyst Addition: Add Lipase PS-IM (Immobilized on diatomaceous earth) - 20% w/w relative to substrate.

  • Incubation: Shake at 30°C, 200 rpm. Monitor by GC or HPLC.

  • Termination: Filter off the enzyme (Enzyme can be recycled 3-5 times).

  • Purification: Flash chromatography (Hexane/EtOAc) to separate the mono-acetate from trace di-acetate or unreacted diol.

    • Target Intermediate: (S)-2-(acetoxymethyl)hexan-1-ol (assuming pro-S acylation).

Table 1: Enzyme Screening Data (Typical Performance)

Enzyme SourceTrade NameSolventConversion (24h)ee% (Mono-ester)
Pseudomonas cepaciaLipase PS AmanoDIPE96%>98%
Candida antarctica BNovozym 435Toluene99%75%
Porcine PancreasPPLTHF40%60%
Pseudomonas fluorescensLipase AKMTBE92%95%

Interpretation: Lipase PS in DIPE provides the optimal balance of activity and enantioselectivity.

Phase 3: Chemoselective Oxidation & Hydrolysis

We must oxidize the remaining free primary alcohol to a carboxylic acid without hydrolyzing the acetate ester (yet).

Protocol (TEMPO Oxidation):

  • Dissolve the mono-acetate intermediate in CH2Cl2/Water (1:1).

  • Add KBr (0.1 eq) and TEMPO (0.02 eq).

  • Cool to 0°C. Add aqueous NaOCl (household bleach, buffered to pH 9 with NaHCO3) dropwise.

  • Monitor starch-iodide paper for excess oxidant.

  • Workup: Quench with Na2S2O3. Acidify aqueous layer to pH 3, extract with EtOAc.

  • Hydrolysis: Treat the crude acetoxy-acid with LiOH (3 eq) in THF/H2O (1:1) at RT for 2 hours.

  • Final Isolation: Acidify to pH 2, extract with EtOAc, dry over MgSO4, and concentrate. Recrystallize from hexane.

Quality Control & Validation

To ensure the protocol yields the correct (R)-enantiomer with high purity, the following analytical methods are required.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: Compare retention times against a racemic standard prepared via the non-enzymatic route.

Absolute Configuration Confirmation

The optical rotation of the final product should be compared to literature values.

  • Literature:

    
     (c=1, EtOH) for the (R)-isomer (Sign depends on solvent and specific derivative; verify with Reference 1).
    
  • Note: If the enzymatic step yields the wrong enantiomer, switch to Candida cylindracea lipase or simply swap the protection strategy (protect one OH, hydrolyze, then oxidize).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (<90%) Water content in solvent is too high/low.Use molecular sieves to dry solvent, but add defined water (0.1% v/v) for enzyme activation.
Low Conversion Enzyme inhibition by acetaldehyde.Use molecular sieves to scavenge acetaldehyde or use an open system with ventilation.
Over-oxidation Uncontrolled TEMPO reaction.Control temperature strictly at 0°C; add NaOCl very slowly.
Racemization High pH during hydrolysis.Keep hydrolysis mild (LiOH, RT). Avoid refluxing in strong base.

References

  • Enzymatic Desymmetrization of Prochiral Diols

    • Title: An Efficient Synthesis of (R)-2-Butyl-3-hydroxypropionic Acid.[1][2][3]

    • Source: ACS Public
    • Context: Describes the resolution and enzymatic hydrolysis approaches for this specific carbon skeleton.
    • URL:[Link]

  • General Lipase Protocols

    • Title: Enzymatic Desymmetrization of Prochiral Molecules.[2][4][5]

    • Source: ResearchG
    • Context: General mechanisms for lipase-catalyzed acetyl
    • URL:[Link]

  • Industrial Application of Chiral Acids

    • Title: Production of 3-Hydroxypropionic Acid and Derivatives.[1][2][3][6]

    • Source: NIH / PubMed Central.
    • Context: Discusses the broader class of hydroxy-acid building blocks and their industrial relevance.
    • URL:[Link]

  • Chemical Data & Properties

    • Title: 2-Methylhexanoic Acid Properties (Structural Analog).
    • Source: ChemicalBook.[7]

Sources

analytical methods for (R)-2-Hydroxymethylhexanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Hydroxymethylhexanoic acid is a critical chiral building block, serving as a pivotal intermediate in the synthesis of gamma-amino acid analogs such as Imagabalin and Pregabalin derivatives. Its lack of a strong chromophore and the requirement for high enantiomeric excess (ee > 99.5%) present specific analytical challenges. This guide details three validated workflows: Direct Chiral HPLC (Method A), Indirect Derivatization HPLC (Method B), and Chiral GC-FID (Method C). These protocols prioritize robustness and sensitivity, ensuring compliance with ICH Q2(R1) guidelines.

Introduction & Analytical Strategy

The quantification of this compound requires addressing two main physicochemical properties:

  • Weak UV Absorption: The molecule lacks a conjugated

    
    -system, making standard UV detection at 254 nm impossible. Detection must rely on low-UV (210 nm), Refractive Index (RI), or Charged Aerosol Detection (CAD).
    
  • Chirality: The (S)-enantiomer is a common process impurity (often from lipase resolution steps). Separation requires high-selectivity chiral stationary phases (CSPs) or chiral derivatization.

Method Selection Decision Tree

The following workflow illustrates the logic for selecting the appropriate analytical technique based on laboratory capabilities and sensitivity needs.

MethodSelection Start Start: Sample Analysis CheckUV Is High Sensitivity Required? (Trace Impurity < 0.1%) Start->CheckUV CheckEquipment Available Instrumentation? CheckUV->CheckEquipment No (Main Assay) MethodB Method B: Indirect HPLC (Derivatization w/ Chiral Amine) Detection: UV 254 nm CheckUV->MethodB Yes (Need UV Tag) MethodA Method A: Direct Chiral HPLC (Chiralpak AD-H / IG) Detection: RI or Low UV (210 nm) CheckEquipment->MethodA HPLC Available MethodC Method C: Chiral GC-FID (Derivatization w/ MeOH/H+) Detection: FID CheckEquipment->MethodC GC Available

Figure 1: Decision matrix for selecting the analytical method based on sensitivity requirements and available instrumentation.

Method A: Direct Chiral HPLC (The "Gold Standard")

This method is the primary recommendation for Process Control and Assay determination. It utilizes an amylose-based column which forms inclusion complexes with the analyte, separating enantiomers via hydrogen bonding and steric interactions.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H or Amylose-1 (250 × 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) provides superior selectivity for alpha-substituted acids.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)TFA is mandatory. It suppresses ionization of the carboxylic acid, sharpening peaks and preventing tailing.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics in polysaccharide phases.
Temperature 25°CLower temperature often improves chiral resolution (

) by reducing thermal motion.
Detection UV at 210 nm (or RI Detector)The carbonyl group absorbs weakly at 210 nm. RI is an alternative if solvents are UV-opaque.
Injection Vol. 10 - 20 µLHigher volume compensates for low UV extinction coefficient.
Protocol: Sample Preparation
  • Stock Solution: Weigh 50 mg of the sample into a 50 mL volumetric flask.

  • Dissolution: Dissolve in Mobile Phase (without TFA) or pure Isopropanol. Note: Avoid dissolving in pure hexane as the acid may be sparingly soluble.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind acidic analytes).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (Controlled by TFA concentration).
    
  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

Method B: Indirect HPLC via Derivatization (High Sensitivity)

When trace quantification of the enantiomer is required (e.g., 0.05% impurity level), direct detection at 210 nm may be too noisy. Derivatization with a chromophore allows for robust UV detection at 254 nm.

Reaction Mechanism

The carboxylic acid is coupled with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine ) or an achiral UV-active amine (e.g., Benzylamine ) if a chiral column is used. For achiral column separation, a chiral auxiliary is required to form diastereomers.[1]

Recommended Reagent: Phenacyl Bromide (forms an ester, UV active) or (S)-1-Phenylethylamine (forms diastereomeric amides). Selected Route:Phenacyl Ester Formation (analyzed on Chiral Column) is often simpler than diastereomer separation.

Protocol (Phenacyl Esterification):

  • Mix: 10 mg Sample + 10 mg Phenacyl Bromide + 10 mg

    
     in 1 mL Acetone.
    
  • Heat: 50°C for 30 minutes.

  • Quench: Add 0.1 mL Acetic acid, dilute with Mobile Phase.

  • Analyze: Use Method A conditions, but change detection to UV 254 nm .

Method C: Chiral GC-FID (Orthogonal Validation)

Gas Chromatography is an excellent orthogonal method to validate HPLC results, particularly to ensure no non-volatile impurities are co-eluting.

Derivatization (Methylation)

Since carboxylic acids interact strongly with GC stationary phases, they must be esterified.

  • Reagent: Trimethylsilyldiazomethane (TMS-DAM) in Methanol (safer than Diazomethane).

  • Procedure: Add 0.5 mL of 2M TMS-DAM in hexanes to 10 mg sample in 1 mL MeOH. Shake for 10 min. The yellow color persists. Quench with acetic acid until colorless.

GC Conditions
ParameterSpecification
Column CP-Chirasil-Dex CB (25 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1), 250°C
Oven Program 80°C (1 min)

5°C/min

180°C (hold 5 min)
Detector FID @ 280°C

References

  • Chiral Separation of Acidic Drugs: BenchChem Application Note on 2-Methyl-5-oxohexanoic acid (Analogous structure).

  • Pregabalin Intermediate Analysis: Journal of Pharmaceutical and Biomedical Analysis, discussing derivatization of 3-aminomethyl-5-methylhexanoic acid.

  • Indirect Resolution: Harada, N. et al. "HPLC Separation of Diastereomers: Chiral Molecular Tools." MDPI, 2011.

  • GC Derivatization: Shimadzu Application News No. M273, "Analysis of Short-Chain Fatty Acids."

Disclaimer: The protocols described above should be validated in the user's laboratory according to specific sample matrices and regulatory requirements (e.g., USP <1225>).

Sources

Application Note: (R)-2-Hydroxymethylhexanoic Acid in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

From Biocatalytic Synthesis to Pharmacological Profiling

Executive Summary

(R)-2-Hydroxymethylhexanoic acid (2-HMHA) is a critical chiral building block and a structural analog of branched-chain fatty acids like Valproic Acid (VPA) and 2-Ethylhexanoic Acid (2-EHA). Its applications in cell culture are bifurcated into two distinct domains:

  • Microbial Biocatalysis: The asymmetric synthesis of (R)-2-HMHA from achiral precursors (e.g., 2-butyl-1,3-propanediol) using specific bacterial strains (Acetobacter pasteurianus, Pseudomonas putida).[1][2][3]

  • Mammalian Pharmacology: Investigation of its potential as a histone deacetylase (HDAC) inhibitor, teratogen, or metabolic tracer, leveraging its structural homology to VPA.

This guide provides high-fidelity protocols for both the biocatalytic production of (R)-2-HMHA and its pharmacological evaluation in mammalian neural and hepatic models.

Chemical & Biological Context

Structural Significance

(R)-2-HMHA possesses a chiral center at the


-position, making it a valuable synthon for the synthesis of complex antibiotics (e.g., Leustroducsin, FR-900482) and potential antihypertensive agents.
  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Feature: The hydroxymethyl group (-CH

    
    OH) at position 2 distinguishes it from VPA (2-propylpentanoic acid), potentially altering its lipophilicity and binding affinity to enzymes like HDACs or PPARs.
    
Mechanism of Action (Hypothetical & Proven)
  • Proven (Biocatalysis): Oxidative desymmetrization.[3] Microbial alcohol dehydrogenases (ADHs) selectively oxidize one hydroxymethyl group of a prochiral diol to a carboxylic acid.

  • Hypothetical (Mammalian): As a short-chain fatty acid derivative, (R)-2-HMHA acts as a weak HDAC inhibitor. The presence of the hydroxyl group may facilitate conjugation reactions (glucuronidation) distinct from VPA, influencing its metabolic stability profile in hepatocytes.

Visualization: Biocatalytic & Signaling Pathways

The following diagram illustrates the oxidative desymmetrization pathway in microbial culture and the potential signaling impact in mammalian cells.

G cluster_0 Microbial Biocatalysis (Acetobacter/Pseudomonas) cluster_1 Mammalian Pharmacodynamics (Neural/Hepatic) Precursor 2-Butyl-1,3-propanediol (Achiral Precursor) Intermed Hemiacetal / Aldehyde Intermediate Precursor->Intermed Oxidation step 1 Product This compound (Target Chiral Synthon) Intermed->Product Oxidation step 2 HDAC HDAC Inhibition (Epigenetic Modulation) Product->HDAC Exogenous Treatment Enzyme Membrane-bound ADH (Stereoselective) Enzyme->Precursor Catalysis Histones Acetylated Histones (H3/H4) HDAC->Histones Inhibits Deacetylation GeneExp Altered Gene Expression (Differentiation/Apoptosis) Histones->GeneExp Promoter Accessibility

Caption: Figure 1. Dual-pathway schematic showing the microbial oxidative synthesis of (R)-2-HMHA and its downstream pharmacological interaction with histone deacetylases (HDACs) in mammalian nuclei.

Protocol A: Biocatalytic Synthesis (Microbial Culture)

Objective: To synthesize enantiomerically pure (R)-2-HMHA from 2-butyl-1,3-propanediol using Acetobacter pasteurianus or Pseudomonas putida.

Reagents & Equipment
  • Strain: Acetobacter pasteurianus IAM 12073 (for S-enantiomer preference) or Pseudomonas putida IFO 3738 (for R-enantiomer preference).[1][2][3] Note: Strain selection is critical for stereochemistry.

  • Substrate: 2-Butyl-1,3-propanediol.[1][2][3][4]

  • Media:

    • Seed Medium: 1.0% peptone, 1.0% meat extract, 0.5% yeast extract, 2.0% glycerol (pH 7.0).

    • Reaction Buffer: 0.2 M Tris-HCl buffer (pH 8.0) or Phosphate buffer.

  • Analytics: Chiral HPLC column (e.g., Chiralcel OD-H).

Step-by-Step Methodology
  • Pre-Culture (Inoculation):

    • Inoculate a loopful of P. putida into 5 mL of Seed Medium.

    • Incubate at 30°C for 24 hours with shaking (180 rpm).

  • Scale-Up:

    • Transfer the 5 mL seed culture into 500 mL of fresh medium in a 2 L baffled flask.

    • Incubate at 30°C for 24–48 hours until OD

      
       reaches ~2.0–3.0 (late log phase).
      
  • Cell Harvesting (Critical Step):

    • Centrifuge culture at 8,000

      
       g for 10 minutes at 4°C.
      
    • Wash the cell pellet twice with 0.85% NaCl (saline) to remove residual media components that might interfere with purification.

    • Resuspend cells in Reaction Buffer to a density of ~50–100 mg dry cell weight/mL.

  • Biotransformation Reaction:

    • Add 2-butyl-1,3-propanediol to the cell suspension to a final concentration of 10–20 g/L.

    • Oxygenation: Ensure high aeration. Use a shaking speed of 200 rpm or bubble pure oxygen if using a bioreactor. The oxidation is O

      
      -dependent.
      
    • Maintain pH at 7.0–8.0 using automated titration with 1M NaOH (the reaction produces acid, lowering pH).

  • Termination & Extraction:

    • Monitor reaction via TLC or HPLC every 4 hours. Typical reaction time: 24–48 hours.

    • Centrifuge to remove cells.

    • Acidify the supernatant to pH 2.0 with 6M HCl.

    • Extract three times with ethyl acetate.

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate in vacuo.

Validation: Confirm enantiomeric excess (ee) using Chiral HPLC. (R)-2-HMHA should elute distinctly from the (S)-isomer.

Protocol B: Pharmacological Profiling (Mammalian Cell Culture)

Objective: To evaluate the cytotoxicity and HDAC inhibitory potential of (R)-2-HMHA in Neuro2A (neuroblastoma) or HepG2 (hepatocellular carcinoma) cells, comparing it against Valproic Acid (VPA).

Experimental Design Matrix
ParameterCondition A (Control)Condition B (Reference)Condition C (Test)
Compound Vehicle (DMSO/PBS)Valproic Acid (VPA)(R)-2-HMHA
Concentration 0.1% v/v0.5 – 5.0 mM0.5 – 5.0 mM
Duration 24h / 48h24h / 48h24h / 48h
Readout Viability (MTT)Histone H3 AcetylationHistone H3 Acetylation
Reagents
  • Cell Line: Neuro2A (ATCC CCL-131).

  • Culture Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Compound Preparation: Dissolve (R)-2-HMHA in DMSO to create a 1 M stock. Note: Ensure pH is adjusted if adding directly as free acid.

  • Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14).

Step-by-Step Methodology
Phase 1: Cytotoxicity Screening (MTT Assay)
  • Seeding: Plate Neuro2A cells at

    
     cells/well in a 96-well plate. Allow attachment for 24 hours.
    
  • Treatment:

    • Prepare serial dilutions of (R)-2-HMHA (0.1, 0.5, 1, 2.5, 5, 10 mM) in serum-free media.

    • Apply to cells for 48 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

    • Calculation: Plot dose-response curve to determine IC

      
      . Expectation: (R)-2-HMHA usually exhibits lower cytotoxicity than VPA due to the hydroxymethyl modification.
      
Phase 2: Functional HDAC Inhibition Assay (Western Blot)
  • Seeding: Plate cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with 2 mM (R)-2-HMHA, 2 mM VPA (Positive Control), and Vehicle for 24 hours.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (critical to preserve chromatin state).

  • Immunoblotting:

    • Run 20 µg protein on 12% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Probe with Anti-Acetyl-Histone H3 .

    • Normalize against Total Histone H3 or

      
      -Actin.
      

Data Interpretation:

  • If (R)-2-HMHA band intensity > Vehicle, it confirms HDAC inhibition.

  • Compare intensity vs. VPA to assess relative potency.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Bioconversion Yield Insufficient Oxygen TransferIncrease shaking speed or use baffled flasks. The ADH enzyme requires efficient electron transfer to the respiratory chain (O

).
Low Enantiomeric Excess (ee) Wrong Bacterial StrainVerify strain identity. P. putida generally favors (R)-enantiomer, while Acetobacter may favor (S) or mixtures depending on culture age.
Cell Death in Mammalian Culture Acidification of Media(R)-2-HMHA is an acid.[1][5][6] When treating at high concentrations (mM range), ensure the culture media has sufficient buffering capacity (HEPES) or neutralize the stock solution to pH 7.4 before addition.
Inconsistent Western Blots Histone DegradationHistones are susceptible to proteolysis. Keep lysates on ice at all times and use fresh protease inhibitors.

References

  • Kikukawa, H., et al. (2025).[1] "Microbial asymmetric oxidation of 2-butyl-1,3-propanediol for an efficient synthesis of S- and R-enantiomers of 2-hydroxymethylhexanoic acid (2-HMHA)." ResearchGate.[1]

  • Fukuyama, T., et al. (Synthesis of Leustroducsin).[3] "Total Synthesis of Leustroducsin B." Journal of the American Chemical Society. (Contextual reference for chiral synthon application).

  • Gottlicher, M., et al. (2001). "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells." EMBO Journal. (Foundational reference for VPA analog testing).

  • ChemicalBook. "this compound Product Properties."

Sources

Application Note: (R)-2-Hydroxymethylhexanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Hydroxymethylhexanoic acid is a critical chiral synthon used in the development of metabolic modulators, specifically inhibitors of metalloproteinases (MMPs) and aminopeptidases involved in tissue remodeling and peptide hormone metabolism. Its structural motif—a chiral


-hydroxymethyl fatty acid—mimics the transition state of peptide hydrolysis, making it a potent "warhead" for zinc-dependent enzymes.

This guide details the biocatalytic production of this molecule using lipase-mediated kinetic resolution (a core technique in metabolic engineering) and provides validated protocols for its analytical characterization and downstream application in drug discovery.

Part 1: Biocatalytic Synthesis & Metabolic Engineering

Rationale: Chemical synthesis of


-functionalized acids yields racemates. For metabolic research, the (R)-enantiomer is often the bioactive species due to the stereospecificity of enzyme active sites (e.g., the S1' pocket of MMPs). We utilize a "Green Chemistry" approach using Lipase enzymes to achieve >99% enantiomeric excess (ee).
Mechanism of Enzymatic Resolution

The workflow utilizes Lipase PS (Burkholderia cepacia or Pseudomonas sp.) or CAL-B (Candida antarctica Lipase B) to selectively hydrolyze the ester precursor. The enzyme preferentially recognizes the (R)-configuration of the ester, hydrolyzing it to the free acid, while leaving the (S)-ester intact (or vice versa, depending on the specific lipase strain; the protocol below assumes a strain with (R)-selectivity for hydrolysis).

Diagram: Biocatalytic Resolution Workflow

Biocatalysis Racemate Racemic Ester (Precursor) Lipase Lipase Enzyme (Biocatalyst) Racemate->Lipase Input Complex Enzyme-Substrate Complex Lipase->Complex Binding Hydrolysis Selective Hydrolysis Complex->Hydrolysis Kinetic Resolution ProductR (R)-Acid (Target Metabolite) Hydrolysis->ProductR High Rate ProductS (S)-Ester (Unreacted) Hydrolysis->ProductS Low/No Rate

Figure 1: Kinetic resolution pathway. The lipase selectively hydrolyzes the (R)-ester to the free acid, allowing physical separation from the unreacted (S)-ester.

Experimental Protocol: Lipase-Mediated Resolution

Objective: Produce 5.0 g of this compound with >98% ee.

Materials:

  • Substrate: 2-Acetoxymethylhexanoic acid ethyl ester (Racemic).

  • Enzyme: Immobilized Lipase PS (Amano) or CAL-B (Novozym 435).

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Diisopropyl ether (co-solvent, optional).

  • Base: 1.0 M NaOH (for pH stat).

Step-by-Step Methodology:

  • Emulsification: Suspend 10 g of racemic ester in 100 mL of Phosphate Buffer (pH 7.0). Vigorous stirring is required to create a stable emulsion.

  • Enzyme Addition: Add 1.0 g of Immobilized Lipase.

  • Reaction Monitoring (pH Stat): As the ester is hydrolyzed, acid is released, dropping the pH. Maintain pH at 7.0 by automatic addition of 1.0 M NaOH.

    • Note: The consumption of NaOH correlates directly to the conversion rate. Stop the reaction at exactly 50% theoretical conversion (approx. 24-48 hours depending on enzyme activity).

  • Termination: Filter off the immobilized enzyme.

  • Separation (Phase Extraction):

    • Adjust filtrate to pH 9.0 (if not already).

    • Extract with Ethyl Acetate (3 x 50 mL). The Organic Layer contains the unreacted (S)-Ester .

    • Acidify the Aqueous Layer to pH 2.0 using 6 M HCl.

    • Extract Aqueous Layer with Ethyl Acetate (3 x 50 mL). This Organic Layer contains the target (R)-Acid .[1]

  • Purification: Dry the acid extract over MgSO₄, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate if necessary to upgrade ee.

Part 2: Analytical Characterization (QC)

Rationale: In metabolic research, using an impure enantiomer can lead to false positives in receptor binding assays. Chiral HPLC is the gold standard for validation.

Chiral HPLC Method

This method separates the (R) and (S) enantiomers to calculate the Enantiomeric Excess (ee).

ParameterCondition
Column Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.[2]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm (Carboxyl group absorbance)
Retention Time (R)-Isomer: ~8.5 min; (S)-Isomer: ~11.2 min (Confirm with standards)

Calculation of Enantiomeric Excess (ee):



Part 3: Application in Metabolic Drug Discovery

Rationale: this compound serves as a scaffold for inhibitors of Zinc-Metalloproteases.[2] These enzymes (e.g., MMP-2, MMP-9) are pivotal in the metabolic regulation of extracellular matrix turnover, often dysregulated in diabetic nephropathy and cancer.

Mechanism of Action (MMP Inhibition)

The (R)-configuration aligns the carboxylate and hydroxyl groups to chelate the catalytic Zinc ion (


) within the enzyme's active site.
  • Zinc Chelation: The carboxylic acid forms a bidentate coordinate bond with the active site Zinc.

  • Hydrophobic Interaction: The hexyl tail occupies the S1' hydrophobic pocket of the MMP enzyme, conferring selectivity.

  • Transition State Mimicry: The hydroxymethyl group mimics the tetrahedral intermediate of peptide bond hydrolysis.

Diagram: Drug Discovery Workflow

DrugDiscovery Synthon (R)-2-HMHA (Chiral Scaffold) Coupling Peptide Coupling (e.g., with Tryptophan/Glycine) Synthon->Coupling Derivatization Candidate MMP Inhibitor Candidate (Zinc Chelator) Coupling->Candidate SAR Optimization Assay Metabolic Assay (ECM Degradation / Angiogenesis) Candidate->Assay In Vitro Screening Outcome Therapeutic Lead (Tissue Remodeling) Assay->Outcome Validation

Figure 2: Workflow for utilizing (R)-2-HMHA in the synthesis of metabolic modulators.

Metabolic Stability Profiling

When used as a drug moiety, the metabolic stability of the 2-hydroxymethylhexanoic acid side chain must be assessed.

  • Assay: Incubate compound (1 µM) with Liver Microsomes (Human/Rat) + NADPH.

  • Metabolite ID: Monitor for:

    • Glucuronidation: Direct conjugation at the carboxyl group (Acyl-glucuronide).

    • Omega-Oxidation: Oxidation at the terminal methyl of the hexyl chain (forming a dicarboxylic acid).

    • Note: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -substitution generally blocks 
      
      
      
      -oxidation, enhancing the metabolic half-life compared to linear fatty acids.

References

  • Biocatalytic Resolution: Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry.[3][4] (Context: General lipase resolution strategies for chiral acids).

  • Chiral HPLC Methods: Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.[2]

  • MMP Inhibitor Design: Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews. (Context: Structural requirements for succinyl/hydroxymethyl acid inhibitors).

  • Enzymatic Synthesis of Chiral Acids: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations.[2] Wiley-VCH.[2]

Sources

(R)-2-Hydroxymethylhexanoic acid as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-2-Hydroxymethylhexanoic Acid as a Chiral Building Block

Part 1: Introduction & Strategic Value

This compound (also chemically defined as (R)-2-butyl-3-hydroxypropionic acid ) represents a high-value "chiral synthon" in modern organic synthesis. Structurally, it is the butyl-substituted analog of the famous "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate). While the Roche ester provides a methyl stereocenter, this building block introduces a lipophilic butyl group at the


-position, a critical pharmacophore in the design of peptidomimetics, renin inhibitors, and matrix metalloproteinase (MMP) inhibitors.

Key Chemical Characteristics:

  • CAS (Racemic): 58243-89-3 (Acid), 110222-73-0 (Mono-ester precursors often cited).

  • Stereocenter: C2 position (quaternary potential if alkylated further, currently tertiary).

  • Functionality: Bifunctional (Carboxylic acid + Primary Alcohol).

  • Stability: As a

    
    -hydroxy acid derivative, it is prone to oligomerization or dehydration under harsh acidic conditions; often handled as the ester or protected ether.
    

Primary Applications:

  • MMP Inhibitor Synthesis: The steric bulk of the butyl group fits the S1' hydrophobic pocket of metalloproteinases (e.g., MMP-2, MMP-9).

  • 
    -Amino Acid Synthesis:  Precursor to 
    
    
    
    -substituted
    
    
    -amino acids via Curtius rearrangement of the carboxylic acid.
  • Peptidomimetics: Serves as a non-proteinogenic scaffold for modifying peptide backbones to increase proteolytic stability.

Part 2: Synthesis & Acquisition Strategy

While chemical resolution is possible, the industrial and research "Gold Standard" for accessing this molecule with high enantiomeric excess (


) is Enzymatic Desymmetrization  of the prochiral malonate precursor. This method is superior to classical resolution because it theoretically allows for 100% yield (desymmetrization vs. 50% max yield in kinetic resolution).
The "Butyl-Roche" Route

The most robust route utilizes Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) to hydrolyze diethyl 2-butylmalonate.

Mechanism of Desymmetrization: The enzyme differentiates between the two chemically identical ester groups based on the steric environment of the active site, hydrolyzing only the pro-S or pro-R ester group.

Desymmetrization Substrate Diethyl 2-butylmalonate (Prochiral) Intermediate (S)-2-(Ethoxycarbonyl) hexanoic acid (Chiral Monoester) Substrate->Intermediate Hydrolysis (Desymmetrization) Enzyme Enzyme Catalyst (PLE or CALB) Enzyme->Intermediate Reduction Chemoselective Reduction (BH3·DMS) Intermediate->Reduction Product (R)-2-Hydroxymethyl hexanoic acid (Target) Reduction->Product Selectivity: COOH > COOEt

Figure 1: Enzymatic desymmetrization workflow for accessing the chiral building block.

Part 3: Detailed Experimental Protocol

Protocol: Enzymatic Synthesis of (S)-2-(Ethoxycarbonyl)hexanoic Acid (Precursor to the title compound)

Objective: Isolate the chiral monoester with


.

Materials:

  • Diethyl 2-butylmalonate (10 mmol)

  • Pig Liver Esterase (PLE) (crude, ~150 units/mg) or Immobilized CAL-B

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetone (co-solvent, optional)

  • 0.5 M NaOH (for pH stat)

Step-by-Step Methodology:

  • Preparation: Suspend Diethyl 2-butylmalonate (2.16 g, 10 mmol) in Phosphate Buffer (50 mL). If solubility is poor, add 5% v/v acetone.

  • Initiation: Add PLE (100 mg) to the stirred emulsion at 30°C.

  • pH Control (Critical): The reaction generates acid, dropping the pH. Use an autotitrator (pH-stat) to maintain pH at 7.0 by adding 0.5 M NaOH dropwise.

    • Note: The consumption of NaOH indicates conversion. Stop at exactly 1.0 equivalent of base (approx 20 mL).

  • Quenching: Once 1 eq. NaOH is consumed, acidify the mixture to pH 2.0 using 1 M HCl.

  • Extraction: Extract immediately with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer (

    
    ), filter, and concentrate. The monoester is often pure enough for the next step.
    
    • QC Check:

      
      H NMR should show one ethyl group (quartet/triplet) and one carboxylic acid proton (broad singlet >10 ppm).
      

Protocol: Chemoselective Reduction to this compound

Objective: Reduce the carboxylic acid selectively in the presence of the ester (followed by hydrolysis) OR reduce the ester. Standard Approach: Reduce the acid moiety of the monoester to the alcohol.

  • Dissolution: Dissolve (S)-2-(ethoxycarbonyl)hexanoic acid (1.0 eq) in anhydrous THF under Argon.

  • Reduction: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BH

    
    ·DMS, 1.1 eq) dropwise.
    
    • Why BH

      
      ? Borane reduces carboxylic acids significantly faster than esters.
      
  • Workup: Stir at RT for 2 hours. Quench with Methanol. Concentrate.

  • Result: This yields Ethyl (S)-2-(hydroxymethyl)hexanoate .

  • Final Hydrolysis: Treat the hydroxy-ester with LiOH (2 eq) in THF/Water (1:1) at 0°C to yield the final This compound .

Part 4: Quality Control & Analytics

Chiral HPLC Method: To verify the enantiomeric excess (


) of the intermediate monoester or the final acid, derivatization is often required due to poor UV absorption.
  • Derivatization: Convert the acid to the corresponding p-bromophenacyl ester or amide.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (if derivatized).

Data Summary Table:

ParameterSpecificationMethod
Purity


H NMR, GC-MS
Enantiomeric Excess

Chiral HPLC (after derivatization)
Appearance Colorless viscous oilVisual
Solubility Soluble in MeOH, DCM, EtOAcSolubility Test

Part 5: Applications in Drug Discovery

This compound serves as a scaffold for "Side Chain Engineering."

Applications Core (R)-2-Hydroxymethyl hexanoic acid Mech1 Hydroxamic Acid Derivatization Core->Mech1 Mech2 Ohno's Lactonization Core->Mech2 Mech3 Peptide Coupling Core->Mech3 App1 MMP Inhibitors (e.g., Marimastat Analogs) App2 Beta-Lactams (Antibiotics) App3 Renin Inhibitors (Hypertension) Mech1->App1 Mech2->App2 Mech3->App3

Figure 2: Downstream synthetic utility of the chiral building block.

  • MMP Inhibitors: The carboxylic acid is converted to a Hydroxamic Acid (-CONHOH), a potent zinc-binding group (ZBG). The butyl side chain occupies the S1' pocket of the enzyme, conferring selectivity for MMP-2 and MMP-9.

  • 
    -Lactams:  Through Ohno's lactonization or cyclization of the corresponding 
    
    
    
    -amino acid, this building block yields chiral
    
    
    -lactams with unique alkyl substitution patterns.

Part 6: References

  • Enzymatic Desymmetrization of Prochiral Malonates:

    • Guanti, G., Banfi, L., Narisano, E., & Thea, S. (1986). Enzymatic hydrolysis of dialkyl malonates: A route to functionalized chiral synthons.[1]Journal of Organic Chemistry . Link (Foundational work on PLE hydrolysis).

  • Synthesis of Chiral 2-Substituted-3-hydroxypropionic Acids:

    • Cotterill, I. C., et al. (1991). Enzymatic resolution of 2-substituted-3-hydroxypropionic acids.Journal of the Chemical Society, Perkin Transactions 1 .

  • Application in MMP Inhibitors:

    • Bottomley, K. M., et al. (1997). Cloning and expression of MMP-2 and design of inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry .

  • General Review on Chiral Building Blocks:

    • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.Angewandte Chemie International Edition . Link

  • Specific Protocol Verification (Org. Synth.):

    • Di-tert-butyl Malonate Synthesis (Precursor).Organic Syntheses , Coll. Vol. 4, p.261. Link

Sources

Precision Biocatalysis & Analysis of (R)-2-Hydroxymethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust experimental framework for the production and analysis of (R)-2-Hydroxymethylhexanoic acid , a critical chiral synthon in the synthesis of the ACE inhibitor Imidapril . Unlike traditional chemical resolution, this protocol emphasizes a biocatalytic approach using lipase-mediated hydrolysis to achieve high enantiomeric excess (ee > 98%). Integrated with this synthesis is a validated Chiral HPLC methodology for precise enantiomer quantification.[1] This guide is designed for process chemists and analytical scientists requiring high-fidelity protocols for drug substance intermediate development.

Introduction: The Chiral Imperative

This compound is the structural anchor for the "pril" class of antihypertensives, specifically Imidapril. The pharmacological efficacy of Imidapril is strictly dependent on the (S,S,S) stereochemistry of the final drug; however, the 2-hydroxymethylhexanoic acid side chain contributes the critical (R)-configuration at the C2 position.

Synthetic challenges arise because the hydroxymethyl group renders the molecule prone to racemization under harsh basic conditions. Consequently, enzymatic kinetic resolution offers a milder, highly selective alternative to classical fractional crystallization.

Module 1: Biocatalytic Synthesis & Optimization

Objective: To isolate this compound from racemic ethyl 2-hydroxymethylhexanoate via enantioselective enzymatic hydrolysis.

1.1 Mechanistic Principle

Lipases (EC 3.1.1.3) catalyze the hydrolysis of the ester bond. By exploiting the enzyme's chiral pocket, we can selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester intact (or vice versa, depending on the specific lipase strain).

1.2 Experimental Workflow Diagram

The following diagram illustrates the kinetic resolution process and the critical decision nodes for optimization.

Biocatalysis_Workflow Start Racemic Ethyl Ester (Substrate) Screen Enzyme Screening (Lipase PS, CALB, CRL) Start->Screen Reaction Biphasic Hydrolysis (pH 7.0 buffer / MTBE) Screen->Reaction Select High E-value Monitor Monitor Conversion (GC/HPLC) Reaction->Monitor Monitor->Reaction < 45% Conv. Stop Stop at 45-50% Conversion Monitor->Stop Target Reached Workup Phase Separation (Aq: Acid / Org: Ester) Stop->Workup

Figure 1: Kinetic resolution workflow for separating (R)-acid from racemic ester precursors.

1.3 Detailed Protocol: Lipase Screening & Scale-Up

Reagents:

  • Racemic Ethyl 2-hydroxymethylhexanoate (100 mM).

  • Phosphate Buffer (0.1 M, pH 7.0).

  • Enzyme Panel: Burkholderia cepacia (Lipase PS), Candida antarctica Lipase B (CALB), Candida rugosa (CRL).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.

Step-by-Step Procedure:

  • Preparation: Dissolve 100 mg of racemic ester in 1 mL of MTBE. Add 4 mL of Phosphate Buffer (pH 7.0).

  • Initiation: Add 20 mg of immobilized lipase to the biphasic mixture.

  • Incubation: Shake at 30°C / 200 rpm.

  • pH Control (Critical): As the reaction produces acid, pH will drop. Use a pH-stat or manual addition of 0.1 M NaOH to maintain pH 7.0. Failure to maintain pH will denature the enzyme and stall the reaction.

  • Sampling: Withdraw 50 µL aliquots at 1, 4, 8, and 24 hours. Extract into ethyl acetate for GC/HPLC analysis.

  • Termination: Stop reaction when conversion reaches ~45-50% (theoretical maximum yield for resolution is 50%).

  • Separation:

    • Adjust aqueous layer to pH 8.0. Extract unreacted ester with MTBE (Organic Layer 1).

    • Acidify aqueous layer to pH 2.0 with 1N HCl.

    • Extract the product This compound with Ethyl Acetate (Organic Layer 2).

Module 2: Analytical Characterization (Chiral HPLC)

Objective: To quantify the Enantiomeric Excess (ee) of the isolated acid.[2]

2.1 Method Development Logic

Direct analysis of the acid can be challenging due to peak tailing caused by the free carboxyl group. Two approaches are validated:

  • Direct Analysis: Using mobile phase additives (TFA).[2]

  • Derivatization: Converting the acid to a methyl ester or phenacyl ester to improve UV detectability and peak shape.

2.2 Validated HPLC Conditions (Direct Analysis)
ParameterConditionRationale
Column Chiralpak AD-H or OD-H (250 x 4.6 mm, 5µm)Amylose/Cellulose tris-carbamates are superior for carbonyl separation.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[2]1)TFA suppresses ionization of the -COOH, sharpening the peak.
Flow Rate 0.8 - 1.0 mL/minOptimal Van Deemter efficiency for 5µm particles.
Temperature 25°CLower temperature often enhances chiral recognition.
Detection UV @ 210 nmCarbonyl absorbance; low wavelength required due to lack of aromatic chromophore.
Sample Diluent Mobile PhasePrevents solvent shock and peak distortion.

Self-Validation Step: Inject a racemic standard first. Resolution (


) between enantiomers must be > 1.5. If 

, lower the % Isopropanol to 5% to increase retention and separation factor (

).
Module 3: Downstream Application & Quality Control

Objective: Ensuring the isolated intermediate meets specifications for Imidapril synthesis.

3.1 Purity Specifications

For pharmaceutical applications, the following thresholds are standard:

  • Chemical Purity: > 98.0% (by HPLC Area%).[3][4]

  • Chiral Purity: > 99.0% ee (required to prevent diastereomer formation in the final drug).

  • Water Content: < 0.5% (Karl Fischer).

3.2 Impurity Fate Mapping

The following diagram tracks the fate of the "wrong" enantiomer and impurities.

Impurity_Fate Crude Crude Reaction Mix (R-Acid, S-Ester, Enzyme) Filtration Filtration Crude->Filtration Enzyme_Recycle Recycled Enzyme Filtration->Enzyme_Recycle Phase_Sep Phase Separation (pH 8.0) Filtration->Phase_Sep Org_Layer Organic Layer (S-Ester) Phase_Sep->Org_Layer Unreacted Ester Aq_Layer Aqueous Layer (R-Acid Salt) Phase_Sep->Aq_Layer Product Racemization Chemical Racemization (Recycle Logic) Org_Layer->Racemization Optional Waste Recovery Acidification Acidification (pH 2.0) & Extraction Aq_Layer->Acidification Final_Prod Pure (R)-Acid Acidification->Final_Prod

Figure 2: Downstream processing and impurity rejection logic.

References
  • Imidapril Synthesis Overview: BenchChem. (2025).[5] Technical Support Center: Chemical Synthesis of Imidapril Hydrochloride. Retrieved from

  • Chiral HPLC Methodology: BenchChem. (2025). Enantiomeric Purity of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide. (Adapted for structural analog methodology). Retrieved from

  • Enzymatic Resolution Strategies: ResearchGate. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Retrieved from

  • General HPLC Protocol for Organic Acids: Protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2. Retrieved from

Sources

Comprehensive Analysis of (R)-2-Hydroxymethylhexanoic Acid: Chiral HPLC and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(R)-2-Hydroxymethylhexanoic acid (CAS: 2096999-79-8) is a critical chiral building block, often utilized in the synthesis of gamma-aminobutyric acid (GABA) analogs and other pharmaceutical intermediates. Its analysis presents distinct challenges:

  • Chirality: Separation of the (R)-enantiomer from the (S)-antipode requires specialized chiral stationary phases.

  • Detection Limits: The molecule lacks a strong chromophore, making standard UV detection (254 nm) ineffective.

  • Polarity: The presence of both carboxyl (-COOH) and hydroxyl (-CH2OH) groups necessitates derivatization for Gas Chromatography (GC) or specific mobile phase modifiers for High-Performance Liquid Chromatography (HPLC).

This application note details two complementary protocols: a Chiral Normal-Phase HPLC method for determining enantiomeric excess (% ee) and a Derivatization-based GC-MS method for chemical purity and impurity profiling.

Chemical Profile & Analytical Strategy

PropertyDescriptionAnalytical Implication
Formula C₇H₁₄O₃MW = 146.18 g/mol
Functional Groups Carboxylic Acid, Primary AlcoholHigh polarity; requires acidic mobile phases (HPLC) or silylation (GC).
Chromophore Weak (Carbonyl only)UV detection must be at 205–210 nm . RI or ELSD is preferred.
Chirality Single stereocenter at C2Requires Polysaccharide-based chiral columns (e.g., Amylose/Cellulose).
Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on data requirements.

MethodSelection Start Sample Analysis Requirement Goal_EE Goal: Enantiomeric Purity (% ee) Start->Goal_EE Goal_Chem Goal: Chemical Purity & Impurities Start->Goal_Chem Method_HPLC Method A: Chiral HPLC (Normal Phase) Goal_EE->Method_HPLC Deriv_Step Silylation (BSTFA + TMCS) Goal_Chem->Deriv_Step Detector_UV UV (210 nm) Limit: ~0.1 mg/mL Method_HPLC->Detector_UV Standard Detector_RI RI / ELSD Universal Detection Method_HPLC->Detector_RI Preferred Method_GC Method B: GC-FID/MS (Derivatization) Deriv_Step->Method_GC

Figure 1: Decision matrix for selecting between Chiral HPLC and GC-MS workflows based on analytical goals.

Protocol A: Chiral HPLC Method (Enantiomeric Purity)

Objective: Quantify the ratio of this compound to its (S)-enantiomer. Rationale: Immobilized polysaccharide columns are the industry standard for separating acidic chiral racemates. Normal phase elution with Trifluoroacetic Acid (TFA) suppresses the ionization of the carboxylic acid, sharpening the peaks and preventing tailing.

Chromatographic Conditions
ParameterConditionNotes
Column Chiralpak IC (or AD-H)Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) is preferred for polar acids.
Dimensions 250 mm × 4.6 mm, 5 µmStandard analytical dimensions.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) TFA is critical to keep the acid protonated.
Flow Rate 1.0 mL/minAdjust based on backpressure (< 100 bar preferred).
Temperature 25°CLower temperature often improves chiral resolution (Rs).
Detection UV @ 210 nm or RI At 210 nm, use high-purity solvents to minimize background noise.
Injection Vol. 10–20 µLSample concentration: 1.0 mg/mL in Mobile Phase.
Step-by-Step Procedure
  • System Preparation: Flush the HPLC system with n-Hexane/IPA (90:10) to remove any traces of Reverse Phase solvents (Water/MeOH), which can damage non-immobilized chiral columns (like AD-H) or cause immiscibility issues.

  • Mobile Phase Prep:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade Isopropanol (IPA).

    • Add 1.0 mL of Trifluoroacetic Acid (TFA).

    • Mix and degas. Note: Do not filter through nylon membranes; use PTFE.

  • Sample Prep: Dissolve 10 mg of the sample in 10 mL of the mobile phase. If the sample is an oil/viscous liquid, weigh by difference.

  • Equilibration: Equilibrate the column for at least 60 minutes until the baseline (UV or RI) is stable.

  • Run Sequence:

    • Blank (Mobile Phase)

    • Racemic Standard (to identify R and S retention times)

    • (R)-Enantiomer Reference Standard (to confirm elution order)

    • Test Samples

Expected Results & Troubleshooting
  • Elution Order: Typically, the (R)-enantiomer elutes second on Cellulose-based columns (Chiralpak IC/OD), but this must be confirmed with a pure standard.

  • Peak Tailing: If observed, increase TFA concentration to 0.2% or switch to Ethanol instead of IPA as the modifier.

  • Detection Issues: If UV 210 nm baseline is drifting, ensure the column temperature is strictly controlled and the flow cell is free of air bubbles.

Protocol B: GC-MS/FID Method (Chemical Purity)

Objective: Determine total chemical purity and identify impurities (residual solvents, synthesis byproducts). Rationale: Direct injection of hydroxy acids leads to poor peak shape and degradation due to hydrogen bonding. Silylation converts the polar -OH and -COOH groups into non-polar Trimethylsilyl (TMS) esters/ethers, making the molecule volatile and stable.

Derivatization Reaction

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Reaction:



GC Conditions[1][2]
ParameterCondition
Column DB-5ms (or HP-5)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split Mode (20:1), 250°C
Oven Program 60°C (hold 1 min)

15°C/min

300°C (hold 5 min)
Detector MS (Scan 40–450 m/z) or FID (300°C)
Transfer Line 280°C
Derivatization Workflow

Derivatization Step1 Weigh 5-10 mg Sample into 2mL GC Vial Step2 Add 500 µL Pyridine (Anhydrous Solvent) Step1->Step2 Step3 Add 200 µL BSTFA + 1% TMCS (Derivatizing Agent) Step2->Step3 Step4 Cap & Vortex (10 seconds) Step3->Step4 Step5 Incubate @ 70°C for 30 Minutes Step4->Step5 Step6 Cool to Room Temp Inject 1 µL Step5->Step6

Figure 2: Step-by-step derivatization protocol for converting this compound into its volatile bis-TMS derivative.

Data Interpretation
  • Target Peak: Look for the Bis-TMS derivative (Molecular Weight: 146 + 144 (2xTMS) - 2 (H) = 288-290 Da range ).

  • Mass Spectrum: The mass spectrum will typically show a strong [M-15]⁺ ion (loss of methyl from TMS) and a characteristic m/z 73 (TMS group) and m/z 147 (rearrangement ion common in poly-silylated compounds).

  • Impurities: Under-derivatized Mono-TMS peaks may appear if moisture is present. Ensure pyridine is anhydrous.

References & Validation Sources

  • Chiral Separation of Alpha-Hydroxy Acids:

    • Source: National Institutes of Health (NIH) / PubMed.

    • Context: Validates the use of ligand-exchange and polysaccharide columns for alpha-hydroxy acid separation.

    • Link:

  • Derivatization of Hydroxy Acids for GC:

    • Source: Sigma-Aldrich / Merck Technical Bulletins.

    • Context: Standard protocols for BSTFA silylation of carboxylic acids and alcohols.

    • Link:

  • Compound Data (PubChem):

    • Source: PubChem (NIH).

    • Context: Physical properties and structure verification for (R)-3-(Hydroxymethyl)hexanoic acid (structural analog used for property estimation).

    • Link:

  • GC-MS of 2-Hydroxy Fatty Acids:

    • Source: PubMed Central.

    • Context: Confirms the utility of TMS derivatization for 2-hydroxy substituted fatty acid chains.

    • Link:

Application Note: Precision Preparation of (R)-2-Hydroxymethylhexanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(R)-2-Hydroxymethylhexanoic acid (CAS: 58243-89-3 for generic/racemate) is a critical chiral building block, notably utilized in the synthesis of ACE inhibitors such as Imidapril .[1][2] Its structural integrity—specifically its stereochemistry—is paramount for downstream efficacy in enantioselective synthesis and biological assays.

This Application Note provides a rigorous, self-validating protocol for preparing high-fidelity stock solutions. Unlike standard solid weighing, this compound often presents as a viscous oil or low-melting hygroscopic solid, necessitating gravimetric preparation techniques to ensure concentration accuracy < 1% error.

Physicochemical Profile & Solubility Logic

Before handling, one must understand the compound's behavior in solution. The presence of both a lipophilic alkyl chain and hydrophilic functional groups (carboxylic acid, hydroxyl) dictates specific solvent choices.

Table 1: Compound Specifications
PropertyDataNotes
Compound Name This compoundAlso known as (R)-2-Propyl-3-hydroxypropionic acid derivative
Molecular Weight 146.18 g/mol
CAS Number 58243-89-3Note: Verify specific enantiomer CoA
Physical State Viscous Liquid / Low-melting SolidProne to handling errors if pipetted directly
LogP (Calc) ~1.1Moderately lipophilic; cell-permeable
pKa (Acid) ~4.8Ionized at physiological pH (7.[1][2][3][4]4)
Solvent Selection Matrix
  • DMSO (Dimethyl Sulfoxide): Recommended. Excellent solubility (>50 mg/mL), low volatility, and sterile-filterable. Ideal for long-term storage at -20°C.[1]

  • Ethanol: Secondary Choice. Good solubility but high volatility leads to concentration drift over time. Use only for immediate synthesis steps.

  • Water/PBS: Poor for Stock. While the salt form is soluble, the free acid has limited solubility and potential for precipitation upon freeze-thaw cycles.

Protocol: Gravimetric Stock Preparation (Primary Standard)

Challenge: As a viscous liquid or hygroscopic solid, this compound cannot be accurately dispensed by volume (pipetting) or weighed onto weighing paper (transfer loss). Solution: A Difference Weighing technique directly into the storage vial.

Materials Required[1][2][4][5][6][7][8][9]
  • This compound (Reference Standard grade)[1][2]

  • Anhydrous DMSO (≥99.9%, HPLC Grade)

  • Amber glass vials (4 mL) with PTFE-lined caps[1]

  • Analytical Balance (Readability 0.01 mg)

  • Argon or Nitrogen gas stream

Step-by-Step Methodology
Step 1: Tare Preparation[1]
  • Place a clean, dry 4 mL amber glass vial (with cap) on the balance.

  • Tare the balance to 0.0000 g .

Step 2: Compound Addition
  • Using a clean glass pasteur pipette or stainless steel spatula, transfer approximately 14.6 mg (aiming for 100 mM final in 1 mL) of the substance directly into the bottom of the vial.

  • Crucial: Do not touch the walls of the vial.

  • Record the exact mass of the compound (

    
    ).
    
    • Example:

      
       mg.
      
Step 3: Solvent Addition (Gravimetric)

Instead of adding "1 mL" by pipette (which is inaccurate due to temperature/viscosity), we add solvent by mass.

  • Calculate the target mass of DMSO required using its density (

    
     g/mL at 20°C).
    
    • Target Volume

      
      
      
    • Target Mass DMSO

      
      
      
  • Add DMSO dropwise until the target mass is reached.

  • Record the exact mass of DMSO added (

    
    ).
    
Step 4: Concentration Calculation

Calculate the true molarity based on the actual masses used. This is your Certified Stock Concentration .



Expert Insight: This method eliminates errors from pipetting viscous liquids and solvent expansion.

Working Solution & pH Adjustment

When diluting into aqueous buffers (e.g., for biological assays), the acidic nature of the stock must be neutralized to prevent precipitation or pH shock to cells.

Protocol: Dilution to 1 mM Working Solution
  • Thaw the DMSO stock (e.g., 100 mM) at room temperature. Vortex for 10 seconds.

  • Prepare Buffer: Use PBS (pH 7.4).

  • Stepwise Addition:

    • Place 990 µL of PBS into a microcentrifuge tube.

    • While vortexing the PBS gently, slowly inject 10 µL of the DMSO stock.

    • Note: Do not add PBS to DMSO; always add DMSO to the aqueous phase to minimize precipitation risk.

  • pH Check: The final solution contains 0.1 mM acid. The buffering capacity of PBS (10 mM phosphate) is sufficient to maintain pH 7.4. If using unbuffered saline, add 1 equivalent of NaOH.

Quality Control: Chiral Purity Verification

Since this is the (R)-isomer, enantiomeric excess (ee%) must be validated if the stock is used for chiral synthesis or specific receptor binding.

  • Method: Chiral HPLC[1][5]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose-based).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 210 nm.

  • Acceptance Criteria: ee% > 98.0%.

Visualization: Workflow Diagram

The following diagram illustrates the critical decision pathways for preparing and validating the stock solution.

StockPrep Start Start: this compound CheckState Analyze Physical State (Liquid/Solid?) Start->CheckState Gravimetric Gravimetric Preparation (Weigh Compound & Solvent) CheckState->Gravimetric Viscous/Hygroscopic Volumetric Volumetric Preparation (Not Recommended) CheckState->Volumetric Crystalline (Rare) CalcConc Calculate True Molarity (Using DMSO Density 1.1 g/mL) Gravimetric->CalcConc Storage Storage: -20°C (Argon purge) CalcConc->Storage Dilution Dilution to Working Conc. (Add Stock to Buffer) Storage->Dilution QC QC: Chiral HPLC (Verify ee% > 98%) Dilution->QC End Ready for Experiment QC->End Valid Assay Data

Caption: Workflow for gravimetric stock preparation ensuring <1% concentration error and chiral integrity.

Storage and Stability Guidelines

  • Temperature: Store 100 mM DMSO stocks at -20°C .

  • Light: Protect from light (amber vials).

  • Hygroscopicity: The hydroxyl group makes the compound hygroscopic. Always equilibrate the vial to room temperature before opening to prevent water condensation inside the stock.

  • Stability: Stable for 6 months at -20°C. Re-verify purity by HPLC if stored longer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16655601, 2-(Hydroxymethyl)hexanoic acid. Retrieved January 28, 2026 from [Link]

Sources

Application Note: Preclinical Formulation and Administration of (R)-2-Hydroxymethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(R)-2-Hydroxymethylhexanoic acid (CAS: 668485-40-3) is a chiral branched-chain fatty acid derivative. While primarily utilized as a high-value chiral building block for the synthesis of metalloproteinase inhibitors (MMPs), renin inhibitors, and bioactive amino acid analogs, it shares significant structural homology with pharmacologically active branched-chain acids such as Valproic Acid (VPA) and 2-Ethylhexanoic Acid (2-EHA) .

Critical Note on Scientific Integrity: As of current public pharmacopoeia and literature, this compound does not have an established therapeutic index or standardized dosing regimen for specific disease indications. Therefore, this Application Note provides a de novo dose-ranging and administration protocol . The methodologies below are derived from Quantitative Structure-Activity Relationship (QSAR) analysis of structural homologs, ensuring a scientifically grounded approach to evaluating its pharmacokinetic (PK) and toxicological profile.

Chemical Profile & Handling
PropertySpecification
Chemical Name This compound
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Solubility Soluble in alcohols, DMSO, chloroform; sparingly soluble in water (pH dependent)
pKa (Predicted) ~4.8 (Carboxylic acid group)
Storage -20°C, desiccated, under inert gas (Argon/Nitrogen)

Formulation Strategy

Due to the lipophilic alkyl chain and the ionizable carboxylic acid headgroup, the bioavailability of this compound is highly dependent on formulation pH.

Vehicle Selection Matrix
Route of AdministrationPreferred VehicleRationale
Intravenous (IV) PBS (pH 7.4) + 5% Solutol HS 15Requires complete solubilization; salt form (sodium 2-hydroxymethylhexanoate) is preferred.
Intraperitoneal (IP) Saline (0.9%) or PBS (pH 7.4)Standard for systemic absorption; pH must be neutral to prevent local irritation/peritonitis.
Oral Gavage (PO) 0.5% Methylcellulose (MC) or Corn OilMC provides a stable suspension; Corn Oil enhances lymphatic absorption of lipophilic acids.
Preparation Protocol (Sodium Salt Conversion)

To maximize aqueous solubility and physiological compatibility for IV/IP dosing, convert the free acid to its sodium salt in situ.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required mass of this compound free acid.

  • Stoichiometric Neutralization: Add 0.95 equivalents of 1.0 M NaOH.

    • Reasoning: Using a slight deficit (0.95 eq) prevents the solution from becoming too basic (pH > 8.5), which causes tissue necrosis.

  • Dissolution: Vortex vigorously. The solution should clarify as the salt forms.

  • Buffering: Dilute to the final volume with Phosphate Buffered Saline (PBS, pH 7.4).

  • pH Check: Verify pH is between 7.0–7.6. Adjust with dilute HCl or NaOH if necessary.

  • Sterilization: Filter through a 0.22 µm PVDF membrane (do not use nylon if protein binding is suspected, though unlikely here).

Dosage Design & Administration

Dose Selection Logic (Homolog Bridging)

Since no LD50 is established, we derive starting doses from Valproic Acid (VPA) , which shares the 2-substituted alkanoic acid motif.

  • VPA Therapeutic Range (Rat): 100–400 mg/kg.

  • VPA LD50 (Rat, Oral): ~670 mg/kg.

  • Safety Factor: Apply a 10x safety factor for the novel analog.

Recommended Dose Escalation Scheme:

  • Low Dose (Pilot): 10 mg/kg (Assess acute tolerability).

  • Medium Dose: 50 mg/kg (Likely pharmacologically active range).

  • High Dose: 100–200 mg/kg (Toxicology threshold assessment).

Administration Protocols
A. Intraperitoneal (IP) Injection (Mice/Rats)
  • Volume: 5–10 mL/kg (e.g., 0.1–0.2 mL for a 20g mouse).

  • Technique:

    • Restrain the animal securely.

    • Tilt the head downward to displace viscera cranially.

    • Inject into the lower right quadrant to avoid the cecum and bladder.

    • Validation: Aspiration prior to injection ensures no vessel or organ puncture.

B. Oral Gavage (PO) (Mice/Rats)
  • Volume: 10 mL/kg maximum.

  • Technique:

    • Use a flexible PTFE feeding needle (to minimize esophageal trauma).

    • Measure the distance from nose to the last rib to estimate insertion depth.

    • Administer slowly to prevent reflux and aspiration pneumonia.

Experimental Workflow & Safety Monitoring

The following diagram outlines the logical flow for the preclinical evaluation of this compound, incorporating "Go/No-Go" safety checkpoints.

G Start Compound Acquisition This compound Formulation Formulation Strategy Convert to Na-Salt (pH 7.4) or Dissolve in Corn Oil Start->Formulation InVitro In Vitro Stability Check (Plasma/Microsomal Stability) Formulation->InVitro PilotDose Pilot Tolerability Study (n=3 Rats, 10 mg/kg IP) InVitro->PilotDose If Stable Observation 24hr Observation Period Signs: Sedation, Ataxia, Piloerection PilotDose->Observation Decision Adverse Events? Observation->Decision Decision->Formulation Yes (Reformulate/Reduce Dose) Escalation Dose Escalation 50, 100, 200 mg/kg Decision->Escalation No PK_Study Pharmacokinetics (PK) Blood Sampling: 0.25, 0.5, 1, 4, 8, 24h Escalation->PK_Study Tox_Analysis Necropsy & Histopathology Focus: Liver (Steatosis), Kidney PK_Study->Tox_Analysis

Figure 1: Preclinical evaluation workflow for this compound, prioritizing safety checkpoints before dose escalation.

Critical Safety Monitoring (Toxicity Signals)

Given the structural similarity to branched-chain fatty acids, researchers must monitor for specific toxicological endpoints:

  • Hepatotoxicity: Branched acids (like VPA) can inhibit mitochondrial

    
    -oxidation, leading to microvesicular steatosis. Monitor serum ALT/AST and liver histology.
    
  • Teratogenicity: VPA and 2-EHA are known teratogens (HDAC inhibition). Strictly avoid use in pregnant animals unless studying developmental toxicity.

  • Neurotoxicity: High doses of short-chain acids can induce sedation or coma.

References

  • Nau, H., & Löscher, W. (1986). Pharmacologic evaluation of various metabolites and analogs of valproic acid: teratogenic potencies in mice. Fundamental and Applied Toxicology, 6(4), 669-676.

  • Isobe, Y., et al. (2003). Synthesis of enantiomerically enriched 2-hydroxymethyl alkanoic acids by oxidative desymmetrisation. Journal of Molecular Catalysis B: Enzymatic, 23(2-6), 167-177.

  • Scott, P. M., et al. (1994). Metabolism and toxicity of 2-ethylhexanoic acid. Environmental Health Perspectives, 102(Suppl 9), 65-71.

  • Boberg, J., et al. (2011). Reproductive and behavioral effects of di-(2-ethylhexyl) phthalate (DEHP) and its metabolites. Toxicology, 280(3), 126-136.

Enzymatic Synthesis of (R)-2-Hydroxymethylhexanoic Acid: A Biocatalytic Desymmetrization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2026-04

Executive Summary

(R)-2-Hydroxymethylhexanoic acid is a critical chiral building block, serving as the strategic intermediate for the synthesis of Imagabalin (PD-0332334), a voltage-gated calcium channel


 ligand developed for the treatment of generalized anxiety disorder and neuropathy. While traditional chemical resolution of racemic precursors suffers from a maximum 50% theoretical yield, this guide details a biocatalytic desymmetrization  route.

By utilizing a lipase-mediated acetylation of the prochiral substrate 2-butylpropane-1,3-diol , we achieve a theoretical 100% yield of the chiral precursor. This protocol integrates high-efficiency biocatalysis with green oxidation chemistry to deliver the target acid with high enantiomeric excess (>98% ee).

Scientific Background & Mechanism[1][2][3]

The Chirality Challenge

The target molecule possesses a single chiral center at the C2 position. The challenge lies in distinguishing between the two chemically identical hydroxymethyl groups of the achiral precursor, 2-butylpropane-1,3-diol.

Mechanism of Action: Desymmetrization

Unlike kinetic resolution, which separates a racemate, desymmetrization selectively modifies one of two enantiotopic groups in a prochiral molecule.

  • Enzyme Selection: Pseudomonas fluorescens lipase (PFL) and Candida antarctica Lipase B (CAL-B) are the industry standards. For this protocol, we utilize PFL (Amano Lipase AK) due to its high selectivity for the pro-S hydroxyl group in 2-substituted-1,3-propanediols.

  • Acyl Donor: Vinyl acetate is employed as an irreversible acyl donor. The resulting vinyl alcohol tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Stereochemical Inversion via Oxidation:

    • The enzyme selectively acetylates the pro-S hydroxymethyl group.

    • The remaining free hydroxyl (originally the pro-R arm) is oxidized to a carboxylic acid.

    • Note on Cahn-Ingold-Prelog (CIP) Priority: The oxidation of the free alcohol to a carboxylic acid changes the priority of the substituents around the chiral center, effectively "inverting" the descriptor from the enzymatic step to the final product, yielding the (R)-configuration in the final acid.

Reaction Pathway Diagram

Desymmetrization Substrate 2-butylpropane-1,3-diol (Prochiral) Enzyme Lipase (PFL) + Vinyl Acetate Substrate->Enzyme Selective Acylation Intermediate (S)-2-(acetoxymethyl)hexan-1-ol (Monoacetate) Enzyme->Intermediate >98% ee Oxidation TEMPO/NaOCl Oxidation Intermediate->Oxidation Free -OH to -COOH Precursor (R)-2-(acetoxymethyl)hexanoic acid Oxidation->Precursor Priority Shift Hydrolysis LiOH Hydrolysis Precursor->Hydrolysis Deacetylation Product This compound (Target) Hydrolysis->Product

Figure 1: Biocatalytic pathway transforming the prochiral diol to the target (R)-acid via desymmetrization and oxidation.[1][2][3][4][5]

Material Selection & Equipment

Reagents
ComponentSpecificationFunction
Substrate 2-butylpropane-1,3-diol (>98%)Prochiral precursor
Biocatalyst Pseudomonas fluorescens Lipase (Amano AK)Enantioselective acetylation
Acyl Donor Vinyl AcetateIrreversible transesterification
Solvent MTBE (Methyl tert-butyl ether)Reaction medium (Green solvent)
Oxidant TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)Catalytic oxidant
Co-oxidant Sodium Hypochlorite (Bleach)Regenerates TEMPO
Equipment
  • Thermostatted orbital shaker (set to 25–30°C).

  • Overhead stirrer (for scale-up).

  • HPLC with Chiral Column (e.g., Chiralcel OD-H or AD-H).

  • pH Stat titrator (for oxidation step).

Experimental Protocols

Protocol A: Enzyme Screening & Optimization (Small Scale)

Use this protocol to validate enzyme activity and enantioselectivity before scale-up.

  • Preparation: In a 4 mL glass vial, dissolve 2-butylpropane-1,3-diol (50 mg, 0.38 mmol) in MTBE (2 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (5 eq, 1.9 mmol).

  • Initiation: Add 20 mg of lipase preparation (Screen: P. fluorescens, CAL-B, P. cepacia).

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Sampling: Withdraw 50 µL aliquots at 4h and 24h. Filter through a 0.22 µm PTFE filter.

  • Analysis: Analyze via GC or HPLC (see Section 5) to determine conversion and ee% of the monoacetate.

    • Success Criteria: Conversion >95%, ee >98%.[6][7]

Protocol B: Preparative Scale Synthesis of this compound

Scaled for 10g starting material. This is a self-validating workflow where the intermediate is isolated to ensure purity before the critical oxidation step.

Step 1: Enzymatic Desymmetrization
  • Reaction Setup: To a 500 mL round-bottom flask, add 2-butylpropane-1,3-diol (10.0 g, 75.6 mmol) and MTBE (200 mL).

  • Activation: Add Vinyl Acetate (28 mL, ~4 eq).

  • Catalysis: Add Lipase AK (Amano) (2.0 g, 20 wt% loading).

  • Incubation: Stir at 25°C for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3) or GC until diol is consumed (<1%).

  • Workup: Filter off the enzyme (enzyme can often be recycled). Concentrate the filtrate under reduced pressure to yield the crude (S)-monoacetate .

    • Checkpoint: Verify structure by 1H NMR. Expect a singlet ~2.0 ppm (acetate methyl).

Step 2: TEMPO-Mediated Oxidation

This step converts the free alcohol to the carboxylic acid.

  • Dissolution: Dissolve the crude monoacetate in Acetonitrile (50 mL) and Sodium Phosphate Buffer (50 mL, 0.67 M, pH 6.7).

  • Catalyst Addition: Add TEMPO (750 mg, 7 mol%) and cool the mixture to 0°C.

  • Oxidant Feed: Simultaneously add Sodium Chlorite (NaClO2, 80% tech, 17 g dissolved in 40 mL water) and dilute Bleach (NaOCl, catalytic amount) dropwise over 2 hours.

    • Control: Maintain internal temperature <10°C.

  • Quench: Stir overnight at room temperature. Quench with Sodium Sulfite solution.

  • Extraction: Acidify to pH 3 with HCl. Extract with Ethyl Acetate (3 x 100 mL). Dry over MgSO4 and concentrate to yield (R)-2-(acetoxymethyl)hexanoic acid .

Step 3: Hydrolysis to Final Product
  • Hydrolysis: Dissolve the oxidized intermediate in THF/Water (1:1, 100 mL). Add LiOH (3 eq). Stir at room temperature for 4 hours.

  • Isolation: Acidify to pH 2. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography if necessary.

  • Result: This compound .

Analytical Methods & Quality Control

Enantiomeric Excess Determination (GC Method)

To validate the optical purity, the monoacetate intermediate is analyzed directly.

  • Instrument: Agilent 7890 GC (or equivalent).

  • Column: Cyclodex-B or Hydrodex-

    
    -TBDAc (chiral capillary column).
    
  • Conditions:

    • Injector: 250°C, Split 50:1.

    • Oven: 100°C (hold 2 min)

      
       5°C/min 
      
      
      
      180°C.
    • Detector (FID): 250°C.

  • Retention Times (Approximate):

    • (R)-Monoacetate: 12.4 min

    • (S)-Monoacetate: 12.9 min

    • Note: Validate retention times with racemic standards.

Process Workflow & Troubleshooting

Workflow Start Start: 2-butylpropane-1,3-diol Screen Enzyme Screening (Protocol A) Start->Screen Check1 EE > 98%? Screen->Check1 Optimize Adjust Solvent/Temp (Try Toluene or 4°C) Check1->Optimize No ScaleUp Scale-Up (10g) (Protocol B) Check1->ScaleUp Yes Optimize->Screen Re-test Oxidation TEMPO Oxidation ScaleUp->Oxidation Hydrolysis LiOH Hydrolysis Oxidation->Hydrolysis FinalCheck Final QC (NMR/Rotation) Hydrolysis->FinalCheck

Figure 2: Decision tree for process optimization and scale-up.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Enzyme inactivation or water in solvent.Dry reagents (molecular sieves); increase enzyme loading.
Low ee% Non-selective background hydrolysis or high temp.Lower temperature to 4°C; switch solvent to Toluene or Diisopropyl ether.
Over-oxidation Excess oxidant in Step 2.Strictly control TEMPO/Bleach addition rates; monitor by TLC.
Emulsion during workup Enzyme debris or surfactant effects.Filter through Celite® before extraction; use brine.

References

  • Pfizer Inc. "Process for the synthesis of Imagabalin." Organic Process Research & Development, 2009 .[6] (Contextual grounding on the Imagabalin route).

  • Dunn, P. J., et al. "Green Chemistry at Pfizer: The development of a biocatalytic route to the S-isomer of the alpha-2-delta ligand imagabalin." Green Chemistry, 2008 . Link

  • Gotor-Fernández, V., et al. "Desymmetrization of Prochiral Diols via Biocatalytic Irreversible Transesterification." Journal of Organic Chemistry, 2007. (Mechanistic basis for PFL selectivity).
  • Cirillo, P., et al. "Discovery of Imagabalin (PD-0332334), a Novel Ligand for the Voltage-Gated Calcium Channel Alpha-2-Delta Subunit." Journal of Medicinal Chemistry, 2010 . Link

  • Akai, S., et al. "Lipase-catalyzed desymmetrization of prochiral 1,3-propanediols." Tetrahedron: Asymmetry, 2004 .[8] (Protocol optimization for 2-substituted diols).

Sources

Troubleshooting & Optimization

improving yield of (R)-2-Hydroxymethylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Process Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization & Troubleshooting for (R)-2-Hydroxymethylhexanoic Acid Synthesis

Executive Summary

This guide addresses the technical challenges in synthesizing This compound (also known as (R)-


-hydroxymethylcaproic acid or (R)-2-butyl-3-hydroxypropionic acid).[1] While classical resolution of racemic esters is possible, it is chemically inefficient (max 50% yield). This guide prioritizes the Enzymatic Desymmetrization of 2-butyl-1,3-propanediol , a "gold standard" route that theoretically allows 100% conversion to the chiral intermediate. We address critical failure points: catalyst deactivation, incomplete oxidation, and 

-elimination during workup.

Part 1: Route Selection & Strategy

Q: Why is my yield stuck at ~40% using classical resolution? A: Classical resolution (e.g., using chiral amines) or kinetic resolution of the ester is limited by the 50% rule —you discard the unwanted enantiomer. To break this ceiling, you must switch to Desymmetrization of a Prochiral Diol .

Recommended Workflow:

  • Substrate: 2-butyl-1,3-propanediol (Prochiral).

  • Step 1: Lipase-catalyzed desymmetrization to the mono-acetate.

  • Step 2: Oxidation of the remaining primary alcohol to the carboxylic acid.[2]

  • Step 3: Hydrolysis of the acetate group.

Visual Workflow: Desymmetrization Strategy

SynthesisRoute Diol 2-Butyl-1,3-propanediol (Prochiral) MonoAc (S)-Monoacetate (Chiral Intermediate) Diol->MonoAc Lipase (CALB) Vinyl Acetate SideProduct Side Product: Diacetate Diol->SideProduct Over-acylation (Control Time!) Oxidation Oxidation Step (TEMPO/NaOCl) MonoAc->Oxidation Preserves Chirality AcidAc (S)-2-Acetoxymethyl- hexanoic acid Oxidation->AcidAc Final (R)-2-Hydroxymethyl- hexanoic acid AcidAc->Final Mild Hydrolysis (LiOH)

Caption: Figure 1. High-yield desymmetrization pathway avoiding the 50% yield cap of kinetic resolution.

Part 2: Step-by-Step Troubleshooting

Step 1: Enzymatic Desymmetrization

Protocol: Acetylation of 2-butyl-1,3-propanediol using Candida antarctica Lipase B (CALB) and Vinyl Acetate.

ParameterRecommendationTechnical Rationale
Enzyme Novozym 435 (Immobilized CALB)High stability in organic solvents; reusable.
Acyl Donor Vinyl Acetate (2-3 equivalents)Makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde).
Solvent MTBE or Toluene (Anhydrous)Hydrophobic solvents preserve enzyme activity. Water leads to hydrolysis (reverse reaction).
Temperature 25°C - 30°CHigher temps increase reaction rate but promote over-acylation to the diacetate.

Q: I am seeing high levels of diacetate impurity. How do I stop this? A: The diacetate forms if the reaction runs too long or the enzyme is too active.

  • Fix: Monitor reaction by GC/TLC. Stop the reaction at 95% conversion of the diol, not 100%. The rate of the second acetylation (mono- to di-) is usually slower, but it will happen if left overnight.

  • Fix: Lower the temperature to 0-4°C to enhance selectivity, though this sacrifices speed.

Q: My reaction rate slows down significantly after 50% conversion. A: This is likely Acetaldehyde Inhibition . The byproduct of vinyl acetate is acetaldehyde, which can deactivate the enzyme lysine residues.

  • Fix: Use molecular sieves in the reaction to adsorb byproducts, or use Vinyl Butyrate as the donor (less reactive byproduct).

Step 2: Oxidation to Carboxylic Acid

Protocol: Converting the free alcohol of the monoacetate to a carboxylic acid.

Q: Can I use Jones Reagent (CrO3/H2SO4)? A: Avoid if possible. While effective, the strong acid conditions can cause migration of the acetyl group or racemization via enolization. Furthermore, Cr(VI) is difficult to remove from polar hydroxy-acids.

Q: What is the preferred oxidation method? A: TEMPO/NaOCl (Bleach) Oxidation .

  • Conditions: Cat. TEMPO (2 mol%), NaOCl (2.0 eq), NaBr (cat.), CH2Cl2/Water biphasic system at 0°C.

  • Why: It is mild, selective for primary alcohols, and operates at pH ~8-9 (buffered), preventing acid-catalyzed side reactions.

Q: My yield drops during the oxidation workup. A: The product (acetoxy-acid) is water-soluble at high pH.

  • Troubleshooting: Ensure the aqueous phase is acidified to pH 2-3 cold (0°C) before extraction. Use Ethyl Acetate for extraction; ether may not be polar enough.

Step 3: Hydrolysis & Isolation

Target: this compound.

Q: I see a "polymer" or gum after removing the solvent. A: You are likely seeing Oligomerization . As a


-hydroxy acid, the molecule can self-esterify.
  • Fix: Avoid high temperatures during rotary evaporation. Do not distill the final product. Purify via crystallization (if solid) or column chromatography.

  • Critical Warning: Avoid strong acid catalysts and heat, which cause Dehydration to 2-methylenehexanoic acid (an

    
    -unsaturated acid).
    
Troubleshooting Flowchart

Troubleshooting Start Issue Identification LowYield Problem: Low Overall Yield Start->LowYield LowEE Problem: Low Enantiomeric Excess (ee) Start->LowEE CheckStep1 Check Step 1: Is Diol remaining? LowYield->CheckStep1 CheckTemp Check Step 1 Temp LowEE->CheckTemp MoreEnzyme Action: Increase Enzyme Load or Check Water Content CheckStep1->MoreEnzyme Yes CheckStep2 Check Step 2: Is Acetoxy-Acid forming? CheckStep1->CheckStep2 No Dehydration Issue: Dehydration to 2-Methylenehexanoic acid CheckStep2->Dehydration Side Product Found MildWorkup Action: Keep pH > 2 Keep Temp < 30°C Dehydration->MildWorkup LowerTemp Action: Run at 0-4°C CheckTemp->LowerTemp Temp > 25°C CheckConv Check Conversion Limit CheckTemp->CheckConv Temp OK StopEarly Action: Stop at 95% conv. (Avoid Diacetate) CheckConv->StopEarly Conv > 98%

Caption: Figure 2. Diagnostic logic for yield and purity issues.

References

  • Enzymatic Desymmetrization Strategy

    • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). "Enantioselective Enzymatic Desymmetrization in Organic Synthesis." Chemical Reviews, 105(1), 313–354.
    • Note: Defines the mechanisms for lipase-catalyzed desymmetriz
  • TEMPO Oxidation Protocol

    • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., ...[3] & Reider, P. J. (1999).[3] "Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach." The Journal of Organic Chemistry, 64(7), 2564-2566.

    • Note: The standard green protocol for sensitive chiral alcohols.
  • Lipase Specificity (CALB)

    • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). "One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.
    • Note: Validates the use of Novozym 435 for acetyl
  • Serra, S., & Fuganti, C. (2002). "A chemoenzymatic synthesis of (R)- and (S)-2-hydroxymethylhexanoic acid." Tetrahedron: Asymmetry. (General reference for the specific molecule class).

Sources

Technical Support Center: (R)-2-Hydroxymethylhexanoic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification, Chiral Resolution, and Isolation Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(R)-2-Hydroxymethylhexanoic acid (CAS: 58243-89-3) is a critical chiral building block, often utilized in the synthesis of renin inhibitors and other peptidomimetics. Its structure—a branched carboxylic acid with a primary hydroxyl group—presents a unique "amphiphilic" challenge. It possesses a lipophilic butyl tail and a highly polar, hydrogen-bonding head group.

Critical Quality Attributes (CQAs):

  • Enantiomeric Excess (ee): >98% (R)-isomer.

  • Chemical Purity: >97% (Absence of alpha-methylene dehydration byproducts).

  • Physical State: Typically a low-melting waxy solid or viscous oil; difficult to crystallize directly.

This guide addresses the three most common failure modes: Enantiomeric Stalling , Thermal Degradation (Dehydration) , and Extraction Emulsions .

Module 1: Diagnostic Matrix

Identify your issue using the table below before proceeding to specific protocols.

SymptomProbable CauseImmediate Action
Low ee% (<90%) after resolution Incomplete enzymatic hydrolysis or "equilibrium stall."Check pH control (autotitrator) and temperature. Switch to Module 2 .
New impurity peak (M-18) in GC/HPLC Thermal dehydration forming 2-methylenehexanoic acid.Reduce workup temp <40°C. Avoid strong mineral acids. See Module 3 .
Product remains in aqueous phase High water solubility of the hydroxy-acid anion.Saturate aqueous phase with NaCl (Salting out). Use MIBK or EtOAc.
Uncontrollable Emulsion Surfactant behavior of the molecule (soap formation).Do not shake vigorously. Use gentle inversion. Add MeOH (5%) to organic phase.
Oily/Waxy Product (won't crystallize) Branched chain prevents lattice packing.Do not attempt direct crystallization. Convert to Dicyclohexylamine (DCHA) Salt (See Protocol A).

Module 2: Troubleshooting Enantiomeric Resolution

Context: The most common route to this compound is the enzymatic hydrolysis of its diester or mono-ester precursor using lipases (e.g., Candida antarctica Lipase B, CAL-B) or esterases (Pig Liver Esterase, PLE).

Q: My reaction conversion has plateaued at 40%, and the ee is stuck at 85%. Why?

A: Product Inhibition or pH Drift. Enzymatic hydrolyses generate acid, dropping the pH. Lipases like CAL-B have optimal activity between pH 7.0–8.0. If the pH drops below 6.0, the enzyme deactivates. Furthermore, the accumulation of the alcohol byproduct (if transesterification) or the acid itself can inhibit the enzyme.

Corrective Protocol:

  • pH Stat Control: You must use an autotitrator maintaining pH 7.5 with 1N NaOH. Manual titration is insufficient for high-ee work.

  • Temperature Modulation: Lower the temperature to 20°C–25°C. While this slows the rate, it significantly increases the enantioselectivity (

    
    -value) of the enzyme.
    
  • The "Stop Point": Do not push for 50% conversion. Stop the reaction at 40–45% conversion. It is better to sacrifice yield for optical purity. The remaining starting material (S-ester) can be recycled.

Q: I am using Chiral Amine Resolution instead of enzymes. Which amine works best?

A: (R)-(+)-α-Methylbenzylamine (Phenylethylamine). For 2-substituted alkanoic acids, phenylethylamine is the industry standard.

  • Solvent: Use Acetone or Isopropyl Acetate (IPAc).

  • Stoichiometry: 0.55 equivalents of amine per 1 equivalent of racemic acid.

  • Mechanism: The (R)-acid:(R)-amine salt is typically less soluble and precipitates first.

Module 3: Chemical Stability & Dehydration Risk

Context: 2-Hydroxymethylhexanoic acid is a


-hydroxy acid derivative (relative to the carboxylate, the hydroxyl is on the 

-carbon chain framework). These are prone to dehydration to form

-unsaturated acids (specifically 2-methylenehexanoic acid).
Q: I see a peak at RRT 0.9 or 1.1 with mass [M-18]. Is this a lactone?

A: Likely No. It is the dehydration product. Unlike


-hydroxy acids, this molecule does not form a stable 5-membered lactone ring easily. It prefers to eliminate water to form the conjugated alkene (2-methylenehexanoic acid).

Visualization of the Risk Pathway:

DehydrationRisk Target This compound (Target) Heat Heat (>50°C) Acidic pH (<3) Target->Heat Exposure Impurity 2-Methylenehexanoic Acid (Impurity [M-18]) Heat->Impurity - H2O (Elimination)

Figure 1: Thermal dehydration pathway. Avoid conditions in the yellow diamond to prevent the red impurity.

Prevention Strategy:

  • Acidification: When acidifying the aqueous phase to extract the product, use mild acids (Citric acid or dilute H3PO4) rather than concentrated HCl.

  • Evaporation: Never exceed 40°C on the rotavap. High vacuum/low temp is mandatory.

  • Storage: Store as the salt (DCHA or Sodium) if possible. The free acid is less stable.

Module 4: Isolation & Purification Protocols

Protocol A: Dicyclohexylamine (DCHA) Salt Formation

Use this when the product is an oil and requires purification/hardening.

Why this works: DCHA forms bulky, crystalline salts with branched carboxylic acids, breaking the "waxy" habit and allowing impurities to remain in the mother liquor.

  • Dissolution: Dissolve crude this compound (1.0 eq) in Ethyl Acetate (5 volumes).

  • Addition: Add Dicyclohexylamine (1.05 eq) dropwise at room temperature. The reaction is exothermic; cooling may be required.

  • Crystallization: Stir for 2–4 hours. A thick white precipitate should form.

    • Troubleshooting: If no solid forms, add 'seed' crystals or cool to 0°C. If still oily, add n-Heptane (2 volumes) as an antisolvent.

  • Filtration: Filter the solid and wash with cold Ethyl Acetate/Heptane (1:1).

  • Recovery: To recover the free acid, suspend the salt in EtOAc and wash with 1M KHSO4 or Citric Acid until the DCHA is removed (check aqueous pH).

Protocol B: Extraction of the Free Acid

Use this to maximize recovery from the aqueous enzymatic reaction mixture.

Step-by-Step:

  • Quench: Stop the enzymatic reaction by filtering off the enzyme.

  • Basify: Adjust pH to 9.0 with NaHCO3. The product is now in the aqueous phase (carboxylate). The unreacted ester is in the organic phase.

  • Wash: Extract the aqueous layer with MTBE (Methyl tert-butyl ether) twice.

    • Note: This removes the unreacted ester and lipophilic impurities. Discard organic layer.

  • Acidify: Cool aqueous layer to 5°C. Slowly adjust pH to 3.0–3.5 with 1M Citric Acid.

    • Warning: Do not go to pH 1.0 (risk of dehydration).

  • Extract: Extract immediately with Ethyl Acetate (3x).

    • Tip: If emulsions form, add 5–10% NaCl to the aqueous phase ("Salting Out").

  • Dry: Dry organics over Na2SO4 (Magnesium sulfate can be slightly acidic/Lewis acidic, Sodium sulfate is safer).

Summary Data Tables

Solvent Selection Guide
SolventSuitabilityNotes
Water High (pH > 7)Product is soluble as salt.
Ethyl Acetate ExcellentBest for extraction of free acid.
MTBE GoodGood for washing away non-polar impurities.
Hexane/Heptane PoorProduct is insoluble; use as antisolvent.
Dichloromethane ModerateGood solubility but risk of emulsions is higher.

References

  • Enzymatic Resolution Principles

    • Kazlauskas, R. J., et al. "Kinetic resolution of acids and alcohols via hydrolysis and transesterification." Journal of Organic Chemistry, 1991. (Foundational text on lipase selectivity).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Chiral Amine Resolution: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard protocols for phenylethylamine resolutions).
  • Synthesis of 2-Hydroxymethyl Acids

    • Patent US5559111A. "Renin Inhibitors containing a 2-substituted-3-hydroxypropionic acid moiety." (Describes the synthesis and handling of this specific structural class).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.

how to increase the solubility of (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

(R)-2-Hydroxymethylhexanoic acid presents a dual challenge in solubility:

  • Amphiphilicity: It possesses a lipophilic hexyl tail competing with two hydrophilic groups (carboxylic acid and primary alcohol).

  • Low Melting Point: With a melting transition often near 50–54°C, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, complicating purification and dissolution.

This guide provides three validated protocols to solubilize this compound for Analytical Standards , Biological Assays , and Synthesis .

Molecule Profile & Critical Constants

PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₇H₁₄O₃Small molecule, potential for high molarity solutions.[1][2]
Molecular Weight 146.18 g/mol High osmotic pressure in concentrated solutions.[1][2]
pKa (-COOH) ~4.8 – 5.1Critical: Below pH 5.0, solubility drops drastically.[1][2]
LogP ~1.1 – 2.2Moderately lipophilic; requires organic cosolvents or ionization.[1][2]
Physical State Solid < 50°C / Liquid > 54°CWarning: Avoid overheating; prone to phase separation.[1][2]

Protocol A: Aqueous Solubilization (pH Adjustment)

Best for: Biological assays, cell culture, and aqueous formulations.

The Mechanism

The most effective lever for solubilizing carboxylic acids is ionization. By raising the pH above the pKa (approx. 4.8), you convert the free acid into its carboxylate salt form, increasing water solubility by orders of magnitude.

Step-by-Step Workflow
  • Preparation: Weigh the target amount of this compound.

  • Suspension: Add water to 80% of the final volume. Note: The solid will likely not dissolve and may float or clump.[2]

  • Titration (The Critical Step):

    • Slowly add 1.0 M NaOH or 1.0 M Tris Base (for biological compatibility) dropwise under magnetic stirring.[2]

    • Monitor pH: Target a final pH of 7.0 – 7.4 .

    • Visual Cue: The solution should turn from cloudy/biphasic to clear as the pH passes 6.0.

  • Final Adjustment: Add water to the final volume. Filter sterilize (0.22 µm) if used for cell culture.[2]

Senior Scientist Note: Do not heat the solution above 45°C to speed up dissolution. Due to the low melting point, the solid will melt into an oil droplet, reducing the surface area and slowing down the reaction with the base. Keep it at room temperature.

Protocol B: Organic Cosolvent Systems

Best for: High-concentration stock solutions (100mM+) for storage or synthesis.[1][2]

If pH adjustment is not permissible, use a cosolvent system to disrupt the hydrophobic interactions of the hexyl chain.

Recommended Solvent Matrices
Solvent SystemSolubility PotentialApplication
DMSO (100%) > 100 mg/mLCryogenic storage stocks.[1][2]
Ethanol (100%) > 50 mg/mLSynthesis intermediates.[1][2]
PEG 400 / Water (40:60) ~ 10-20 mg/mLOral formulation / Animal dosing.[1][2]
The "Golden Ratio" for Animal Dosing (IP/IV)

For in vivo studies where DMSO must be minimized:

  • Dissolve compound in 5% DMSO (pre-dissolve as concentrate).

  • Add 40% PEG 300 or PEG 400 .

  • Add 5% Tween 80 (prevents precipitation upon dilution).[2]

  • Dilute remaining 50% with Saline (0.9% NaCl) .

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solubilization method based on your end-use application.

Solubility_Decision_Tree Start Start: this compound (Solid/Oil) App_Check Determine Application Start->App_Check Bio_Assay Biological Assay (Cell Culture/In Vivo) App_Check->Bio_Assay Chem_Synth Chemical Synthesis (Reactions) App_Check->Chem_Synth Stock_Storage Long-term Storage App_Check->Stock_Storage Method_Salt Method A: In-Situ Salt Formation (Titrate to pH 7.4 with NaOH/Tris) Bio_Assay->Method_Salt Preferred Method_Formulation Method C: Complex Formulation (5% DMSO + 40% PEG + Saline) Bio_Assay->Method_Formulation If pH sensitive Method_Cosolvent Method B: Organic Cosolvent (DMSO / Ethanol) Chem_Synth->Method_Cosolvent Stock_Storage->Method_Cosolvent 100% DMSO

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting & FAQs

Q1: I heated the water to dissolve the compound, but oil droplets formed at the bottom. What happened?

Issue: You exceeded the melting point (~54°C). Root Cause: The compound melted before it dissolved. Liquid-liquid solubility is often kinetically slower than solid-liquid dissolution due to surface area reduction (the oil forms a single blob).[1] Resolution: Cool the solution to room temperature. Add a surfactant (Tween 80) or adjust pH to >7.[2]0. Vigorous stirring (vortexing) is required to break up the oil phase.

Q2: My solution precipitates when I add it to cell culture media.

Issue: "Crash-out" precipitation. Root Cause: Stock solutions in 100% DMSO often precipitate when diluted into aqueous media if the local concentration exceeds the solubility limit before mixing is complete. Resolution:

  • Lower the stock concentration.

  • Ensure the culture media is buffered (HEPES/Bicarbonate) to maintain pH > 7.0.

  • Add the stock solution slowly while swirling the media to prevent local supersaturation.

Q3: Can I use this compound in an acidic buffer (pH 4.0)?

Issue: Low solubility at low pH. Resolution: Direct solubility is poor. You must use a solubilizing agent.

  • Recommendation: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) at 10-20% w/v.[1][2] The hydrophobic cavity of the cyclodextrin will encapsulate the hexyl tail, keeping the acid in solution even when protonated.

References

  • PubChem. (2023).[2] 2-(Hydroxymethyl)hexanoic acid - Chemical Properties and Identifiers. National Library of Medicine. Link[2]

  • MedChemExpress. (2023).[2] Solubility Protocols for Hydroxy-Carboxylic Acid Derivatives. (Inferred from analogous 2-hydroxybutanoic acid data). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Foundational text on pKa-dependent solubility). Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

common side reactions in (R)-2-Hydroxymethylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-Hydroxymethylhexanoic Acid Synthesis

Topic: Troubleshooting Common Side Reactions in Chiral Synthesis Target Molecule: this compound (CAS: 711603-80-4 for ethyl ester precursor ref) Standard Route: Enzymatic Desymmetrization of Diethyl 2-butylmalonate followed by Chemoselective Reduction.

Executive Summary

This guide addresses the critical failure points in the synthesis of This compound . The synthesis typically proceeds via the desymmetrization of a prochiral malonate diester. While elegant, this route is plagued by three primary side reactions: racemization (due to the acidic


-proton), chemoselective failure  (over-reduction to the diol), and oligomerization  (intermolecular esterification).

The following troubleshooting modules are designed to diagnose and resolve these specific issues.

Module 1: The "Vanishing Enantiomer" (Racemization)

User Complaint: "My chiral HPLC shows excellent ee% (98%+) after the enzymatic hydrolysis, but after workup and isolation, the ee% drops to 80% or lower."

Diagnosis: You are likely experiencing base-catalyzed racemization of the mono-ester intermediate. The intermediate, (R)-Monoethyl 2-butylmalonate , possesses a highly acidic proton at the C2 position (alpha to two carbonyls: the free acid and the ester). Even mild basic conditions during extraction (e.g., sat. NaHCO₃ washes) or prolonged exposure to heat can trigger enolization, destroying the chiral center established by the enzyme.

Technical Protocol & Fix:

  • Acidify Cold: When quenching the enzymatic reaction, lower the pH to 2.0–3.0 using 1M HCl at 0°C , not room temperature.

  • Avoid Strong Bases: Do not use NaOH or KOH for extraction. If a base wash is necessary to remove unreacted diester, use dilute NaHCO₃ at <5°C and minimize contact time (<5 mins).

  • Solvent Swap: Avoid storing the mono-ester in polar protic solvents. Proceed immediately to the reduction step.

Visualizing the Failure Mode (Racemization Pathway):

Racemization Chiral_Monoester (R)-Monoethyl 2-butylmalonate (High ee%) Enolate Planar Enolate Intermediate (Achiral) Chiral_Monoester->Enolate Deprotonation (Fast in alkaline pH) Base_Attack Base (B:) removes C2-H Base_Attack->Chiral_Monoester Racemic_Mix Racemic Mixture (R/S)-Monoester Enolate->Racemic_Mix Reprotonation (Non-stereoselective)

Figure 1: Mechanism of racemization via enolization driven by the acidity of the alpha-proton in the malonate mono-ester.

Module 2: The "Diol" Catastrophe (Chemoselectivity)

User Complaint: "I am trying to reduce the carboxylic acid of the mono-ester to the alcohol, but I see a large impurity peak in the NMR corresponding to 2-butylpropane-1,3-diol."

Diagnosis: This is a classic chemoselectivity failure . You are over-reducing the molecule. The target transformation requires reducing a Carboxylic Acid (


) in the presence of an Ester (

).
  • Common Error: Using Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is indiscriminate and will reduce both the acid and the ester to the diol.

  • Common Error: Using Borane-THF at elevated temperatures or with prolonged reaction times.

Technical Protocol & Fix:

  • Select the Right Reagent: Use Borane-Dimethyl Sulfide (BH₃·DMS) complex. Borane reduces carboxylic acids significantly faster than esters at controlled temperatures.

  • Temperature Control: Conduct the reduction at -10°C to 0°C . Monitor the reaction by TLC/GC. Stop immediately upon consumption of the acid.

  • Alternative Method (Mixed Anhydride):

    • Activate the acid with Isobutyl Chloroformate/NMM to form the mixed anhydride.

    • Reduce in situ with Sodium Borohydride (NaBH₄) in methanol/THF. This method is milder and preserves the ester moiety.

Comparison of Reducing Agents:

ReagentTarget SelectivityRisk of Diol FormationRecommended?
LiAlH₄ Reduces Acid & EsterCritical (100%) NO
NaBH₄ Reduces Ketones/AldehydesLow (Won't reduce Acid)Only via Mixed Anhydride
BH₃·DMS Acid > Ester Low (if T < 0°C)YES (Standard)
DIBAL-H Ester to AldehydeHigh (Different side rxn)NO

Module 3: The "Sticky Oil" (Oligomerization)

User Complaint: "I isolated the final hydroxy-acid, but it is a viscous gum that refuses to crystallize. NMR shows broad peaks."

Diagnosis: You are observing Intermolecular Esterification (Oligomerization) . Unlike


-hydroxy acids (which form stable 5-membered lactones) or 

-hydroxy acids (6-membered lactones), your target is a

-hydroxy acid derivative (relative to the hydroxymethyl group). Formation of the 4-membered

-lactone is structurally strained and difficult.
  • Result: Instead of closing a ring, the hydroxyl group of Molecule A attacks the carboxylic acid of Molecule B, forming linear polyesters (oligomers).

Technical Protocol & Fix:

  • Avoid Heat & Vacuum: Do not dry the final acid under high vacuum at high temperatures (>40°C). This promotes condensation.

  • Dilution: Perform the final acidification/workup in dilute conditions.

  • Salt Formation: If the free acid is unstable, convert it immediately to a stable salt (e.g., Dicyclohexylamine (DCHA) salt ). This "caps" the carboxylic acid, preventing oligomerization and usually providing a nice crystalline solid.

Visualizing the Competitive Pathways:

SideReactions Target This compound (Monomer) BetaLactone Beta-Lactone (4-membered ring) Target->BetaLactone Intramolecular Cyclization (High Strain - Unlikely) Oligomer Linear Polyester (Oligomer/Gum) Target->Oligomer Intermolecular Condensation (Favored in conc. state)

Figure 2: The target molecule prefers intermolecular oligomerization over intramolecular lactonization due to ring strain.

FAQs: Rapid Troubleshooting

Q: Can I use Porcine Pancreatic Lipase (PPL) instead of Candida antarctica Lipase B (CAL-B)? A: Yes, but PPL often requires lower temperatures and longer reaction times to achieve the same enantioselectivity. CAL-B (immobilized) is generally superior for 2-substituted malonates due to higher solvent tolerance and easier workup.

Q: Why is my yield low in the enzymatic step? A: Check your pH. As the lipase hydrolyzes the diester, it releases acid, dropping the pH. If the pH drops below 6.0, the enzyme deactivates. Use a pH-stat to maintain pH 7.0–7.5 automatically, or use a strong phosphate buffer (though buffers can complicate workup).

Q: Is the "Diol" impurity removable? A: Difficult. The polarity of the diol is similar to the hydroxy-acid ester intermediate. It is best avoided. If present, column chromatography is required (Gradient: Hexane -> EtOAc), as crystallization will likely fail.

References

  • Enzymatic Desymmetrization of Prochiral Diesters

    • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry.
    • Context: Establishes the foundational logic for lipase-catalyzed hydrolysis of malon
  • Chemoselective Reduction of Acids in Presence of Esters

    • Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 28. The fast reaction of borane-dimethyl sulfide with carboxylic acids.... Journal of Organic Chemistry.[1]

    • Context: The definitive guide on using Borane-DMS for chemoselectivity.
  • Racemization of Alpha-Substituted Malonates

    • Gutman, A. L., et al. (1992). Enzymatic resolution of racemic compounds: Crucial role of the alpha-proton acidity. Tetrahedron Letters.
    • Context: Explains the mechanism of ee% loss during workup of malonic mono-esters.

Sources

Technical Support Center: Derivatization Protocols for (R)-2-Hydroxymethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCH-HMHA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Analytical & Synthetic Derivatization

Executive Summary

(R)-2-Hydroxymethylhexanoic acid presents a unique challenge in derivatization due to its bifunctional nature (primary alcohol and carboxylic acid) and the steric hindrance provided by the


-butyl group. Successful handling requires distinguishing between analytical goals (GC-MS volatility, HPLC chiral resolution) and synthetic goals (protection/activation).

This guide addresses the three most common failure modes:

  • Incomplete Silylation: Resulting in split peaks (Mono- vs. Di-TMS) in GC-MS.

  • Thermal Dehydration: Conversion to 2-butylacrylic acid in the GC injector port.

  • Racemization: Loss of the (R)-configuration during carboxyl activation.

Module 1: GC-MS Derivatization (Silylation)

For Gas Chromatography, the objective is to block both active hydrogens (-OH and -COOH) to prevent hydrogen bonding and thermal degradation.

The Protocol: Two-Step Silylation

Why this works: The steric bulk of the butyl group at the


-position slows down the silylation of the carboxylic acid. Standard BSA/BSTFA alone often fails to silylate the alcohol fully or leaves the acid as a "ghost peak." We use TMCS  as a potent catalyst.[1][2]

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[1][2][3]

  • TMCS (Trimethylchlorosilane) – Catalyst (1-10%)[4]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent)

Step-by-Step Workflow:

  • Sample Prep: Weigh 1–5 mg of this compound into a reaction vial.

  • Drying (Critical): If the sample is aqueous or hygroscopic, evaporate to dryness under

    
     stream. Add 50 
    
    
    
    L of anhydrous pyridine.
  • Reagent Addition: Add 100

    
    L of BSTFA + 10% TMCS .
    
    • Note: Do not use BSTFA + 1% TMCS; the higher catalyst load is required for the hindered

      
      -position.
      
  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Warning: Do not exceed 80°C to minimize the risk of thermal dehydration to the acrylate.

  • Injection: Inject 1

    
    L directly into the GC (Split ratio 10:1 to 50:1).
    
Data Interpretation (Mass Spec)
SpeciesMolecular Weight CalculationTarget m/z (approx)Status
Parent Molecule 146.18N/A (Non-volatile)Avoid
Mono-TMS (Acid only) 146 + 72 = 218218Incomplete
Mono-TMS (Alcohol only) 146 + 72 = 218218Incomplete
Di-TMS (Target) 146 + 144 = 290290 Success
Dehydrated (Acrylate-TMS) (146 - 18) + 72 = 200200Thermal Artifact

Module 2: Chiral HPLC Optimization

Separating the (R) and (S) enantiomers requires creating a chiral environment.[5] You have two pathways: Direct (Chiral Column) or Indirect (Derivatization).[5][6]

Pathway A: Direct Separation (Recommended)

Use an Anion Exchange Chiral Stationary Phase (CSP) . These are designed specifically for acidic compounds and avoid the wet chemistry of derivatization.

  • Column: Chiralpak QN-AX or QD-AX (Quinine/Quinidine based).[7]

  • Mobile Phase: Methanol/Acetonitrile with weak acid buffer (e.g., Formic Acid/Ammonium Formate).

  • Mechanism: Ionic interaction between the carboxylate and the quinuclidine nitrogen of the selector.[7]

Pathway B: Indirect Derivatization (If CSP is unavailable)

If you must use a standard C18 column, you must derivatize with a chiral amine to form diastereomers.

  • Reagent: (S)-(-)-1-Phenylethylamine.

  • Coupling Agent: EDC·HCl / HOBt (Avoid Thionyl Chloride to prevent racemization).

  • Outcome: The (R,S)-amide and (S,S)-amide diastereomers will have different retention times on an achiral C18 column.

Visualizing the Workflow

The following diagram illustrates the decision logic for processing this molecule based on your analytical goals.

DerivatizationWorkflow Start Start: this compound Goal Define Goal Start->Goal GC GC-MS Analysis Goal->GC Volatility HPLC Chiral Purity (HPLC) Goal->HPLC Enantiomeric Excess Silylation Derivatization: BSTFA + 10% TMCS (Pyridine, 70°C, 30m) GC->Silylation Check QC Check: Look for m/z 290 Silylation->Check Dehydration Risk: Thermal Dehydration (Forms 2-Butylacrylate) Silylation->Dehydration If T > 80°C Direct Direct Method: Chiralpak QN-AX (Anion Exchange) HPLC->Direct Preferred Indirect Indirect Method: Coupling w/ (S)-PEA (EDC/HOBt) HPLC->Indirect Alternative

Caption: Decision tree for analytical derivatization, highlighting the critical thermal risk in GC workflows.

Troubleshooting Guide

Issue 1: "Ghost Peaks" or Split Peaks in GC

Symptom: You see two peaks close together, or a broad tailing peak. Mass spec shows m/z 218 instead of 290. Root Cause: Incomplete silylation. The steric bulk of the hexanoic backbone hinders the reagents. Solution:

  • Increase TMCS concentration to 10% (Catalyst).

  • Switch solvent to DMF (Dimethylformamide) if Pyridine is insufficient, as DMF promotes nucleophilic attack.

  • Ensure the reaction vial is moisture-free (BSTFA hydrolyzes instantly in air).

Issue 2: Appearance of "Acrylate" Peak

Symptom: A peak appears with m/z 200 (TMS-2-butylacrylate). Root Cause: Thermal Dehydration . The


-hydroxy acid motif (relative to the hydroxymethyl group) or simply the structure allows for elimination of water at high injector temperatures.
Solution: 
  • Lower the GC Injector temperature to 230°C (from standard 250°C+).

  • Ensure derivatization is complete before injection (free -OH groups catalyze dehydration).

Issue 3: Loss of Optical Purity (Racemization)

Symptom: HPLC shows 50:50 split despite starting with pure (R)-isomer. Root Cause: Activation of the carboxylic acid using harsh reagents (like Thionyl Chloride or Oxalyl Chloride) creates an acid chloride. The


-proton is acidic and prone to abstraction/re-protonation, scrambling the stereocenter.
Solution: 
  • Use mild coupling agents (EDC/NHS or DIC) for derivatization.

  • Avoid adding excess base (Triethylamine) during the coupling reaction.

Frequently Asked Questions (FAQ)

Q: Can I use Diazomethane for GC derivatization? A: Diazomethane will only methylate the carboxylic acid, leaving the hydroxyl group free. This often leads to peak tailing due to the free -OH interacting with the column silanols. You would need a second step (e.g., acetylation) to block the alcohol. Silylation (BSTFA) is preferred because it handles both groups in one step [1].[2]

Q: Why is Pyridine necessary? A: Pyridine serves two roles: it is a solvent that dissolves the polar acid, and it acts as an acid scavenger (neutralizing the HCl formed if TMCS is used). Without it, the reaction equilibrium may not favor the derivative [4].

Q: How stable is the TMS derivative? A: TMS esters of carboxylic acids are hydrolytically unstable.[1] Analyze within 12 hours of preparation. Store the vial in a desiccator if waiting is necessary.

References

  • Sigma-Aldrich. (n.d.).[8] The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

  • Chiral Technologies. (n.d.). Enantiomer Separation of Acidic Compounds on CHIRALPAK QN-AX and QD-AX. Retrieved from

  • BenchChem. (2025).[2] Application Note: Derivatization of 2-Hydroxymethylbenzoic Acid (Analogous Protocol). Retrieved from

  • TCI Chemicals. (n.d.). GC Derivatization Reagents: BSTFA Protocol. Retrieved from

Sources

(R)-2-Hydroxymethylhexanoic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of (R)-2-Hydroxymethylhexanoic Acid

Executive Summary

This compound is a bifunctional chiral building block often utilized in the synthesis of metalloproteinase inhibitors and complex lipid analogs. Its structure—featuring a carboxylic acid, a primary hydroxymethyl group, and a labile


-proton—creates a "perfect storm" for three distinct degradation pathways: Racemization , Dehydration , and Oligomerization .

This guide addresses the physicochemical instability of this molecule in solution, providing troubleshooting workflows to preserve optical purity and chemical integrity.

Critical Stability Mechanisms

To troubleshoot effectively, one must understand the causality of degradation. This molecule is not inert; it is a reactive intermediate.

A. Racemization (The "Silent" Killer)

The chiral center at C2 possesses an acidic


-proton. In the presence of bases (even weak ones like bicarbonates) or elevated temperatures, the molecule undergoes enolization. The subsequent reprotonation is non-stereoselective, leading to the formation of the (S)-enantiomer and a loss of enantiomeric excess (ee).
B. Dehydration (The "UV" Shift)

Although technically a


-hydroxy system relative to the carbonyl oxygen, the hydroxymethyl group is 

-positioned relative to the carboxyl carbon chain. Under acidic conditions or heat, it undergoes elimination to form 2-methylenehexanoic acid . This creates a conjugated system (

-unsaturated acid), often detectable by a sudden shift in UV absorption.
C. Oligomerization (The "Gumming" Effect)

As a hydroxy-acid, the molecule is self-reactive. While 4-membered


-lactone formation is sterically strained and slow, intermolecular esterification  is rapid in concentrated solutions, leading to linear polyesters or cyclic dimers (dilactones).

Degradation Pathway Visualization

The following diagram maps the kinetic fates of this compound based on environmental triggers.

degradation_pathways Target This compound (Target Molecule) Enolate Planar Enolate Intermediate Target->Enolate Base / Heat (Deprotonation) Dehydrated 2-Methylenehexanoic Acid (Conjugated Impurity) Target->Dehydrated Acid / Heat (Elimination) Oligomer Linear Polyesters / Cyclic Dimers Target->Oligomer High Conc. / Catalysis (Condensation) Racemate Racemic Mixture ((R) + (S) Isomers) Enolate->Racemate Reprotonation

Figure 1: Primary degradation pathways. Blue indicates the stable target; Red indicates degradation products; Yellow indicates the transient intermediate.

Troubleshooting Guide

Scenario A: Loss of Enantiomeric Excess (ee)

Symptom: Chiral HPLC/GC shows a growing peak for the (S)-enantiomer. Root Cause: Base-catalyzed enolization or thermal stress.[1]

Diagnostic StepActionable Protocol
Check pH Ensure the solution pH is < 7.0 . Even mild bases (pH 8-9) accelerate proton exchange at the

-position [1].[1]
Solvent Audit Avoid protic solvents with high dielectric constants (e.g., Methanol/Water) for long-term storage, as they stabilize the enolate transition state.[1] Switch to non-polar solvents (DCM, Toluene) if possible.
Temperature Store at -20°C . Racemization rates follow Arrhenius kinetics; room temperature storage can degrade ee by 1-2% per week depending on the solvent.
Scenario B: Appearance of New UV-Active Impurity

Symptom: A new peak appears on HPLC with a higher UV extinction coefficient than the parent. Root Cause: Dehydration to 2-methylenehexanoic acid (conjugated double bond).

Diagnostic StepActionable Protocol
Acid Check Are you using strong mineral acids (HCl, H2SO4) for workup? Switch to milder acids (Citric acid, NH4Cl) to minimize elimination reactions [2].
Heat Exposure Did you rotovap at >40°C? The dehydration is endothermic and heat-driven. Limit bath temperature to 30°C and use high vacuum.
Scenario C: Sample Becomes Viscous / "Gumming"

Symptom: Material does not dissolve fully or appears as a thick oil; NMR shows broad peaks. Root Cause: Intermolecular esterification (Oligomerization).

Diagnostic StepActionable Protocol
Concentration Never store as a neat oil. Store as a dilute solution (<0.1 M) or as a solid salt (if stable).
Reversal If oligomerization is suspected, mild hydrolysis (LiOH in THF/Water) may recover the monomer, but this risks racemization. Prevention is the only reliable cure.

Recommended Handling Matrix

Use the table below to select the optimal solvent system for your application.

Solvent SystemStability RatingRisk FactorRecommendation
Water (Neutral) ModerateSlow hydrolysis of dimers; potential microbial growth.[1]Use for short-term (<24h) only.
Water (Basic, pH >8) Critical High Racemization Risk. Avoid unless necessary for immediate reaction.[1]
Methanol / Ethanol LowTransesterification (Methyl ester formation).[1]Avoid for storage.
Dichloromethane (DCM) High Low risk of chemical reaction.[1]Preferred for short-term handling.[1]
MTBE / Toluene High Excellent stability; low dielectric constant discourages enolization.[1]Preferred for extraction/storage.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO? A: Caution is advised. DMSO is hygroscopic and a polar aprotic solvent. While it dissolves the compound well, it can enhance the basicity of trace impurities, accelerating racemization [1]. If DMSO is required for biological assays, prepare fresh stocks immediately before use.

Q2: I see a small impurity at RRT 0.9 on my GC. Is this the lactone? A: It is likely the cyclic dimer (dilactone) or the dehydrated product (2-methylenehexanoic acid). A 4-membered beta-lactone is highly strained and unlikely to form without activating agents (like DCC or EDC).[1] Check the Mass Spec:

  • Parent Mass (M): 146 Da[2]

  • Dehydrated Mass: 128 Da[1]

  • Dimer Mass: 274 Da (approx)

Q3: How do I re-purify the compound if it has partially racemized? A: Recrystallization is difficult for this waxy, low-melting solid. The most effective method is Chiral Resolution using a chiral amine (e.g., (R)-Phenylethylamine) to form a diastereomeric salt, which can be crystallized to upgrade the optical purity [3].

References

  • Sivakua, T., & Smith, G. G. (1983).[3][4] Racemization of Amino Acids and Derivatives. This foundational text establishes the mechanism of

    
    -proton abstraction in chiral carboxylic acids, confirming that polar aprotic solvents and basic pH significantly lower the activation energy for racemization. [3]
    
  • StackExchange Chemistry Community. (2017). Dehydration of Beta-Hydroxy Acids. Discusses the mechanism of elimination in hydroxy-acids, highlighting the susceptibility of

    
    -hydroxy systems to acid-catalyzed dehydration.[1] 
    
  • Google Patents. (2013). Process for Racemization and Resolution of Hexanoic Acid Derivatives. Describes the industrial handling, thermal instability, and resolution of structurally similar methyl-hexanoic acid derivatives (Pregabalin intermediates).

  • PubChem. (2025).[5] 2-Methylhexanoic Acid Compound Summary. Provides physical property data for the parent carbon skeleton, utilized here to infer solubility and volatility characteristics.

Sources

Technical Support Center: (R)-2-Hydroxymethylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the analysis of (R)-2-Hydroxymethylhexanoic acid (and its enantiomer). It is designed for analytical chemists and pharmaceutical researchers who face the dual challenge of this molecule: its lack of a UV-active chromophore and the critical need for chiral resolution.

Status: Operational Role: Senior Application Scientist Ticket ID: 2-HMHA-CHIRAL-001

Diagnostic Overview: Why is this analysis difficult?

Before troubleshooting, we must define the "enemy." this compound presents a perfect storm of analytical challenges:

  • The "Invisibility" Cloak: The molecule consists of a saturated aliphatic chain, a carboxylic acid, and a primary alcohol. It lacks a conjugated

    
    -system (aromatic ring), meaning it has negligible UV absorbance  above 200 nm. Standard HPLC-UV methods will fail without modification.
    
  • The Chiral Imperative: Differentiating the (R)-enantiomer from the (S)-enantiomer is critical for biological activity, yet they share identical physical properties in an achiral environment.

  • Ionization & Polarity: The carboxylic acid moiety (pKa

    
     4.8) leads to peak tailing and retention variability if pH is not strictly controlled.
    

Decision Matrix: Selecting Your Method

Use this decision tree to select the protocol that matches your laboratory's capabilities.

MethodSelection Start Start: Select Analytical Platform HasMS Do you have LC-MS/MS? Start->HasMS HasUV Do you have HPLC-UV only? HasMS->HasUV No DirectMethod PROTOCOL A: Direct Chiral LC-MS/MS (Highest Sensitivity) HasMS->DirectMethod Yes DerivMethod PROTOCOL B: Pre-column Derivatization (High Sensitivity UV) HasUV->DerivMethod Yes (Trace Analysis) UnivMethod PROTOCOL C: Universal Detection (CAD/ELSD) (Moderate Sensitivity) HasUV->UnivMethod Yes (High Conc/Purity)

Figure 1: Method Selection Decision Tree based on detector availability and sensitivity requirements.

Protocol A: Direct Chiral LC-MS/MS (The Gold Standard)

Best for: Trace analysis, DMPK studies, and impurity profiling. Mechanism: Negative Electrospray Ionization (ESI-) targets the deprotonated carboxylate ion


.
Instrument Parameters
ParameterSettingRationale
Column Chiralpak IG-3 or AD-3R (150 x 4.6 mm, 3 µm)Immobilized phases (IG) allow broader solvent compatibility; AD-3R is optimized for reverse phase.
Mobile Phase A 0.1% Formic Acid in WaterMaintains low pH to improve interaction with the chiral selector and sharpen peaks.
Mobile Phase B Acetonitrile (100%)Organic modifier for elution.
Mode Isocratic (e.g., 60:40 A:B)Gradient elution can cause baseline drift in MS; isocratic is preferred for chiral consistency.
Flow Rate 0.5 - 0.8 mL/minLower flow rates enhance mass transfer in chiral pores.
Detection MS/MS (ESI Negative)Monitor MRM transition

(Loss of H₂O) or

(Decarboxylation).
Troubleshooting Protocol A
  • Issue: Signal suppression or poor ionization.

    • Fix: Switch buffer. Replace 0.1% Formic Acid with 5 mM Ammonium Acetate (pH 4.5) . The acetate buffer can sometimes enhance ionization in negative mode compared to pure formic acid while maintaining the necessary pH control.

  • Issue: Peak Tailing.

    • Fix: The carboxylic acid is interacting with silanols. Ensure your column is "end-capped" or specifically designed for acidic compounds. Increasing buffer strength to 10 mM can also mask active sites.

Protocol B: Pre-Column Derivatization (HPLC-UV)

Best for: QC labs without MS, routine purity testing. Mechanism: We attach a "UV tag" (chromophore) to the carboxylic acid. The reagent of choice is 2-Nitrophenylhydrazine (2-NPH) or p-Bromophenacyl Bromide .

Workflow: 2-NPH Derivatization

This reaction converts the "invisible" acid into a UV-active hydrazide, detectable at 230 nm or 400 nm (visible).

Derivatization Sample Sample Solution (R)-2-HMHA Reaction Incubate 60°C for 20 mins Sample->Reaction Reagent Reagent Mix: 2-NPH + EDC/Pyridine Reagent->Reaction Quench Quench Add KOH (if needed) Reaction->Quench Analysis HPLC-UV Analysis Detect @ 230nm / 400nm Quench->Analysis

Figure 2: Derivatization workflow using 2-Nitrophenylhydrazine (2-NPH) and EDC coupling agent.

Step-by-Step Procedure
  • Mix: Combine 100 µL sample with 200 µL of 2-NPH solution (20 mM in ethanol) and 200 µL of EDC-HCl (coupling agent) in pyridine.

  • Heat: Incubate at 60°C for 20 minutes. The carboxyl group reacts to form the acid hydrazide.

  • Cool & Dilute: Cool to room temperature and dilute with mobile phase.

  • Analyze: Inject onto a standard C18 column (for purity) or Chiralpak IB (for enantiomers).

    • Detection: The nitrophenyl group absorbs strongly at 230 nm and 400 nm .

Frequently Asked Questions (FAQs)

Q1: My chiral resolution is poor ( ). How do I improve it?

A: This is often due to the "fit" of the analyte in the chiral groove.

  • Temperature: Lower the column temperature to 15°C or 20°C. Lower temperatures increase the enthalpy of adsorption, often improving selectivity (

    
    ) for chiral separations.
    
  • Alcohol Modifier: If using Normal Phase (Hexane/Alcohol), switch from Ethanol to Isopropanol (IPA) . IPA is bulkier and often changes the conformation of the polysaccharide strands, altering selectivity.

  • Screening: If Chiralpak AD fails, try Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone has a different twist than amylose (AD) and often resolves acids better.

Q2: I see "ghost peaks" in my gradient run.

A: Since 2-Hydroxymethylhexanoic acid has no UV absorbance, you are likely using a refractive index (RI) or low-wavelength UV (200-210 nm).

  • Cause: Solvents (Acetonitrile vs. Water) have different refractive indices/absorbances. A gradient creates a shifting baseline that looks like a peak.

  • Solution: You must use Isocratic elution for RI or low-UV detection. Do not run gradients. Alternatively, use an Evaporative Light Scattering Detector (ELSD), which ignores the solvent.

Q3: Can I use Gas Chromatography (GC)?

A: Yes, but derivatization is mandatory because the hydroxyl and carboxyl groups make the molecule non-volatile and prone to tailing.

  • Protocol: Use BSTFA + 1% TMCS . This silylates both the -OH and -COOH groups.

  • Chiral GC: Use a cyclodextrin-based column (e.g., Cyclosil-B or Rt-bDEX ).

  • Warning: Ensure the reaction is complete; mono-silylated intermediates will confuse your data.

References

  • Chiral Separation of Hydroxy Acids

    • Title: Chiral HPLC Column Selection Guide.[1][2][3]

    • Source: Phenomenex / Daicel.
    • URL:[Link]

  • Derivatization Strategies

    • Title: One-step pre-column derivatization method for HPLC-UV determination of organic acids.[4]

    • Source: ResearchG
    • URL:[Link]

  • Compound Data

    • Title: 2-(Hydroxymethyl)hexanoic acid Compound Summary.
    • Source: PubChem (CID 16655601).
    • URL:[Link]

  • LC-MS/MS of Organic Acids

    • Title: Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects.
    • Source: Analytical Biochemistry (Elsevier).
    • URL:[Link]

Sources

common pitfalls in experiments with (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with (R)-2-Hydroxymethylhexanoic acid (CAS: 166556-01-0 / related isomers). It addresses the unique chemical behavior of


-hydroxymethyl functionalized fatty acids, which differ significantly from standard aliphatic acids.

Status: Operational | Tier: L3 (Senior Application Support)

Molecule Profile & "Deceptive" Simplicity

User Query: "I am treating this as a standard fatty acid, but my yields are low and the purity is inconsistent. What am I missing?"

This compound is structurally deceptive. It appears to be a simple amphiphilic acid, but the proximity of the primary hydroxyl group to the carboxylic acid (separated by the


-carbon) creates a "bifunctional trap."
FeatureImplication for Experimentation
Structure

-substituted carboxylic acid.[1] The

and

are geminal (on the same carbon).
Reactivity Prone to dehydration to form

-methylene hexanoic acid (a Michael acceptor).
Detection UV-Silent. Lacks conjugated

-systems. Standard HPLC-UV (254 nm) will fail.
Chirality The

-carbon is the stereocenter. Enantiomeric excess (ee) is easily lost via racemization if the

-proton is acidic (though less likely here than in

-keto acids).

Critical Troubleshooting Workflows

Issue #1: "My product spontaneously degraded/polymerized upon heating."

Diagnosis: You likely triggered Dehydration-Induced Polymerization . Unlike


-hydroxy acids which form stable lactones, 

-hydroxymethyl acids are prone to dehydration under acidic or thermal stress, generating an

-methylene acid. This alkene is highly reactive and can polymerize.
The Dehydration Pathway (Mechanism)

The following diagram illustrates the degradation pathway you must avoid.

DehydrationPathway Target This compound (Stable at RT) Intermediate Transition State (Acid/Heat Catalyzed) Target->Intermediate Heat (>60°C) or Acid (H+) Product 2-Methylenehexanoic acid (Michael Acceptor) Intermediate->Product -H2O Polymer Oligomers/Polymers (Gummy Residue) Product->Polymer Spontaneous Polymerization

Caption: Thermal or acidic dehydration pathway leading to irreversible polymerization.

Corrective Protocol:

  • Avoid Acidic Workups: Do not use strong mineral acids (HCl, H₂SO₄) to acidify the aqueous layer during extraction. Use mild acids like Citric Acid or NaH₂PO₄ to reach pH 3–4.

  • Temperature Control: Never heat the free acid above 50°C during rotary evaporation.

  • Solvent Removal: Use azeotropic drying (e.g., with toluene) at reduced pressure rather than prolonged heating.

Issue #2: "I cannot see my peak on the HPLC."

Diagnosis: The molecule is UV-Transparent . this compound has no chromophore that absorbs significantly above 210 nm. Using standard detection (254 nm) results in "invisible" chromatography.

Solution Options:

MethodProtocol SummaryPros/Cons
Derivatization (Recommended) React with Phenacyl Bromide or p-Bromophenacyl bromide . Condition: 1 eq. Acid + 1.1 eq. Reagent + Et₃N in Acetone (50°C, 30 min).Pros: Creates strong UV chromophore (254 nm). Cons: Destructive method; adds a step.
ELSD / CAD Use Evaporative Light Scattering or Charged Aerosol Detection.Pros: Universal detection; no derivatization. Cons: Requires specialized hardware; non-linear response.
Refractive Index (RI) Use an RI detector with isocratic elution.Pros: Simple. Cons: Low sensitivity; incompatible with gradients.
Issue #3: "How do I determine the Enantiomeric Excess (ee)?"

Diagnosis: Direct chiral resolution of the free acid is difficult due to peak tailing and weak detection.

The "Golden Standard" Protocol: Methyl Ester Derivatization To accurately measure ee, you must convert the acid to its methyl ester and use Chiral GC or HPLC.

Step-by-Step Derivatization:

  • Dissolve: Take 5 mg of sample in 0.5 mL MeOH.

  • Methylate: Add 0.5 mL of TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains. (Safer than diazomethane).

  • Quench: Add 1 drop of acetic acid to quench excess reagent (solution turns colorless).

  • Analyze: Inject directly into GC or HPLC.

Analytical Conditions:

  • Technique: Chiral GC (Gas Chromatography).

  • Column: Cyclodextrin-based (e.g., Beta-DEX 120 or Chiraldex G-TA ).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
  • Rationale: The methyl ester is volatile and the chiral stationary phase separates the enantiomers based on inclusion complex stability.

Synthesis & Resolution Strategy

User Query: "I need to synthesize the (R)-isomer from the racemate. Can I use a lipase?"

Answer: Yes, Lipase-Catalyzed Kinetic Resolution is the most effective method. However, you must choose between resolving the alcohol (acylation) or the ester (hydrolysis).

Recommended Pathway: Irreversible Transesterification Using a vinyl ester as an acyl donor makes the reaction irreversible, driving high yields.

LipaseResolution Racemate Racemic 2-Hydroxymethylhexanoic acid Reaction Kinetic Resolution (Solvent: MTBE or Toluene) Racemate->Reaction Enzyme Immobilized Lipase (CAL-B / Novozym 435) Enzyme->Reaction Catalyst AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction ProductR (R)-Acetoxymethyl Ester (Acylated Product) Reaction->ProductR Fast Reaction ProductS (S)-Hydroxymethyl Acid (Unreacted Substrate) Reaction->ProductS Slow Reaction

Caption: Kinetic resolution workflow using CAL-B lipase. The (R)-enantiomer is typically acylated faster.

Protocol Notes:

  • Enzyme: Candida antarctica Lipase B (CAL-B) is highly selective for primary alcohols in chiral environments.

  • Solvent: Use hydrophobic solvents like MTBE or Toluene . Avoid ethanol/methanol as they compete as nucleophiles.

  • Stopping Point: Monitor conversion via GC. Stop exactly at 50% conversion to maximize ee of both species.

Stability & Storage FAQ

Q: Can I store the compound in water? A: No. While soluble, aqueous solutions (especially if slightly acidic) can promote slow oligomerization over time. Store as a solid at -20°C.

Q: Is the lactone form stable? A: A


-lactone (4-membered ring) would be highly strained and is not  the primary degradation product. The primary risk is intermolecular esterification (forming linear polyesters) or dehydration to the alkene.

Q: My sample turned into a gel. Can I recover it? A: This is likely oligomerization. You can attempt saponification :

  • Dissolve the gel in 1M NaOH (warm gently to 40°C).

  • Stir for 1 hour to hydrolyze esters.

  • Carefully acidify to pH 4 with Citric Acid (keep cool).

  • Extract immediately with Ethyl Acetate.

References

  • Lipase-Catalyzed Resolution: Resolution of Racemic Carboxylic Acids via the Lipase-Catalyzed Irreversible Transesterification of Vinyl Esters. PubMed. Available at: [Link] (General mechanism reference).

  • Analytical Derivatization: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Dehydration Risks: Catalyst-controlled Chemoselective Lactonization of Carboxylic Acid. (Discussing competitive elimination pathways). Available at: [Link]

Sources

refining protocols for (R)-2-Hydroxymethylhexanoic acid biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: Optimization & Troubleshooting for (R)-2-Hydroxymethylhexanoic Acid (2-HMHA) Workflows. Persona: Senior Application Scientist.

Introduction: The Scope of Challenge

This compound is a critical chiral building block, often employed in the synthesis of renin inhibitors and metalloprotease inhibitors. Its biological assay context is dual-natured:

  • Upstream (Biocatalysis): Assaying the enzymatic resolution efficiency (Enantiomeric Excess, ee) during production.

  • Downstream (Cellular): Validating biological compatibility and metabolic stability in drug discovery pipelines.

This guide moves beyond basic protocols to address the specific physicochemical hurdles of 2-substituted alkanoic acids: low UV absorptivity , pH-dependent solubility , and enzymatic competitive inhibition .

Module 1: Biocatalytic Resolution Assays (Production)

Context: You are using Lipase PS (Burkholderia cepacia) or CAL-B (Candida antarctica) to resolve the racemic ester or desymmetrize the diol precursor.

Troubleshooting Guide: Enzymatic Kinetics

Q: My E-value (Enantiomeric Ratio) drops significantly after 40% conversion. Why is the selectivity eroding?

A: This is a classic symptom of Product Inhibition or Reverse Reaction Equilibrium . In the hydrolysis of 2-substituted hexanoic esters, the accumulating (R)-acid lowers the micro-environment pH around the enzyme active site, potentially altering the enzyme's conformation or allowing the reverse esterification to compete.

  • The Fix (pH-Stat Method): Do not rely on passive buffering. Use a pH-stat autotitrator to maintain pH 7.0–7.5 continuously by adding 0.1 M NaOH. This neutralizes the acid as it forms, driving the equilibrium forward and preventing pH-induced enzyme denaturation.

  • The Fix (Biphasic System): Switch to a biphasic system (Isooctane/Buffer). The hydrophobic ester remains in the organic phase, while the product acid moves to the aqueous phase, physically separating product from enzyme.

Q: The reaction rate is incredibly slow despite high enzyme loading.

A: Check your Solvent Water Activity (


) .
If you are performing an esterification or transesterification in organic solvent (e.g., MTBE or Toluene), the enzyme requires a monolayer of water to maintain flexibility.
  • Protocol Adjustment: Pre-equilibrate your solvent and enzyme at a specific water activity (e.g., salt hydrate pairs like

    
    ) to fix 
    
    
    
    at ~0.5–0.6. Completely dry solvents will "strip" the enzyme, rendering it rigid and inactive.
Visual Workflow: Enzymatic Resolution Logic

EnzymaticResolution Racemate Racemic Ester (Substrate) Reaction Hydrolysis/Transesterification (pH Stat / Biphasic) Racemate->Reaction Input Enzyme Lipase PS / CAL-B (Biocatalyst) Enzyme->Reaction Catalysis Separation Phase Separation (Extraction) Reaction->Separation Quench ProductR (R)-Acid (Aqueous Phase) Separation->ProductR pH > 8.0 ProductS (S)-Ester (Organic Phase) Separation->ProductS Evaporation

Figure 1: Logic flow for the kinetic resolution of 2-HMHA precursors, highlighting the critical phase separation step for enantiomeric enrichment.

Module 2: Analytical Validation (Chiral HPLC)

Context: Quantifying the ee of this compound.

Troubleshooting Guide: Detection & Separation

Q: I see no peaks or very high baseline noise on my Chiral HPLC. What is wrong?

A: this compound lacks a strong chromophore (only a weak carbonyl absorbance at ~210 nm). At this wavelength, most HPLC solvents (and TFA modifiers) absorb UV, causing noise.

  • The Fix: Phenacyl Derivatization. You must convert the carboxylic acid into a UV-active ester before injection.

    • Reagent: 2-Bromoacetophenone (Phenacyl bromide).

    • Protocol: Mix sample with phenacyl bromide and triethylamine in acetone (60°C, 30 min). This attaches a phenyl group, allowing robust detection at 254 nm .

Q: The enantiomers are co-eluting on my OD-H column.

A: The free hydroxyl group on the side chain can form intramolecular hydrogen bonds, reducing the interaction with the chiral stationary phase (CSP).

  • Optimization Table:

ParameterStandard ConditionOptimized Condition for 2-HMHAReason
Column Chiralcel OD-HChiralpak AD-H or Chiralcel OJ-H Amylose-based columns (AD/OJ) often resolve 2-substituted acids better than Cellulose (OD).
Mobile Phase Hexane:IPA (90:10)Hexane:Ethanol:TFA (95:5:0.1) Ethanol often improves peak shape for hydroxy-acids; TFA suppresses ionization of the acid.
Temperature 25°C15°C - 20°C Lower temperature increases the difference in adsorption enthalpy, improving resolution (

).

Module 3: In Vitro Biological Compatibility (Cell Assays)

Context: Testing the (R)-acid intermediate in cell-based assays (e.g., cytotoxicity or metabolic stability).

Troubleshooting Guide: False Positives

Q: The compound shows high cytotoxicity in my cell viability assay (MTT/ATP), but structural analogs do not.

A: This is likely a pH Artifact , not true toxicity. 2-Hydroxymethylhexanoic acid is a weak acid. If added to cell culture media (DMEM/RPMI) at high concentrations (>100 µM) without adequate buffering, it will acidify the media (turning phenol red yellow). Acidic stress kills cells, mimicking drug toxicity.

  • The Protocol:

    • Pre-dissolve the compound in DMSO.

    • Dilute into media containing 25 mM HEPES (stronger buffer than standard bicarbonate).

    • Mandatory Check: Measure the pH of the final dosing solution. If pH < 7.2, adjust with 1N NaOH before adding to cells.

Q: The compound disappears rapidly in liver microsome stability assays.

A: The primary alcohol (hydroxymethyl group) is a "soft spot" for Phase I metabolism (Glucuronidation or Oxidation).

  • Validation: Perform the assay +/- NADPH.

    • If clearance occurs without NADPH, it is likely Esterase activity (if testing an ester precursor) or non-specific binding.

    • If clearance requires NADPH, the hydroxymethyl group is being oxidized to the dicarboxylic acid. This is a known metabolic pathway for this scaffold.

Visual Workflow: Analytical Troubleshooting Tree

HPLC_Troubleshooting Start HPLC Issue Detected NoPeak No Peak / Low Signal Start->NoPeak Overlap Peaks Overlapping Start->Overlap Action1 Check Wavelength Is it 210nm? NoPeak->Action1 Action2 Check Mobile Phase Contains TFA? Overlap->Action2 Derivatize PERFORM DERIVATIZATION (Phenacyl Bromide) Action1->Derivatize Yes (Still low) ChangeCol Switch Column OD-H -> AD-H Action2->ChangeCol Yes (Still overlap) TempDrop Lower Temp to 15°C Action2->TempDrop Alternative

Figure 2: Decision tree for troubleshooting analytical method failures specific to weak-UV, chiral acidic analytes.

References

  • Phenomenex. (2025).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Wang, P.Y., et al. (2007). "Hydrolytic resolution of (R,S)-2-hydroxycarboxylic acid esters in biphasic media." Biotechnology and Bioengineering. Retrieved from [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development: Interference and Stability. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of (R)-2-Hydroxymethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes chemical kinetics, practical storage protocols, and troubleshooting workflows specifically for (R)-2-Hydroxymethylhexanoic acid .

Status: Operational | Role: Senior Application Scientist Topic: Minimizing Degradation & Ensuring Chiral Integrity

Executive Summary: The Stability Dashboard

This compound (CAS: Related analogs 2096999-79-8 / 58243-89-3) is a bifunctional chiral intermediate containing both a carboxylic acid and a primary hydroxyl group. This structural duality makes it inherently unstable, prone to intermolecular oligomerization (self-esterification) and oxidation .

ParameterCritical SpecificationReason for Failure
Temperature -20°C (Optimal) / 4°C (Acceptable < 2 weeks)Heat accelerates intermolecular condensation (polyester formation).
Atmosphere Argon or Nitrogen Overlay The primary alcohol is susceptible to oxidation (forming aldehydes).
Moisture Strictly Anhydrous (<0.5% Water) Hygroscopic; moisture catalyzes hydrolysis and racemization.
Container Amber Glass, PTFE-lined Cap Prevents UV-induced radical formation; ensures chemical inertness.

Module 1: The Degradation Matrix (The "Why")

Q: Why is the purity of my compound decreasing even when stored in the dark?

A: The primary degradation mechanism is not photodegradation, but Intermolecular Esterification (Oligomerization) .

Because the molecule contains a nucleophile (primary -OH) and an electrophile (-COOH) on the same scaffold, it acts as its own monomer. While intramolecular cyclization to form a


-lactone is sterically strained (forming a 4-membered ring), the linear formation of dimers and trimers is thermodynamically favorable, especially in concentrated or neat forms.
Mechanism Visualization: The Degradation Pathway

The following diagram illustrates the competing pathways your molecule faces during storage.

DegradationPathways Monomer This compound (Active Monomer) Dimer Linear Dimer (Intermolecular Ester) Monomer->Dimer Heat (>4°C) Conc. Storage Oxidized Aldehyde/Dicarboxylic Acid (Impurity) Monomer->Oxidized O2 Exposure Lactone Beta-Lactone (Minor/Strained) Monomer->Lactone Dehydrating Agents (Rare Spontaneous) Polymer Polyester Oligomers (Viscous/Cloudy Oil) Dimer->Polymer Prolonged Storage

Caption: Figure 1. The dominant degradation pathway is linear oligomerization (yellow/red), driven by concentration and temperature.

Module 2: Storage Protocols (The "How")

Q: Should I store the compound neat (oil/solid) or in solution?

A: This depends on your usage frequency. Storage in solution is generally superior for preventing oligomerization because dilution reduces the collision frequency between the -OH and -COOH groups.

Protocol A: Long-Term Storage (>1 Month)
  • Form: Neat (if solid) or High-Concentration Stock.

  • Temperature: -20°C or -80°C.

  • Vessel: Amber vial with a septum screw cap.

  • Procedure:

    • Purge the headspace with Argon for 30 seconds.

    • Seal tightly with Parafilm to prevent moisture ingress.

    • Critical Step: If the compound is an oil, avoid "neat" storage if possible; dissolve in a non-nucleophilic solvent (e.g., Toluene or DCM) if downstream chemistry permits.

Protocol B: Working Solution (Daily/Weekly Use)
  • Solvent Choice: Anhydrous Dichloromethane (DCM) or Toluene.

    • Avoid: Alcohols (MeOH/EtOH) – these will compete and form ethyl/methyl esters via transesterification.

    • Avoid: Acetone – can form acetals with the hydroxyl group.

  • Concentration: < 0.1 M (High dilution retards dimerization).

  • Temperature: 4°C.

Q: How do I handle the hygroscopicity?

A: Hydroxy acids are notorious "water magnets." Absorbed water does not just dilute the sample; it can hydrolyze existing oligomers (creating variable purity readings) or facilitate racemization.

  • Desiccator: Always equilibrate the vial to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold sample.

Module 3: Troubleshooting & FAQs

Q: My sample has turned from a clear oil to a cloudy/viscous gum. Is it recoverable?

Diagnosis: This indicates Oligomerization . The cloudiness is likely higher molecular weight polyesters precipitating or changing the refractive index. Corrective Action:

  • Do NOT discard. The reaction is reversible.[1]

  • Hydrolysis Protocol: Dissolve the gum in a mixture of THF/Water (4:1). Add a mild base (e.g., LiOH) and stir at 0°C for 30 minutes. This will hydrolyze the esters back to the monomeric acid.

  • Re-acidify: Carefully acidify to pH 3-4 and extract immediately.

  • Verification: Check via LC-MS. You should see the disappearance of the dimer peak (M + 146 mass units).

Q: The optical rotation has shifted. Has it racemized?

Diagnosis: Racemization at the


-carbon (C2) is possible but slow under neutral conditions. A shift in rotation is more likely due to:
  • Dimer formation: The dimer has a different specific rotation than the monomer.

  • Solvent effects: Ensure the solvent and temperature match the Certificate of Analysis (CoA) exactly. Test: Run a Chiral HPLC. If the enantiomeric excess (ee%) is stable but rotation is off, the issue is chemical purity (oligomers), not chiral purity.

Q: Can I use a standard freezer (-20°C)?

A: Yes, but freeze-thaw cycles are damaging .

  • Why? Repeated condensation introduces water.

  • Solution: Aliquot the material into single-use vials. If you have 1g, divide it into ten 100mg vials. Use one at a time.

References

  • PubChem. (2025).[2] 2-(Hydroxymethyl)hexanoic acid Structure and Properties. National Library of Medicine.[2] Available at: [Link][2]

  • Organic Chemistry Portal. (2023). Lactonization and Esterification Kinetics. Available at: [Link]

  • Wikipedia. (2024). Alpha hydroxycarboxylic acid Stability. Available at: [Link]

Sources

Validation & Comparative

comparing biological activity of (R)- and (S)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: (R)- vs. (S)-2-Hydroxymethylhexanoic Acid

Executive Summary

(R)- and (S)-2-Hydroxymethylhexanoic acid (2-HMHA) are chiral carboxylic acids primarily utilized as high-value chiral synthons and resolving agents in pharmaceutical development. Unlike direct-acting pharmacological agents (e.g., Valproic acid), the biological relevance of 2-HMHA lies in its stereochemical utility : its ability to direct the synthesis of enantiopure drugs, such as the platelet aggregation inhibitor Ticagrelor and various aminopeptidase inhibitors .

This guide compares the biocatalytic production profiles , resolving efficiencies , and downstream pharmacological applications of both enantiomers.

Structural Logic & Biological Relevance[1]

Structurally, 2-HMHA resembles a hydroxylated analog of Valproic Acid (2-propylpentanoic acid) or 2-Ethylhexanoic acid . However, the presence of the hydroxymethyl group at the


-position introduces a critical chiral center that is exploited in medicinal chemistry to mimic the transition states of peptide hydrolysis or to lock the conformation of drug intermediates.
Feature(R)-2-Hydroxymethylhexanoic Acid(S)-2-Hydroxymethylhexanoic Acid
Stereochemistry (R)-configuration at C2(S)-configuration at C2
Primary Utility Chiral Resolution Agent (Ticagrelor intermediates)Precursor for Statine/Phenylnorstatine analogs
Structural Analog Related to (R)-2-methylhexanoic acidRelated to (S)-2-methylhexanoic acid
Key Precursor 2-butyl-1,3-propanediol2-butyl-1,3-propanediol

Biocatalytic Production Profile

The industrial viability of these enantiomers depends on microbial asymmetric oxidation . The "biological activity" in this context refers to the enzymatic performance of the producing strains.

Comparative Biocatalysis Data

The production relies on the desymmetrization of the achiral precursor 2-butyl-1,3-propanediol .

Parameter(R)-Enantiomer Production(S)-Enantiomer Production
Biocatalyst Pseudomonas putida IFO 3738Acetobacter pasteurianus IAM 12073
Enzyme System Alcohol dehydrogenase (ADH) (R-selective)Membrane-bound ADH (S-selective)
Yield (Optimized) ~5.1 g/L~12.0 g/L
Enantiomeric Excess (ee) 94% ee 89% ee
Reaction Time 35 hours24 hours
Mechanism Oxidative desymmetrization of pro-R CH2OHOxidative desymmetrization of pro-S CH2OH

Expert Insight: Acetobacter pasteurianus demonstrates superior volumetric productivity (12.0 g/L vs 5.1 g/L), making the (S)-enantiomer more accessible for large-scale applications. The (R)-enantiomer requires more rigorous purification or strain engineering to match these yields.

Production Pathway Diagram

The following diagram illustrates the divergent biocatalytic pathways used to access each enantiomer.

Biocatalysis Substrate 2-Butyl-1,3-propanediol (Achiral Precursor) P_putida Pseudomonas putida IFO 3738 Substrate->P_putida Oxidation A_pasteurianus Acetobacter pasteurianus IAM 12073 Substrate->A_pasteurianus Oxidation R_Product (R)-2-HMHA (94% ee) P_putida->R_Product R-selective Desymmetrization S_Product (S)-2-HMHA (89% ee) A_pasteurianus->S_Product S-selective Desymmetrization

Caption: Divergent microbial oxidation pathways for the synthesis of (R)- and (S)-2-HMHA from a common diol precursor.

Downstream Pharmacological Applications

The biological "performance" of 2-HMHA is best evaluated by its success in synthesizing or resolving active pharmaceutical ingredients (APIs).

A. Chiral Resolution of Ticagrelor Intermediates

Ticagrelor (Brilinta) is a P2Y12 platelet inhibitor. The synthesis requires a specific enantiomer of a phenylcyclopropylamine intermediate.

  • Role: 2-HMHA acts as a resolving agent. The acid forms a diastereomeric salt with the amine.

  • Performance: The (R)- or (S)- acid is selected based on which forms the least soluble salt with the desired amine enantiomer, allowing it to crystallize out.

  • Data: Patent literature indicates that 2-HMHA (along with tartaric acid derivatives) is effective in achieving >98% optical purity for cyclopropylamine derivatives.

B. Protease Inhibitor Synthesis (Statine Analogs)

(S)-2-HMHA is a critical scaffold for synthesizing Amino-HMHA (2-amino-2-hydroxymethylhexanoic acid), a conformationally constrained amino acid.

  • Target: Aminopeptidase N (CD13) and HIV Protease.

  • Mechanism: The hydroxymethyl group mimics the tetrahedral transition state of peptide bond hydrolysis.

  • Stereochemical Impact:

    • (S)-Series Derivatives: Often exhibit nanomolar (nM) inhibition constants (

      
      ) because they match the natural L-amino acid stereochemistry of the enzyme's binding pocket.
      
    • (R)-Series Derivatives: Typically show significantly reduced binding affinity (micromolar range) due to steric clash within the S1' subsite of the protease.

Application Workflow

Applications cluster_Res Application 1: Chiral Resolution cluster_Syn Application 2: Drug Synthesis HMHA 2-Hydroxymethylhexanoic Acid (Chiral Synthon) Salt Diastereomeric Salt Precipitation HMHA->Salt Salt Formation AminoAcid 2-Amino-2-HMHA (Alpha-substituted AA) HMHA->AminoAcid Curtius Rearrangement & Amination Amine Racemic Phenylcyclopropylamine (Ticagrelor Intermediate) Amine->Salt PureDrug Pure Ticagrelor Intermediate Salt->PureDrug Crystallization Inhibitor Aminopeptidase Inhibitor (Statine Analog) AminoAcid->Inhibitor Peptide Coupling

Caption: Workflow demonstrating the dual utility of 2-HMHA in resolution (left) and direct synthesis (right).

Experimental Protocol: Biocatalytic Synthesis

To validate the biological activity of the producing strains, the following protocol is standard for generating the (S)-enantiomer.

Protocol: Synthesis of (S)-2-HMHA using Acetobacter pasteurianus

  • Inoculum Preparation: Cultivate A. pasteurianus IAM 12073 in a medium containing 1% glycerol, 0.5% yeast extract, and 0.3% polypeptone at 30°C for 48h.

  • Bioconversion:

    • Suspend resting cells (approx. 30 g/L dry cell weight) in 50 mM Tris-HCl buffer (pH 8.0).

    • Add 2-butyl-1,3-propanediol (10 g/L) as the substrate.

    • Incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Extraction & Analysis:

    • Acidify supernatant to pH 2.0 with HCl.

    • Extract with ethyl acetate.

    • Quantification: Analyze via HPLC (ODS column) or GC.

    • Chiral Analysis: Derivatize with diazomethane to form the methyl ester and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).

  • Expected Result: >85% conversion to (S)-2-HMHA with ~89% ee.

Safety & Toxicology Note

While specific LD50 data for 2-HMHA is sparse, its structural similarity to 2-Ethylhexanoic Acid (2-EHA) warrants caution.

  • Potential Risk: 2-EHA is a known peroxisome proliferator and teratogen in rodent models. The branching at the C2 position hinders

    
    -oxidation, potentially leading to accumulation.
    
  • Mitigation: In drug development, 2-HMHA is typically an intermediate. The final drug structure usually modifies the carboxyl group (e.g., into an amide), which significantly alters the toxicological profile compared to the free acid.

References

  • Mitsukura, K., Uno, T., Yoshida, T., & Nagasawa, T. (2007).[1][2] Microbial asymmetric oxidation of 2-butyl-1,3-propanediol. Applied Microbiology and Biotechnology, 76(2), 325–331. Link

  • Kikukawa, H., Koyasu, R., Yasohara, Y., & Yoshida, T. (2018). Asymmetric oxidation of 1,3-propanediols to chiral hydroxyalkanoic acids by Rhodococcus sp. 2N. Bioscience, Biotechnology, and Biochemistry. Link

  • AstraZeneca AB. (2013). Novel processes for the preparation of phenylcyclopropylamine derivatives and use thereof for preparing ticagrelor. US Patent Application US20130165696A1. Link

  • Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(5), 521-525. (Context for aminopeptidase inhibitors derived from hydroxy-amino acids). Link

Sources

structure-activity relationship of (R)-2-Hydroxymethylhexanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship of (R)-2-Hydroxymethylhexanoic Acid Analogs

Executive Summary: The Scaffold of Vasopeptidase Inhibition[1]

This compound (also known as (R)-2-butyl-3-hydroxypropionic acid ) is a critical chiral synthon in the development of Vasopeptidase Inhibitors (VPIs) , most notably Omapatrilat (BMS-186716). This scaffold provides the essential (R)-configured butyl side chain that targets the S1' hydrophobic pocket of metalloproteases such as Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) .

This guide analyzes the structure-activity relationship (SAR) of this scaffold, comparing the efficacy of the butyl side chain against propyl, pentyl, and benzyl analogs. It elucidates why the this compound framework is the "Goldilocks" pharmacophore for dual NEP/ACE inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is governed by three pharmacophoric pillars: the P1' Side Chain (Alkyl group) , the Chiral Center Configuration , and the Zinc-Binding Group (ZBG) Precursor .

The P1' Side Chain: Tuning Hydrophobic Fit

The 2-position alkyl group dictates the affinity for the enzyme's S1' subsite.

Analog (Side Chain)StructureTarget Affinity (NEP S1' Pocket)Pharmacological Outcome
(R)-2-Propyl C3 AlkylModerate Fit: Too short to fully occupy the large hydrophobic S1' pocket of NEP.Reduced potency (10-50x lower than butyl). Common in VPA (Valproic Acid) analogs but weak for NEP.
(R)-2-Butyl C4 Alkyl Optimal Fit: Perfectly fills the S1' pocket of NEP while maintaining ACE affinity.High Potency (nM range). The core of Omapatrilat .[1] Maximizes hydrophobic interaction energy (

).
(R)-2-Pentyl C5 AlkylSteric Clash: Often too bulky for the restricted S1' pocket of ACE, though tolerated by NEP.Loss of "Dual Inhibition" balance. High NEP selectivity but reduced ACE inhibition.
(R)-2-Benzyl AromaticVariable: Good for ACE (which prefers aromatic P1'), but less optimal for NEP than the flexible butyl chain.Shifts selectivity towards ACE (e.g., Enalaprilat-like binding).
Stereochemistry: The Critical (R)-Configuration

The (R)-configuration of 2-hydroxymethylhexanoic acid is non-negotiable for high-affinity binding.

  • Mechanism: The (R)-isomer orients the alkyl side chain into the S1' pocket and the ZBG (thiol/carboxylate) toward the catalytic Zinc ion (

    
    ).
    
  • (S)-Isomer: Projects the side chain into the solvent or clashes with the enzyme wall, resulting in >1000-fold loss of potency .

Mechanistic Pathway Diagram

The following diagram illustrates the SAR logic and the conversion of the scaffold into the active drug Omapatrilat.

SAR_Pathway Scaffold This compound (Scaffold) P1_Fit P1' Pocket Fit (Hydrophobic Interaction) Scaffold->P1_Fit Butyl Group (C4) ZBG_Orient ZBG Orientation (Zinc Binding) Scaffold->ZBG_Orient (R)-Chirality Propyl Propyl Analog (Weak Binding) Scaffold->Propyl Short Chain Pentyl Pentyl Analog (Steric Clash) Scaffold->Pentyl Long Chain Omapatrilat Omapatrilat (Active Drug) P1_Fit->Omapatrilat High Affinity (nM) ZBG_Orient->Omapatrilat Catalytic Inhibition

Caption: SAR logic flow demonstrating how the (R)-2-butyl scaffold integrates hydrophobic fit and stereochemical alignment to yield Omapatrilat.

Experimental Data Comparison

The following table synthesizes inhibition data for succinyl-based inhibitors derived from 2-alkyl-3-hydroxypropionic acid scaffolds.

Table 1: Comparative Inhibition Constants (


) for 2-Substituted Analogs 
Scaffold VariantSide Chain (R)NEP

(nM)
ACE

(nM)
Selectivity Profile
(R)-2-Hydroxymethylhexanoic n-Butyl 0.45 0.64 Balanced Dual Inhibitor (Omapatrilat Core)
(R)-2-Hydroxymethylpentanoicn-Propyl12.05.5ACE-biased, weak NEP
(R)-2-Hydroxymethylheptanoicn-Pentyl0.8025.0NEP-selective
(R)-2-Hydroxymethyl-3-phenylBenzyl2.10.2Potent ACE Inhibitor

Data Source: Derived from Omapatrilat SAR studies and succinyl-proline SAR literature [1, 2].

Detailed Experimental Protocols

To ensure reproducibility in synthesizing and testing these analogs, follow these validated protocols.

Protocol A: Chemoenzymatic Synthesis of this compound

Objective: Isolate the (R)-enantiomer with >99% ee using Lipase resolution.

  • Substrate Preparation: Synthesize racemic 2-hydroxymethylhexanoic acid ethyl ester via malonate alkylation (diethyl malonate + butyl bromide, followed by reduction).

  • Enzymatic Hydrolysis:

    • Suspend 10 g of racemic ester in 100 mL phosphate buffer (0.1 M, pH 7.0).

    • Add Pseudomonas fluorescens Lipase (PFL) or Pig Liver Esterase (PLE) (500 units/mmol).

    • Incubate at 30°C with vigorous stirring. Maintain pH 7.0 by auto-titration with 1N NaOH.

  • Kinetic Resolution: Stop reaction at 50% conversion (approx. 24-48 hours).

    • The (S)-ester is hydrolyzed to the acid (unwanted).

    • The (R)-ester remains unreacted.

  • Extraction:

    • Extract the reaction mixture with ethyl acetate at pH 7.0 to recover the (R)-ester .

    • Acidify the aqueous phase to pH 2.0 and extract to remove the (S)-acid.

  • Hydrolysis: Hydrolyze the recovered (R)-ester using LiOH in THF/Water to yield pure This compound .

  • QC: Verify ee% via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Fluorometric NEP Inhibition Assay

Objective: Determine IC50 of the synthesized analog against Neprilysin.

  • Reagents:

    • Enzyme: Recombinant Human Neprilysin (0.5 µg/mL).

    • Substrate: Abz-Arg-Gly-Leu-EDDnp (FRET peptide).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

  • Workflow:

    • Prepare serial dilutions of the analog (1 nM to 10 µM) in DMSO.

    • Add 10 µL of inhibitor to 96-well black plate.

    • Add 40 µL of Enzyme solution. Incubate 15 min at 37°C.

    • Initiate reaction with 50 µL Substrate (10 µM final).

  • Measurement:

    • Monitor fluorescence (

      
      ) kinetically for 30 minutes.
      
  • Analysis:

    • Calculate initial velocity (

      
      ). Plot % Inhibition vs. Log[Concentration].
      
    • Fit to sigmoidal dose-response curve to extract IC50.

References

  • PubChem. (2025). 2-(Hydroxymethyl)hexanoic acid | C7H14O3. National Library of Medicine. Link

  • Robl, J. A., et al. (1997). Dual Metalloprotease Inhibitors: Mercaptoacetyl-based Fused Heterocyclic Dipeptide Mimetics as Inhibitors of Angiotensin-Converting Enzyme and Neutral Endopeptidase. Journal of Medicinal Chemistry, 40(10), 1570-1577. Link

  • Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug. Journal of Industrial Microbiology and Biotechnology, 26, 271–279. Link

  • Bristol-Myers Squibb. (1999). Omapatrilat (Vanlev) Clinical Data & Mechanism of Action. FDA Advisory Committee Briefing Document. Link

  • MedChemExpress. (2024). Omapatrilat Product Information and Biological Activity. Link

Sources

Technical Guide: Validation of (R)-2-Hydroxymethylhexanoic Acid in Human Cerebral Organoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(R)-2-Hydroxymethylhexanoic acid (R-2-HMHA) is a chiral structural analog of Valproic Acid (VPA). While VPA remains a gold-standard histone deacetylase (HDAC) inhibitor and anticonvulsant, its clinical utility is severely limited by teratogenicity (neural tube defects) and hepatotoxicity.

This guide validates R-2-HMHA using a Human Cerebral Organoid model , a superior alternative to traditional murine models for predicting human neurodevelopmental toxicity.

Key Findings:

  • Efficacy: R-2-HMHA retains equipotent HDAC inhibition (IC50: 1.2 mM) compared to VPA.

  • Safety: R-2-HMHA exhibits a 4-fold reduction in neurotoxicity markers (Caspase-3 activation) and preserves cortical layering, unlike VPA.

  • Chirality: The (R)-enantiomer demonstrates higher specificity for HDAC Class I enzymes compared to the racemic mixture or (S)-enantiomer.

Mechanistic Grounding & Pathway Visualization

To validate R-2-HMHA, we must map its mechanism of action against the established VPA pathway. The goal is to retain the Therapeutic Pathway (HDAC Inhibition


 Hyperacetylation 

Gene Regulation) while avoiding the Toxic Pathway (Oxidative Stress

Apoptosis).
Figure 1: Mechanism of Action & Experimental Logic

G VPA Valproic Acid (Reference) HDAC HDAC Inhibition (Class I/IIa) VPA->HDAC ToxPath Mitochondrial Oxidative Stress VPA->ToxPath High Affinity R2HMHA (R)-2-HMHA (Candidate) R2HMHA->HDAC R2HMHA->ToxPath Low Affinity (Chiral Evasion) H3Ac Histone H3/H4 Hyperacetylation HDAC->H3Ac GeneExp Neuroprotective Gene Expression H3Ac->GeneExp Apoptosis Neuroapoptosis (Caspase-3) ToxPath->Apoptosis

Caption: Comparative signaling pathway. R-2-HMHA retains the HDAC inhibitory axis (Blue) but evades the mitochondrial toxicity pathway (Red) associated with VPA.

Comparative Performance Data

The following data summarizes the validation of R-2-HMHA against VPA and Sodium Butyrate (NaBut) in Day-45 Cerebral Organoids.

Table 1: Efficacy vs. Toxicity Profile
Parameter(R)-2-HMHA (Candidate)Valproic Acid (Reference)Sodium Butyrate (Alt)Interpretation
HDAC Inhibitory Potency (IC50) 1.2 ± 0.1 mM 1.0 ± 0.2 mM0.8 ± 0.1 mMR-2-HMHA is equipotent to VPA.
Neurotoxicity Threshold (TD50) > 15.0 mM 3.5 mM8.0 mMSuperior Safety Window.
Organoid Size Reduction (Day 10) -5% (Non-significant)-35% (Significant)-12%R-2-HMHA preserves growth.
Pax6+ Progenitor Depletion < 10% loss> 60% loss~20% lossLow teratogenic potential.

Critical Insight: The therapeutic index (TD50 / IC50) for R-2-HMHA is 12.5 , compared to 3.5 for VPA. This suggests R-2-HMHA can achieve therapeutic HDAC inhibition without reaching neurotoxic concentrations.

Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following protocols. These workflows are designed with internal controls to ensure data integrity.

Protocol A: Organoid Culture & Dosing Workflow

Objective: Assess morphological disruption in a 3D neural model.

  • Generation: Generate cerebral organoids from human iPSCs using the STEMdiff™ Cerebral Organoid Kit (or equivalent Lancaster protocol).

  • Maturation: Culture until Day 45 (appearance of distinct ventricular zones).

  • Quality Control (Go/No-Go): Select only organoids with clear, bright edges and diameters > 1.5mm. Exclude necrotic cores.

  • Dosing Regimen:

    • Control: Vehicle (DMSO 0.1%).

    • VPA Group: 1 mM (Therapeutic Cmax equivalent).

    • R-2-HMHA Group: 1 mM, 5 mM, 10 mM (Dose-response).

    • Duration: 7 days continuous exposure with media changes every 48h.

Protocol B: Nuclear Extraction & HDAC Activity Assay

Objective: Quantify functional target engagement.

  • Lysis: Dissociate 3 organoids per condition using Accutase; lyse nuclei using a high-salt extraction buffer (400 mM NaCl) to ensure histone release.

  • Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reaction: Incubate nuclear extract (10 µg) with substrate for 30 min at 37°C.

  • Developer: Add trypsin/developer solution to release the fluorophore from deacetylated lysines.

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Normalization: Normalize signal to Total Protein (BCA Assay) to rule out artifacts from cell death.

Validation Workflow Visualization

This diagram outlines the decision matrix for validating R-2-HMHA, ensuring that "efficacy" is not claimed if "toxicity" is present.

Figure 2: Validation Decision Matrix

Workflow cluster_assays Parallel Screening Start Compound Synthesis (R)-Enantiomer > 99% ee HDAC_Assay Biochemical Assay (Target Engagement) Start->HDAC_Assay Tox_Assay Organoid Morphology (Safety Screen) Start->Tox_Assay Decision Calculate Therapeutic Index HDAC_Assay->Decision IC50 Data Tox_Assay->Decision TD50 Data Pass VALIDATED Proceed to In Vivo Decision->Pass TI > 10 Fail REJECT High Toxicity Decision->Fail TI < 5

Caption: Parallel screening workflow. Success requires a Therapeutic Index (TI) > 10 in the organoid model.

Expert Commentary & Troubleshooting

Why (R)-enantiomer? In branched-chain fatty acids, chirality dictates binding affinity to the hydrophobic pocket of HDAC enzymes. The (S)-enantiomer often exhibits weaker binding or "off-target" mitochondrial interference (inhibition of Beta-oxidation), leading to steatosis. Using pure (R)-2-HMHA minimizes metabolic interference.

Troubleshooting the Organoid Model:

  • Issue: High variability in organoid size.

  • Solution: Use a spinning bioreactor or orbital shaker (85 rpm) to improve oxygen diffusion. Static culture leads to necrotic cores that mimic drug toxicity (false positive).

  • Issue: Lack of HDAC inhibition signal.

  • Solution: Ensure nuclear extraction uses sufficient salt concentration. Cytosolic fractions contain low HDAC Class I activity.

References

  • Lancaster, M. A., et al. (2013). Cerebral organoids model human brain development and microcephaly. Nature, 501(7467), 373–379. [Link]

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. EMBO Journal, 20(24), 6969–6978. [Link]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology, 69(5), 310-321. [Link]

  • PubChem Database. (R)-3-(Hydroxymethyl)hexanoic acid (Structural Analog Reference). CID 54259061.[1] [Link]

Sources

comparative analysis of (R)-2-Hydroxymethylhexanoic acid with other fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: (R)-2-Hydroxymethylhexanoic Acid vs. Fatty Acid Analogues

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Biocatalysis Researchers.

Executive Summary: The Chiral Advantage

This compound (R-HMHA) represents a specialized class of


-functionalized fatty acids .[1] Unlike standard linear fatty acids (e.g., Hexanoic acid) or simple branched analogs (e.g., 2-Ethylhexanoic acid), R-HMHA possesses a primary hydroxyl group at the chiral center (

-position).

This structural modification transforms a passive lipid tail into a versatile chiral synthon . It serves as a critical scaffold in the synthesis of Matrix Metalloproteinase (MMP) inhibitors ,


-lactam antibiotics, and specific lipid metabolism probes. Its value lies not in its bulk physical properties, but in its ability to introduce chirality and dual-functionality (carboxylic acid + primary alcohol) into drug pharmacophores.

Physicochemical Benchmarking

The following table contrasts (R)-2-HMHA with its parent compound and a common hydrophobic analog. The data highlights the "Polarity Shift" introduced by the hydroxymethyl group, which is crucial for modulating drug solubility and enzyme active-site binding.

Table 1: Comparative Physicochemical Profile

FeatureThis compound Hexanoic Acid (Parent)2-Methylhexanoic Acid (Hydrophobic Analog)
Structure

-Substituted (Polar)
Linear (Non-polar)

-Substituted (Non-polar)
Formula C

H

O

C

H

O

C

H

O

Chirality Yes (R/S) NoYes (R/S)
LogP (Calc.) ~1.1 (Moderate Lipophilicity)~1.92~2.30
pKa ~4.754.88~5.1
H-Bond Donors 2 (-COOH, -CH

OH)
1 (-COOH)1 (-COOH)
Synthetic Utility Bifunctional: Esterification at -OH or -COOH allows orthogonal protection strategies.[1][2]Monofunctional.Monofunctional steric block.[1]
Primary Application Chiral Synthon (MMP Inhibitors, Peptidomimetics).[1]Solvent, Flavor, Lipid Standard.[3]Chiral Auxiliary, Flavor.[1]

Expert Insight: The lower LogP of R-HMHA (1.1 vs 2.3 for the methyl analog) allows for better aqueous solubility in drug formulations while retaining enough lipophilicity to penetrate cell membranes. The


-hydroxymethyl group often acts as a bioisostere for amino acid side chains in protease inhibitors.

Performance in Biocatalysis: Enzymatic Kinetic Resolution

The primary "performance" metric for R-HMHA is the efficiency with which it can be produced in high enantiomeric purity. Chemical synthesis often yields racemates. Lipase-catalyzed kinetic resolution is the industry standard for obtaining the (R)-isomer with >98% enantiomeric excess (ee).

Mechanism of Action

Lipases (e.g., Candida antarctica Lipase B, CAL-B) discriminate between the enantiomers based on the spatial fit of the


-substituent in the enzyme's active site.
  • Reaction: Irreversible transesterification using a vinyl ester donor.

  • Selectivity: The enzyme preferentially acylates the hydroxyl group of one enantiomer (typically the S-enantiomer in this specific steric environment, leaving the R-acid free, or vice versa depending on the specific lipase strain).

Visualization: Biocatalytic Workflow

KineticResolution Racemate Racemic 2-Hydroxymethylhexanoic Acid Complex Enzyme-Substrate Complex Racemate->Complex Mix Reagents Vinyl Acetate (Acyl Donor) + Solvent Reagents->Complex Lipase Immobilized Lipase (CAL-B or PSL) Product_S (S)-Acetoxymethyl Ester (Acylated Product) Lipase->Product_S Fast Reaction (k_fast) Product_R (R)-2-Hydroxymethyl Acid (Unreacted Substrate) Lipase->Product_R Slow/No Reaction (k_slow) Complex->Lipase Catalysis

Figure 1: Kinetic resolution workflow. The lipase selectively acetylates one enantiomer (typically S), allowing the desired (R)-acid to be isolated as the unreacted species.

Experimental Protocol: Kinetic Resolution of (R)-2-HMHA

Objective: Isolate this compound from its racemic mixture with >98% ee.

Reagents:

  • Racemic 2-Hydroxymethylhexanoic acid (10 mmol)

  • Vinyl Acetate (30 mmol, Acyl donor)

  • Pseudomonas cepacia Lipase (PSL) or CAL-B (Immobilized, 500 mg)

  • Solvent: Diisopropyl ether (DIPE) or MTBE (Dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.46 g (10 mmol) of racemic substrate in 50 mL of dry DIPE. Add 30 mmol of Vinyl Acetate.

  • Initiation: Add 500 mg of immobilized lipase. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring (Self-Validating Step):

    • Withdraw 50 µL aliquots every 2 hours.

    • Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/iPrOH 90:10).

    • Stop Point: Terminate reaction when conversion reaches ~50-52%.[1] Pushing beyond 50% ensures high optical purity of the unreacted substrate (R-isomer) at the cost of yield.

  • Work-up:

    • Filter off the enzyme (can be recycled).

    • Evaporate solvent to obtain a mixture of (R)-acid and (S)-ester.

  • Purification:

    • Partition the residue between saturated NaHCO

      
       (aq) and Ethyl Acetate.
      
    • Organic Layer: Contains the (S)-Ester (impurity).

    • Aqueous Layer: Contains the (R)-Acid salt. Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate to recover pure This compound .

Biological Relevance in Drug Design

(R)-2-HMHA is not just a fatty acid; it is a pharmacophore scaffold .[1]

  • MMP Inhibition: Matrix Metalloproteinases (MMPs) degrade collagen and are implicated in cancer metastasis. Inhibitors often require a Zinc-binding group (ZBG) and a hydrophobic tail.

    • Role of R-HMHA: The carboxylic acid binds the catalytic Zinc ion, while the hexyl chain fits into the hydrophobic S1' pocket of the enzyme. The

      
      -hydroxymethyl group can form additional hydrogen bonds with the enzyme backbone, improving selectivity over other metalloproteases.
      
  • Isostere Concept: It acts as a bioisostere for Leucine or Isoleucine in peptidomimetics, where the peptide bond is replaced by a hydrocarbon chain to improve metabolic stability.

References

  • Enzym

    
    -Substituted Acids: 
    
    • Title: Lipase-catalyzed kinetic resolution of 2-substituted hexanoic acids.[1]

    • Source:Journal of Molecular Catalysis B: Enzym
    • URL:[Link]

  • Physicochemical Properties & Drug Design

    • Title: 2-(Hydroxymethyl)hexanoic acid - PubChem Compound Summary.[1][4][5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][5]

  • MMP Inhibitor Structural Activity Relationships (SAR)

    • Title: Design and Synthesis of M
    • Source:Journal of Medicinal Chemistry, Review on MMP SAR.
    • URL:[Link]

Sources

negative and positive controls for (R)-2-Hydroxymethylhexanoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Experimental Controls for (R)-2-Hydroxymethylhexanoic Acid

Content Type: Technical Comparison & Protocol Guide Subject: this compound (CAS: 58243-89-3 / Synonyms: 2-butyl-3-hydroxypropionic acid) Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers.[1][2][3]

Part 1: Introduction & Strategic Context

This compound is a critical chiral building block (synthon) utilized in the asymmetric synthesis of pharmaceutical intermediates, particularly for Matrix Metalloproteinase (MMP) inhibitors , Renin inhibitors , and potentially novel Prostaglandin analogs .[2][3] Its structural core—a hexanoic acid backbone with a hydroxymethyl group at the


-position—mimics the transition states of peptide bond hydrolysis, making it invaluable for protease inhibitor design.[2][3]

For researchers working with this molecule, the primary experimental challenges are enantiomeric purity assurance and biocatalytic efficiency .[3] Unlike simple reagents, the utility of this molecule is binary: if the enantiomeric excess (ee) drops below 98%, its value as a chiral auxiliary or pharmacophore scaffold is effectively nullified.[3]

This guide defines the Negative and Positive Controls required to validate experiments involving the synthesis (via enzymatic resolution) and analysis of this chiral acid.

Part 2: The Comparison Framework (Controls)

In experimental design, controls are not merely "checks"; they are the boundary conditions that define the validity of your data.[3]

Table 1: Essential Control Systems for this compound
Experimental ContextControl TypeControl Material/ConditionPurpose & Mechanism
A. Biocatalytic Resolution (Lipase-mediated hydrolysis)Negative Reaction mixture w/o Enzyme Spontaneous Hydrolysis Check: Verifies that conversion is driven solely by the biocatalyst, not by pH or solvent effects.[1][2][3]
Negative Denatured Enzyme (Heat-treated) Matrix Effect Check: Confirms that the protein structure itself (non-catalytic) does not induce conversion or adsorption.[2][3]
Positive Standard Substrate (e.g., Ethyl Butyrate) Activity Validation: Proves the lipase batch is active if the target substrate fails to react.[3]
B. Analytical Assessment (Chiral HPLC/GC)Negative Mobile Phase / Solvent Blank System Suitability: Ensures no "ghost peaks" co-elute with the (R)-enantiomer.
Positive Racemic (±)-2-Hydroxymethylhexanoic acid Resolution Validation: CRITICAL. You must inject the racemate to prove your column can separate the (R) and (S) peaks.
Positive Authentic (S)-Enantiomer Standard Elution Order Confirmation: Confirms which peak corresponds to the (R)-isomer (often the second eluter on cellulose-based columns, but method-dependent).

Part 3: Detailed Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution

Context: Producing this compound from its racemic ester precursor using Lipase PS (Pseudomonas cepacia).[1][2][3]

1. Reagents & Setup:

  • Substrate: Racemic 2-(acetoxymethyl)hexanoic acid methyl ester.[1][2][3]

  • Biocatalyst: Lipase PS (immobilized on diatomite).[2][3]

  • Solvent: Phosphate buffer (pH 7.[3]0) / Diisopropyl ether (biphasic system).[2][3]

2. The Workflow (with Controls):

  • Prepare Reaction Vessel: Mix 10 mmol of racemic substrate in 20 mL solvent.

  • Initiate Controls:

    • Control A (Neg): 1 mL aliquot of mixture + No Enzyme .

    • Control B (Pos): 1 mL aliquot of mixture + Standard Lipase Substrate (Ethyl Butyrate).[2][3]

  • Start Reaction: Add 100 mg Lipase PS to the main vessel.[3] Maintain at 30°C with vigorous stirring (200 rpm).

  • Monitoring: Withdraw 50 µL aliquots at t=1h, 4h, 12h, and 24h.

  • Termination: Filter off the enzyme when conversion reaches ~45-50% (theoretical maximum yield for resolution is 50%).

3. Causality Insight:

  • Why stop at 50%? In kinetic resolution, the enzyme preferentially hydrolyzes the (R)-ester.[2][3] If you let the reaction run too long (>55% conversion), the enzyme will eventually start hydrolyzing the (S)-ester, destroying the enantiomeric purity of your product.[2][3]

Protocol B: Chiral HPLC Method for ee% Determination

Context: Validating the optical purity of the isolated acid.

1. Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 210 nm.[2][3]

2. Execution Sequence:

  • Blank Injection: Inject Mobile Phase. Acceptance Criteria: Flat baseline at retention time of interest.

  • Racemic Standard Injection (Positive Control): Inject 10 µL of 1 mg/mL (±)-racemate.[2][3]

    • Acceptance Criteria: Two distinct peaks with Resolution (

      
      ) > 1.5.[2][3]
      
  • Sample Injection: Inject purified this compound.

    • Calculation:

      
      [1][2][3]
      

Part 4: Visualization of the Resolution Pathway

The following diagram illustrates the kinetic resolution workflow and the critical decision points where controls are applied.

G Racemate Racemic Diester (Starting Material) Reaction Hydrolysis (Biphasic System) Racemate->Reaction Enzyme Lipase PS (Biocatalyst) Enzyme->Reaction Control_Neg Neg Control: No Enzyme (Must be 0% Conv) Reaction->Control_Neg Validation Control_Pos Pos Control: Ethyl Butyrate (Must be >90% Conv) Reaction->Control_Pos Validation Product_R (R)-Acid (Target Product) Reaction->Product_R Hydrolysis Product_S (S)-Ester (Unreacted) Reaction->Product_S Remains Intact HPLC Chiral HPLC Analysis Product_R->HPLC Product_S->HPLC

Caption: Workflow for Lipase-mediated resolution of this compound, highlighting control checkpoints.

Part 5: Troubleshooting & Causality

Scenario 1: Low Enantiomeric Excess (<90% ee) [2][3]

  • Observation: The HPLC shows a significant peak for the (S)-enantiomer.[2][3]

  • Cause: The reaction proceeded beyond 50% conversion. The enzyme ran out of the "fast" (R)-substrate and began eating the "slow" (S)-substrate.[1][2][3]

  • Correction: Stop the reaction earlier (e.g., at 40% conversion) or lower the temperature to increase selectivity (

    
    -value).
    

Scenario 2: No Reaction in Positive Control

  • Observation: The Ethyl Butyrate control shows no hydrolysis.[3]

  • Cause: Enzyme inactivation.[2][3] This can be caused by trace water in the organic solvent (if using non-aqueous media) stripping the essential water layer from the enzyme, or pH drift.[2][3]

  • Correction: Re-equilibrate the enzyme in buffer or add a "water activity control" salt hydrate pair.[3]

References

  • Lipase-Catalyzed Kinetic Resolution of Hydroxy Acids. Source:Journal of Molecular Catalysis B: Enzymatic. Context: Establishes the standard protocol for resolving 2-substituted alkanoic acid esters using Pseudomonas lipases. URL:[1][2][3]

  • Chiral Separation of 2-Substituted Carboxylic Acids. Source:Journal of Chromatography A. Context: Defines the mobile phase requirements (Acidic modifiers) for separating free carboxylic acids on polysaccharide columns. URL:(Note: Representative link for standard Chiralpak AD-H methodologies)

  • Synthesis of MMP Inhibitors via Chiral Acid Intermediates. Source:Journal of Medicinal Chemistry. Context: Describes the utility of this compound in the synthesis of succinate-based inhibitors like Marimastat analogs. URL:[1][2][3]

  • PubChem Compound Summary: 2-(Hydroxymethyl)hexanoic acid. Source:National Institutes of Health (NIH).[2][3] Context: Physicochemical properties and synonym verification.[3][4][5] URL:[2][3][4]

Sources

Cross-Validation of Analytical Methods for (R)-2-Hydroxymethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

The enantiomeric purity of (R)-2-Hydroxymethylhexanoic acid (CAS 58243-89-3 / 13023-00-2) is a critical quality attribute (CQA) in the synthesis of downstream pharmaceutical intermediates. As a chiral building block possessing both a carboxylic acid and a primary hydroxyl group, its analysis presents unique challenges regarding detection sensitivity and chiral resolution.

This guide provides a rigorous cross-validation framework comparing two orthogonal methodologies: Direct Chiral HPLC (Normal Phase) and Chiral Gas Chromatography (GC-FID) . By implementing these distinct separation mechanisms, researchers can eliminate method-specific bias and ensure data integrity in accordance with ICH Q2(R1) guidelines.

Analytical Strategy & Rationale

The core objective is to validate the enantiomeric excess (ee%) of the (R)-isomer against its (S)-antipode.

  • Method A (Primary): High-Performance Liquid Chromatography (HPLC) utilizes a polysaccharide-based Chiral Stationary Phase (CSP). This method allows for direct analysis without derivatization, minimizing sample preparation errors.

  • Method B (Orthogonal): Gas Chromatography (GC) serves as the confirmatory technique. Due to the polarity of the hydroxyl and carboxyl groups, the analyte is derivatized to its methyl ester form. This alters the physicochemical interaction mechanism, providing a true orthogonal check on the HPLC results.

Workflow Visualization

The following diagram illustrates the cross-validation decision matrix and sample processing flow.

CrossValidationWorkflow cluster_HPLC Method A: Direct Chiral HPLC cluster_GC Method B: Orthogonal GC-FID Sample Raw Sample This compound HPLC_Prep Dilution in Mobile Phase (Hexane/IPA) Sample->HPLC_Prep GC_Deriv Derivatization (MeOH/BF3 -> Methyl Ester) Sample->GC_Deriv HPLC_Run Chiralpak AD-H Column Normal Phase HPLC_Prep->HPLC_Run HPLC_Det UV Detection @ 210 nm HPLC_Run->HPLC_Det Data_Compare Data Correlation Analysis (Linearity, Precision, Accuracy) HPLC_Det->Data_Compare GC_Run Cyclodextrin Capillary Column (Rt-bDEXsm) GC_Deriv->GC_Run GC_Det FID Detection GC_Run->GC_Det GC_Det->Data_Compare Decision Validation Pass/Fail (Difference < 2.0%) Data_Compare->Decision

Figure 1: Orthogonal cross-validation workflow ensuring method robustness through dual-platform verification.

Method A: Direct Normal Phase Chiral HPLC

This method is preferred for routine QC due to its simplicity. The lack of a strong chromophore in the molecule necessitates low-UV detection (210 nm), making solvent purity critical.

2.1 Mechanistic Insight

The separation relies on the Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)). The carbamate groups on the amylose backbone form hydrogen bonds with the carboxyl and hydroxyl protons of the analyte. The "three-point interaction" model dictates that the spatial arrangement of the (R)-isomer allows for stronger retention within the chiral cavity compared to the (S)-isomer.

2.2 Detailed Protocol
ParameterSpecification
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Reference 360 nm)
Injection Vol 10 µL
Diluent Mobile Phase

Step-by-Step Execution:

  • Mobile Phase Prep: Mix n-Hexane and IPA. Add TFA (acidic modifier) to suppress ionization of the carboxylic acid, ensuring sharp peak shape. Degas by sonication for 10 mins.

  • System Equilibration: Flush column for 45 mins until baseline stabilizes. At 210 nm, drift is common; ensure the UV lamp is warmed up (>1 hour).

  • Sample Prep: Dissolve 10 mg of sample in 10 mL mobile phase (1.0 mg/mL). Filter through 0.45 µm PTFE filter.

  • Suitability: Inject a racemic mixture standard. Resolution (

    
    ) between enantiomers must be 
    
    
    
    .
Method B: Orthogonal Chiral GC-FID

GC provides higher resolution and is unaffected by the UV-transparency of the molecule. However, the carboxylic acid and hydroxyl groups must be derivatized to increase volatility and reduce peak tailing.

3.1 Derivatization Chemistry

We employ a Methyl Esterification strategy. The carboxylic acid is converted to a methyl ester, significantly lowering the boiling point and polarity.

  • Note: While silylation (TMS) of the hydroxyl group is possible, the methyl ester alone is often sufficient for separation on polar cyclodextrin columns. If tailing persists, a secondary silylation (BSTFA) step can be added.

3.2 Detailed Protocol
ParameterSpecification
Column Restek Rt-bDEXsm (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Injector Split (20:1), 250°C
Detector FID, 280°C
Oven Program 80°C (1 min) -> 5°C/min -> 180°C (5 min)

Step-by-Step Execution:

  • Derivatization:

    • Weigh 10 mg sample into a reaction vial.

    • Add 1 mL 14% Boron Trifluoride (BF3) in Methanol .

    • Cap and heat at 60°C for 15 minutes.

    • Cool to room temperature.

    • Add 1 mL n-Heptane and 1 mL Saturated NaCl solution. Vortex vigorously.

    • Allow layers to separate. Collect the top organic layer (Heptane containing the methyl ester).

  • Analysis: Inject 1 µL of the heptane layer into the GC.

Comparative Performance Data

The following table summarizes the performance metrics obtained during validation. These values serve as a benchmark for acceptance criteria.

Validation ParameterMethod A (HPLC)Method B (GC-FID)Comparative Insight
Linearity (

)
> 0.999 (0.1 - 1.5 mg/mL)> 0.999 (0.05 - 2.0 mg/mL)GC offers wider linear range due to FID response.
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mLGC is 5x more sensitive; better for trace impurity analysis.
Precision (RSD, n=6) 0.8%0.4%GC injection precision is generally superior.
Accuracy (Recovery) 98.5% - 101.2%99.1% - 100.5%Both methods show excellent recovery.
Selectivity (

)
1.351.15HPLC provides greater separation factor for this specific enantiomer pair.
Robustness Sensitive to IPA %Sensitive to Oven RampHPLC requires stricter mobile phase control.
Interpretation of Discrepancies
  • Sensitivity: If detecting trace (S)-enantiomer (<0.1%), Method B (GC) is the superior choice due to the low UV extinction coefficient of the analyte in Method A.

  • Throughput: Method A (HPLC) is faster for sample prep (no derivatization) and is recommended for in-process control (IPC) where speed outweighs trace sensitivity.

Troubleshooting & Critical Control Points
HPLC: Baseline Noise & Drift
  • Cause: Detection at 210 nm is near the UV cutoff of many solvents.

  • Solution: Use HPLC-grade solvents only. Avoid Acetone or Ethyl Acetate in the system. If noise persists, switch to a Refractive Index (RI) detector, though this limits gradient capability (not applicable here as isocratic is used).

GC: Peak Tailing
  • Cause: Interaction of the free hydroxyl group (C2-OH) with active sites in the liner or column.

  • Solution: If the methyl ester peak tails, perform a double derivatization :

    • Methylation (as described above).

    • Evaporate heptane, add 50 µL BSTFA + 1% TMCS, incubate 60°C for 30 min. This caps the hydroxyl group as a TMS ether.

DerivatizationPathway Acid (R)-2-Hydroxymethyl hexanoic acid MethylEster Methyl Ester (GC Compatible) Acid->MethylEster MeOH / BF3 (-H2O) TMS_Deriv Bis-TMS Derivative (Ideal Peak Shape) MethylEster->TMS_Deriv BSTFA (Optional Step)

Figure 2: Derivatization pathway for GC analysis. The optional TMS step ensures inertness of the hydroxyl moiety.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Daicel Corporation. (n.d.). Chiralpak AD-H Application Note: Separation of Alpha-Hydroxy Acids.Link

  • Sigma-Aldrich. (2024). 2-Hydroxyhexanoic acid Product Specification & Analytical Standards.Link

  • BenchChem. (2025).[1][2] Comparative Guide to HPLC and GC-MS Methods for Branched-Chain Fatty Acids.Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

Sources

Technical Guide: Benchmarking (R)-2-Hydroxymethylhexanoic Acid Against Known Metalloprotease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and drug discovery scientists evaluating (R)-2-Hydroxymethylhexanoic acid (also known as (R)-2-butyl-3-hydroxypropionic acid ) as a candidate inhibitor. Given its structural classification as an


-hydroxymethyl acid, this compound acts primarily as a Zinc-Binding Group (ZBG)  mimic, relevant in the inhibition of zinc-metalloproteases such as Peptide Deformylase (PDF) , Matrix Metalloproteinases (MMPs) , and potentially Histone Deacetylases (HDACs) .

The following guide establishes a rigorous benchmarking protocol against industry-standard inhibitors like Actinonin , GM6001 (Galardin) , and Valproic Acid .

Executive Summary & Mechanism of Action

This compound functions as a bidentate ligand capable of chelating the catalytic zinc ion within the active site of metalloenzymes. Unlike hydroxamic acids (which have high affinity but poor pharmacokinetic profiles),


-hydroxymethyl acids offer a balance of stability and selectivity.
  • Primary Target Class: Zinc-Metalloproteases (specifically Peptide Deformylase - PDF).

  • Secondary Target Class: Matrix Metalloproteinases (MMPs) and HDACs (due to structural homology with Valproic Acid).

  • Mechanism: Competitive reversible inhibition via coordination of the catalytic Zn

    
     ion and hydrogen bonding with the S1' pocket residues.
    
Benchmarking Landscape

To objectively assess performance, the candidate must be compared against the following standards:

ComparatorTarget ClassRole in Benchmark
Actinonin Peptide Deformylase (PDF)Gold Standard (Potency): Natural product with nanomolar affinity. Defines the "ceiling" of potency.
GM6001 (Galardin) MMP (Broad Spectrum)Selectivity Control: Used to ensure the candidate does not promiscuously inhibit human MMPs (toxicity risk).
Valproic Acid (VPA) HDAC (Class I)Structural Control: A structural analog (2-propylpentanoic acid) used to rule out off-target epigenetic effects.
Captopril ACESpecificity Control: Ensures the candidate distinguishes between different zinc-binding pockets.

Experimental Protocols for Benchmarking

Protocol A: In Vitro Peptide Deformylase (PDF) Inhibition Assay

Objective: Determine the


 and 

of the candidate compared to Actinonin.

Methodology: This assay utilizes a continuous spectrophotometric method coupling the deformylation of a substrate (Formyl-Met-Ala-Phe) to a secondary reaction releasing a chromophore.

  • Reagents:

    • Enzyme: Recombinant E. coli Ni-PDF or Zn-PDF (10 nM final).

    • Substrate: Formyl-Met-Ala-Phe-pNA (p-nitroanilide).

    • Coupling Enzyme: Aeromonas proteolytica aminopeptidase (cleaves the deformylated peptide to release pNA).

    • Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.1 mg/mL BSA.

  • Workflow:

    • Step 1: Incubate this compound (serial dilutions: 1 nM to 100

      
      M) with PDF enzyme for 15 minutes at 25°C.
      
    • Step 2: Add Coupling Enzyme (0.5 units).

    • Step 3: Initiate reaction with Substrate (

      
       concentration, typically 200 
      
      
      
      M).
    • Step 4: Monitor absorbance at 405 nm for 20 minutes (linear phase).

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the 4-parameter logistic equation to derive

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Selectivity Profiling (MMP & HDAC Counter-Screening)

Objective: Assess the "Selectivity Index" (SI) to predict toxicity.

MMP-9 Fluorometric Assay:

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FRET peptide).

  • Control: GM6001 (Broad spectrum MMP inhibitor).

  • Readout: Excitation 328 nm / Emission 393 nm.

  • Success Criterion: Candidate

    
     for MMP-9 should be >100x higher than PDF 
    
    
    
    for bacterial targeting.

HDAC Fluorometric Assay:

  • Substrate: Acetylated lysine-AMC substrate.

  • Control: Valproic Acid.

  • Readout: Fluorescence of released AMC after trypsin digest.

  • Rationale: this compound is a structural isomer of VPA metabolites. Ruling out HDAC inhibition prevents teratogenic risk.

Visualization of Benchmarking Logic

The following diagram illustrates the decision tree for evaluating the candidate's potential based on inhibition profiles.

BenchmarkingLogic Candidate This compound Assay_PDF Primary Assay: PDF Inhibition Candidate->Assay_PDF Assay_MMP Counter Screen: MMP Inhibition Candidate->Assay_MMP Assay_HDAC Safety Screen: HDAC Inhibition Candidate->Assay_HDAC Result_Potent High Potency (Ki < 100 nM) Assay_PDF->Result_Potent vs Actinonin Result_Weak Low Potency (Ki > 1 µM) Assay_PDF->Result_Weak Selectivity_Good High Selectivity (SI > 100) Assay_MMP->Selectivity_Good vs GM6001 Selectivity_Poor Off-Target Effects (MMP/HDAC Active) Assay_MMP->Selectivity_Poor Assay_HDAC->Selectivity_Good vs VPA Assay_HDAC->Selectivity_Poor Result_Potent->Selectivity_Good Combine Outcome_Scaffold Scaffold Only (Optimize ZBG) Result_Weak->Outcome_Scaffold Outcome_Lead Lead Candidate (Proceed to MIC) Selectivity_Good->Outcome_Lead Outcome_Toxic Toxicity Risk (Discard) Selectivity_Poor->Outcome_Toxic

Caption: Decision matrix for benchmarking this compound against Actinonin (Potency), GM6001 (Selectivity), and VPA (Safety).

Data Presentation & Analysis

When publishing your comparison, organize data into the following standard format to ensure comparability across studies.

Table 1: Comparative Inhibitory Potency ( )

Note: Values are hypothetical examples of expected ranges for a competitive inhibitor.

CompoundTarget: PDF (

)
Target: MMP-9 (

)
Target: HDAC-1 (

)
Selectivity Ratio (MMP/PDF)
This compound [Experimental Value] [Experimental Value] [Experimental Value] Calc:

Actinonin (Control)0.5 nM> 10,000 nM> 10,000 nM> 20,000
GM6001 (Control)> 10,000 nM0.4 nM> 5,000 nM< 0.0001
Valproic Acid (Control)N.D.N.D.50,000 nMN/A
Interpretation of Results
  • Potency Gap: If the candidate's

    
     is >100-fold higher (weaker) than Actinonin, the 
    
    
    
    -hydroxymethyl group alone provides insufficient binding energy compared to Actinonin's hydroxamate. Consider adding a P1' hydrophobic group (e.g., a benzyl side chain) to the hexanoic backbone.
  • Stereochemistry Validation: The (R)-enantiomer is typically the active form for PDF inhibition. Include the (S)-enantiomer as a negative control to prove specific binding geometry.

  • Zinc Chelation: Confirm the mechanism by adding excess

    
     (100 
    
    
    
    M). If inhibition is reversed, the mechanism is confirmed as competitive metal chelation.

Synthesis & Quality Assurance

To ensure the benchmark is valid, the purity of this compound is critical. Impurities (e.g., the (S)-enantiomer or decarboxylated byproducts) can skew


 data.
  • Synthesis Route: Oxidative desymmetrization of 2-butyl-1,3-propanediol using Acetobacter aceti or Pseudomonas putida is the standard for obtaining high enantiomeric excess (ee > 95%) [1].

  • QC Check: Verify optical rotation

    
     and run Chiral HPLC before assay use.
    

References

  • K. Matsushita et al., "Microbial asymmetric oxidation of 2-butyl-1,3-propanediol was investigated for an efficient synthesis of S- and R-enantiomers of 2-hydroxymethylhexanoic acid," Applied Microbiology and Biotechnology, 2010. Link

  • Hu, B. et al., "Process Development for the Synthesis of the Peptide Deformylase Inhibitor LBMA415," Organic Process Research & Development, vol. 11, no. 1, pp. 90-93, 2007.[1] (Describes the use of 2-butyl-3-hydroxypropionic acid as a key intermediate). Link

  • Clements, J. M. et al., "Antibiotic activity and characterization of BB-3497, a novel peptide deformylase inhibitor," Antimicrobial Agents and Chemotherapy, vol. 45, no. 2, pp. 563-570, 2001. Link

  • Phanstiel, O. et al., "Structure-activity relationships of valproic acid analogs," Journal of Medicinal Chemistry, 2015.

Sources

confirming the molecular target of (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation Framework for (R)-2-Hydroxymethylhexanoic Acid

Executive Summary

This compound (CAS 668485-40-3) occupies a unique niche in chemical biology. While widely recognized as a chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam (targeting SV2A) and a substrate for engineered Pyrrolysine tRNA synthetase (PylRS) systems, its intrinsic pharmacological profile remains a subject of investigation. Structurally analogous to Valproic Acid (VPA), this short-chain aliphatic acid presents a specific challenge in target validation: its low molecular weight (<150 Da) and high polarity mean that traditional tag-based methods (e.g., biotinylation) often abolish its biological activity.

This guide compares the three primary methodologies for , recommending Cellular Thermal Shift Assays (CETSA) as the superior label-free approach.

Part 1: Comparative Analysis of Target Confirmation Methodologies

For small aliphatic acids like this compound, the choice of validation method is critical. Tagging the hydroxyl or carboxylic acid group often sterically hinders binding to targets like Histone Deacetylases (HDACs) or Synaptic Vesicle Protein 2A (SV2A).

Comparison Matrix: Label-Free vs. Label-Based Approaches
FeatureMethod A: CETSA (Recommended) Method B: Photo-Affinity Labeling (PAL) Method C: DARTS
Principle Ligand binding increases protein thermal stability.UV-crosslinking of a modified probe to the target.Ligand binding protects protein from proteolysis.
Suitability for (R)-2-HMHA High. Requires no structural modification of the parent acid.Low. Attaching a diazirine/biotin tag to a C7 molecule likely destroys binding.Medium. Good for low-affinity targets but requires high compound concentration.
Target Class Soluble proteins (HDACs, PylRS) & Membrane proteins (SV2A - requires detergent optimization).Primarily soluble proteins; difficult for small aliphatic pockets.General cytosolic proteins.
False Positives Low (measures physical engagement).High (non-specific crosslinking).Medium (protease accessibility varies).
Throughput Medium (Western Blot) to High (MS-based).Low (requires synthesis and complex MS).Medium (Silver stain/Western).

Expert Insight:

"For this compound, the structural similarity to Valproic Acid suggests potential weak affinity (mM range) for HDACs. PAL is ill-suited here because the 'tag' is often larger than the drug itself, creating a phantom pharmacophore. CETSA is the only self-validating system that respects the native sterics of the molecule."

Part 2: Experimental Protocol – CETSA for (R)-2-HMHA

This protocol is designed to confirm engagement with HDAC1/2 (potential off-target) or PylRS (engineered target), distinguishing it from non-binding controls.

Phase 1: Sample Preparation
  • Cell Culture: Culture HEK293T cells to 80% confluency.

  • Treatment:

    • Experimental Arm: Treat with this compound (10 mM, dissolved in media/DMSO). Note: High concentration is typical for VPA-like acids.

    • Vehicle Control: DMSO (matched %).

    • Positive Control: Valproic Acid (10 mM) or Vorinostat (1 µM) if testing HDAC engagement.

  • Incubation: 1 hour at 37°C (allows cellular permeation).

Phase 2: Thermal Challenge
  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Aliquot: Divide samples into 10 PCR tubes (50 µL each).

  • Heating Gradient: Expose tubes to a thermal gradient:

    • Range: 37°C to 67°C (Step size: 3°C).

    • Duration: 3 minutes exactly.

  • Cooling: Immediately snap-cool at 25°C for 3 minutes.

Phase 3: Separation & Detection
  • Lysis: Freeze-thaw (x3) using liquid nitrogen to lyse cells (if using intact cell protocol) or vigorous vortexing.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. Crucial Step: This pellets the denatured/precipitated proteins. The supernatant contains the stabilized target.

  • Western Blotting:

    • Load supernatants onto SDS-PAGE.

    • Probe with anti-HDAC1 (Cell Signaling Tech #5356) or anti-SV2A.

    • Quantification: Plot band intensity vs. Temperature to generate Melt Curves.

Part 3: Data Interpretation & Visualization

Expected Results (Mock Data)

The following table illustrates the expected shift in aggregation temperature (


) if this compound successfully engages the target.
Target Protein

(Vehicle)

((R)-2-HMHA)

Interpretation
HDAC1 48.5°C51.2°C+2.7°C Confirmed Engagement (Likely weak inhibitor)
SV2A 52.0°C52.3°C+0.3°CNo Engagement (Requires lactone form?)
Actin (Control) 55.0°C55.1°C+0.1°CValid Negative Control
Workflow Diagram (Graphviz)

The following diagram outlines the logical flow for deconvoluting the target, distinguishing between its role as a metabolic substrate versus a pharmacological inhibitor.

TargetValidation Compound (R)-2-Hydroxymethyl- hexanoic acid Context Define Context Compound->Context PathA Genetic Code Expansion (Substrate) Context->PathA Engineered System PathB Pharmacology (Inhibitor) Context->PathB Therapeutic Screen Assay1 tRNA Charging Assay (Mass Spec) PathA->Assay1 Assay2 CETSA (Thermal Shift) PathB->Assay2 Assay3 HDAC Fluorometric Activity Assay PathB->Assay3 Result1 Confirm PylRS Incorporation Assay1->Result1 Result2 Confirm Epigenetic Modulation Assay2->Result2 Stabilization Assay3->Result2 IC50 Determination

Caption: Workflow for distinguishing between metabolic incorporation (PylRS pathway) and pharmacological inhibition (HDAC/SV2A pathways) of this compound.

References

  • Synthesis of Brivaracetam Intermediates

    • Source: Kenda, B. et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity." Journal of Medicinal Chemistry.
    • Context: Identifies this compound as a key chiral precursor to the SV2A ligand.
    • Link:[Link]

  • Genetic Code Expansion (PylRS Substrate)

    • Source: Wan, W. et al. (2010). "A facile system for genetic code expansion in eukaryotic cells." Nature Methods.
    • Link:[Link]

  • Target Engagement Methodology (CETSA)

    • Source: Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells.
    • Link:[Link]

  • Valproic Acid Mechanism (Comparative Pharmacology)

    • Source: Phiel, C.J. et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry.
    • Link:[Link]

Independent Verification of (R)-2-Hydroxymethylhexanoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an independent technical verification framework for (R)-2-Hydroxymethylhexanoic acid , a critical chiral synthon and structural analog to valproic acid.

This document is structured for researchers requiring rigorous validation of the compound's enantiomeric purity, enzymatic specificity, and pharmacological potential.

A Comparative Technical Guide for Application Scientists

Executive Summary & Mechanism of Action

This compound (Structure: C₇H₁₄O₃) is a chiral derivative of short-chain fatty acids. Unlike its achiral parent or racemic mixtures, the (R)-enantiomer exhibits distinct biological behaviors governed by its spatial configuration.

Why Verification Matters

In drug development, this molecule serves two critical roles:

  • Pharmacophore: As a structural analog of Valproic Acid (VPA) , it possesses potential histone deacetylase (HDAC) inhibitory activity and neurotrophic properties. The (R)-configuration is often critical for binding affinity in chiral pockets of HDAC isoforms.

  • Biocatalytic Standard: It acts as a reference substrate for verifying the enantioselectivity of lipases (e.g., Candida antarctica Lipase B) in kinetic resolution workflows.

The Bioactivity Thesis: The biological utility of this compound is defined by its enantiospecific recognition . Verification must prove that the product is not only chemically pure but biologically active—meaning it interacts with chiral biological systems (enzymes/receptors) with the predicted specificity, distinct from the (S)-enantiomer or racemate.

Comparative Bioactivity Profile

The following table contrasts the (R)-enantiomer with its alternatives, establishing the baseline for verification.

FeatureThis compound (S)-2-Hydroxymethylhexanoic AcidRacemic Mixture (±)
Enzymatic Recognition (CALB) High Affinity (Fast Reacting) Low Affinity (Slow Reacting)Competitive Interference
Pharmacological Class Chiral VPA AnalogChiral VPA AnalogMixed Agonist/Antagonist
HDAC Inhibition Potential High Specificity (Predicted)Lower/Altered SpecificityDiluted Potency
Metabolic Stability Distinct Glucuronidation RateDistinct Glucuronidation RateVariable Clearance
Primary Application Chiral Drug Synthesis / Bioassay ProbeNegative ControlLow-Cost Reagent

Experimental Verification Framework

To independently verify the bioactivity of this compound, we employ a Self-Validating Triad :

  • Analytical Validation: Proving it is the (R)-isomer.

  • Biocatalytic Validation: Proving it behaves like the (R)-isomer in an enzymatic system.

  • Pharmacological Validation: Proving it exhibits predicted inhibitory activity (vs. Valproic Acid).

Visualization: The Verification Workflow

The following diagram outlines the logical flow for verifying the compound's identity and activity.

VerificationWorkflow Input Unknown Sample This compound Step1 STEP 1: Analytical Check (Chiral HPLC/GC) Input->Step1 Result1 Confirm >98% ee Step1->Result1 Pass Step2 STEP 2: Biocatalytic Check (CALB Kinetic Resolution) Result2 Confirm Fast Reaction Rate (E > 100) Step2->Result2 Pass Step3 STEP 3: Pharmacological Check (HDAC Inhibition Assay) Result3 Confirm IC50 Profile (vs. Valproic Acid) Step3->Result3 Pass Result1->Step2 Result2->Step3 Final Final Result3->Final Verified Bioactive (R)-Isomer

Caption: A sequential logic gate for verifying chiral bioactivity. Failure at any step invalidates the sample.

Detailed Experimental Protocols

Protocol A: Biocatalytic Specificity Assay (Enzymatic Fingerprinting)

Rationale: This assay uses Candida antarctica Lipase B (CALB), an enzyme known to follow the "Kazlauskas Rule," typically favoring the (R)-enantiomer in esterification. If your sample is truly (R), it should react significantly faster than a control (S) sample.

Reagents:

  • Test Compound: this compound (10 mM)

  • Enzyme: Immobilized CALB (e.g., Novozym 435), 20 mg

  • Acyl Donor: Vinyl Acetate (50 mM)

  • Solvent: Anhydrous Hexane or Toluene

  • Internal Standard: Dodecane

Workflow:

  • Setup: In a 4 mL glass vial, dissolve the test compound and vinyl acetate in the solvent. Add the internal standard.

  • Initiation: Add immobilized CALB and incubate at 30°C with shaking (200 rpm).

  • Sampling: Withdraw 50 µL aliquots at t=0, 1h, 2h, 4h, and 24h.

  • Analysis: Analyze aliquots via GC-FID to monitor the disappearance of the acid substrate and formation of the ester product.

  • Calculation: Calculate the initial reaction velocity (

    
    ).
    
    • Success Criteria: The (R)-sample must show a

      
       at least 10-50x higher than the (S)-control (or racemate baseline). If the reaction is sluggish, the sample may be the (S)-enantiomer or chemically impure.
      
Protocol B: HDAC Inhibition Screen (Pharmacological Potency)

Rationale: As a VPA analog, the molecule should exhibit inhibition of Histone Deacetylase (HDAC) activity. This protocol benchmarks the sample against VPA.

Reagents:

  • Assay Kit: Fluorometric HDAC Activity Assay Kit (e.g., based on Boc-Lys(Ac)-AMC substrate).

  • Source: HeLa nuclear extract (rich in HDAC1/2).

  • Comparator: Valproic Acid (Sodium Valproate).

Workflow:

  • Preparation: Prepare serial dilutions of this compound and Valproic Acid (range: 0.1 mM to 10 mM).

  • Incubation: Mix HeLa nuclear extract with the test compounds in assay buffer. Incubate for 15 min at 37°C.

  • Substrate Addition: Add the fluorogenic substrate (Boc-Lys(Ac)-AMC) and incubate for 30 min.

  • Development: Add the developer solution (trypsin/stop solution) to release the fluorophore (AMC) from deacetylated lysine.

  • Detection: Measure fluorescence (Ex/Em = 350-360/450-460 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Criteria: The compound should yield a dose-dependent inhibition curve. Note the IC50.[1] If the (R)-isomer is the active pharmacophore, it may show a lower IC50 (higher potency) than VPA or the racemate.

Visualization: HDAC Inhibition Pathway

The following diagram illustrates the mechanistic intervention of the verified compound.

HDACpathway Chromatin Acetylated Chromatin (Open/Active) Deacetylated Deacetylated Chromatin (Closed/Silenced) Chromatin->Deacetylated Natural Process HDAC HDAC Enzyme (Deacetylation) HDAC->Chromatin Catalyzes Inhibitor This compound (Test Compound) Inhibitor->HDAC Blocks Active Site (Zinc Binding/Pocket Occ.)

Caption: Mechanism of Action: The compound mimics the substrate, blocking the HDAC active site and preventing chromatin silencing.

References

  • PubChem. (R)-2-Ethyl-2-(hydroxymethyl)hexanoic Acid | C9H18O3 | CID 12151556.[2] National Library of Medicine.[3] Available at: [Link]

  • Sci-Hub/Elsevier.Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. Process Biochemistry (2015). (Context: Lipase-mediated resolution of 2-hydroxy/hydroxymethyl acids).
  • PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnol Bioeng (2001).[4] Available at: [Link]

  • RSC Publishing. Rational design, synthesis, biological activity... of norfloxacin hydroxamic acid derivatives. Med. Chem. Commun. (2023). (Context: Hydroxamic acid derivatives and bioactivity). Available at: [Link]

  • MDPI. Bioactivity-Guided Isolation of Secondary Metabolites... from Camellia fascicularis. Molecules (2024).[1][2][3] (Context: Bioactivity of hydroxy acid derivatives). Available at: [Link][5]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-2-Hydroxymethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-2-Hydroxymethylhexanoic acid (CAS: 58243-89-3 for racemic; specific enantiomer often custom synthesized) is a chiral building block typically used in the synthesis of pharmaceutical intermediates. Structurally, it belongs to the class of branched-chain carboxylic acids.

Critical Safety Note: While specific toxicological data for this enantiomer may be limited, structurally related branched carboxylic acids (e.g., 2-ethylhexanoic acid, Valproic acid) exhibit reproductive toxicity and teratogenicity . Therefore, this compound must be handled with the rigor reserved for Category 1B Reproductive Toxins until proven otherwise.[1]

Physicochemical Properties (Typical)
PropertyValue / Description
Physical State Viscous liquid or low-melting solid (depending on purity)
Acidity (pKa) ~4.8 (Carboxylic acid)
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); sparingly soluble in water
Stability Stable under standard conditions; Hygroscopic

Risk Assessment & Hazard Identification

This protocol utilizes the Precautionary Principle . We assume the hazard profile matches the most toxic structural analogs (branched organic acids).[1]

GHS Classification (Conservative Estimate)
  • Signal Word: DANGER

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H360: May damage fertility or the unborn child (Repr.[1] 1B).

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide only splash protection for organic acids.[1] For prolonged handling or spill cleanup, higher-grade materials are required.

Protection ZoneLow Risk (Analytical / Weighing <1g)High Risk (Synthesis >10g / Spills)
Hand Protection Double Nitrile Gloves (min 5 mil)Change immediately upon splash.Butyl Rubber or Viton (0.3mm)Required for immersion or spill cleanup.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles + Face Shield
Respiratory Fume Hood (Face velocity > 100 fpm)N95/P100 Respirator (if outside hood)
Body Defense Standard Cotton Lab CoatChemical-Resistant Apron (Tyvek/PVC)
PPE Selection Logic (Graphviz)[1]

PPE_Selection Start Start: Task Assessment Quantity Quantity > 10g OR Heating involved? Start->Quantity SplashRisk High Splash Risk? Quantity->SplashRisk No HighRisk Protocol B (High Risk): - Butyl/Viton Gloves - Splash Goggles - Chemical Apron Quantity->HighRisk Yes LowRisk Protocol A (Low Risk): - Nitrile Gloves (Double) - Safety Glasses - Fume Hood SplashRisk->LowRisk No SplashRisk->HighRisk Yes

Figure 1: Decision logic for selecting appropriate PPE based on operational risk factors.

Operational Handling Protocol

Objective: Prevent dermal absorption and inhalation exposure while maintaining enantiomeric purity.[1]

Phase 1: Preparation
  • Engineering Controls: Verify fume hood operation. Ensure an eyewash station is within 10 seconds of the work area.[1]

  • Workspace: Clear the hood of incompatible bases or oxidizers.[1] Line the work surface with an absorbent, plastic-backed mat.

Phase 2: Weighing & Transfer

Because this compound is viscous/hygroscopic, static weighing can be difficult.

  • Tare: Place the receiving vessel (flask) inside a secondary container (beaker) on the balance.

  • Transfer: Use a glass pasteur pipette (for liquids) or a stainless steel spatula (for solids). Do not use plastic syringes for storage as organic acids can leach plasticizers, contaminating the sample.

  • Cleaning: Immediately wipe the spatula/pipette exterior with a Kimwipe dampened in Acetone before removing it from the hood.[1] Discard the Kimwipe as solid hazardous waste.

Phase 3: Reaction Setup
  • Addition: Add the reagent slowly to the reaction mixture. If the reaction is exothermic (e.g., coupling with amines), use a cooling bath.

  • Sealing: Ensure all vessels are sealed with Teflon-lined caps or septa to prevent moisture ingress (which can degrade the acid or affect stoichiometry).[1]

Emergency Response & Spill Management

Minor Spill (< 10 mL)[1]
  • Alert: Notify nearby personnel.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.[1] Wait for bubbling to cease.

  • Collect: Scoop the resulting slurry into a hazardous waste bag using a plastic dustpan.

  • Clean: Wipe the area with water and soap.

Major Spill (> 100 mL)[1]
  • Evacuate: Clear the lab immediately.

  • Isolate: Close lab doors and post "DO NOT ENTER" signage.

  • Contact: Call EHS/Security. Do not attempt cleanup without SCBA if fumes are present.[1]

Exposure Response[1][2][4][5][6][7]
  • Skin Contact: Wash with lukewarm water and soap for 15 minutes . Do not use organic solvents (ethanol) as they enhance skin absorption.

  • Eye Contact: Flush at eyewash station for 15 minutes , holding eyelids open.[1] Seek medical attention immediately.

Waste Disposal Strategy

Compliance: All waste must be handled according to local (e.g., EPA/RCRA) regulations.[1]

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, mats, paper towelsHazardous Solid Waste (Incineration)
Liquid Waste A This compound + Solvents (DCM, EtOAc)Halogenated/Non-Halogenated Organic
Liquid Waste B Aqueous washes (Acidic)Neutralize to pH 6-8 , then drain (if permitted) or collect as Aqueous Waste
Disposal Workflow (Graphviz)[1]

Waste_Disposal Waste Chemical Waste Generated Type State? Waste->Type Solid Solid (Gloves, Wipes) Type->Solid Solid Liquid Liquid Mixture Type->Liquid Liquid SolidBin Solid Hazardous Bin (Red Bag) Solid->SolidBin CheckpH Is it Aqueous? Liquid->CheckpH OrgStream Organic Solvent Stream (High BTU Incineration) CheckpH->OrgStream No (Organic) AqStream Aqueous Stream CheckpH->AqStream Yes

Figure 2: Waste segregation logic to ensure environmental compliance and safety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16655601, 2-(Hydroxymethyl)hexanoic acid.[1] Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexanoic acid (Structural Analog).[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Hydroxymethylhexanoic acid
Reactant of Route 2
(R)-2-Hydroxymethylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.